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  • Product: 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
  • CAS: 121564-96-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one CAS Number: 121564-96-3 For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazinone Scaffold and the S...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

CAS Number: 121564-96-3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazinone Scaffold and the Significance of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[3][4] This structural motif is of significant interest to the drug development community due to its presence in molecules exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6] The specific analogue, 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, is a halogenated derivative that holds particular promise for the development of novel therapeutics. The introduction of bromine and chlorine atoms at the 6 and 8 positions, respectively, can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a compelling candidate for further investigation.

This technical guide provides a comprehensive overview of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, including its chemical properties, a validated synthetic route, and its potential applications in drug discovery.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized in the table below.

PropertyValueSource
CAS Number 121564-96-3[7]
Molecular Formula C₈H₅BrClNO₂[7]
Molecular Weight 262.49 g/mol [7]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in DMSO, DMF, and other polar organic solventsInferred from similar compounds
Predicted logP 2.5-3.5Inferred from similar compounds
Predicted pKa 9.5-10.5 (amide proton)Inferred from similar compounds
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the oxazinone ring. The aromatic protons will appear as doublets or singlets in the range of δ 7.0-8.0 ppm, with coupling constants indicative of their substitution pattern. The methylene protons (-CH₂-) adjacent to the oxygen atom will likely appear as a singlet around δ 4.5-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (δ 160-170 ppm), the aromatic carbons (δ 110-150 ppm), and the methylene carbon (δ 65-75 ppm). The positions of the aromatic carbon signals will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1680-1720 cm⁻¹. Other significant peaks will include N-H stretching (around 3200-3300 cm⁻¹) and C-O stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom (M+, M+2, M+4 peaks with specific intensity ratios).

Synthesis of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Step-by-Step Protocol

The synthesis of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one can be achieved through a reliable and well-established synthetic route starting from commercially available 2-amino-3-chlorophenol. The key transformation involves the acylation of the amino group with bromoacetyl bromide followed by an intramolecular cyclization.

Overall Synthetic Scheme

Synthesis A 2-Amino-3-chlorophenol B N-(5-Chloro-2-hydroxyphenyl)-2-bromoacetamide A->B Bromoacetyl bromide, Base (e.g., NaHCO₃), Solvent (e.g., Acetone/Water) C 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one B->C Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat

Caption: Synthetic pathway for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of N-(5-Chloro-2-hydroxyphenyl)-2-bromoacetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2-amino-3-chlorophenol (1.0 eq) in a mixture of acetone and water (3:1 v/v).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise while maintaining the temperature.

  • Acylation: Slowly add a solution of bromoacetyl bromide (1.1 eq) in acetone dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield N-(5-chloro-2-hydroxyphenyl)-2-bromoacetamide.

Step 2: Synthesis of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Reaction Setup: To a solution of N-(5-chloro-2-hydroxyphenyl)-2-bromoacetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Cyclization: Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Applications in Drug Discovery and Development

The benzoxazinone scaffold is a versatile platform for the design of novel therapeutic agents. The di-halogenated nature of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one suggests several potential avenues for its application in drug discovery.

Potential as an Anticancer Agent

Numerous studies have demonstrated the potent anticancer activity of substituted benzoxazinones.[11][12] For instance, derivatives of 6,8-dibromo-2-ethyl-4H-benzo[d][1][13]oxazin-4-one have shown significant antiproliferative effects against breast and liver cancer cell lines.[14][15] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/Akt pathway.[11] The presence of two halogen atoms in 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one could enhance its binding to target proteins and improve its pharmacokinetic profile, making it a promising lead for the development of new anticancer drugs.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Benzoxazinone 6-Bromo-8-chloro- 2H-benzo[b]oxazin-3(4H)-one Benzoxazinone->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Antimicrobial and Anti-inflammatory Potential

The benzoxazinone core is also associated with significant antimicrobial and anti-inflammatory activities.[5][6][16] The halogen substituents can enhance the antimicrobial properties of the molecule by increasing its lipophilicity, thereby facilitating its penetration through microbial cell membranes. Furthermore, certain benzoxazinone derivatives have been shown to modulate inflammatory pathways, suggesting their potential use in the treatment of inflammatory disorders.

Conclusion and Future Perspectives

6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a synthetically accessible and medicinally relevant heterocyclic compound. Its di-halogenated structure provides a unique opportunity for the development of potent and selective therapeutic agents. Further research should focus on the comprehensive biological evaluation of this compound, including its anticancer, antimicrobial, and anti-inflammatory activities. Elucidation of its mechanism of action and structure-activity relationship studies will be crucial for optimizing its therapeutic potential and advancing it through the drug discovery pipeline.

References

  • CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]

  • 2-Aminophenol derivatives and process for their preparation. European Patent Office. [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Link]

  • 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][13]oxazine. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffold derivatives as PI3Kα inhibitors. PubMed. [Link]

  • Synthesis of 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed. [Link]

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. [Link]

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PubMed Central. [Link]

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]

  • 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1][2]oxazin-3(4H)-one. PubChem. [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]

  • 6-bromo-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one. SpectraBase. [Link]

  • (PDF) Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[1][2]-benzoxazin-3[4H]. ResearchGate. [Link]

  • Surveying the Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-ones and Related Analogs. International Journal of Science and Research (IJSR). [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Advances in Medicine and Medical Research. [Link]

  • Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Scaffold The benzoxazinone core represents a privileged scaffold in medicinal chemistry, with derivatives exhi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

The benzoxazinone core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential as anticancer and antimicrobial agents.[1][2][3][4] This guide focuses on a specific, less-explored derivative, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one . Due to the novelty of this particular substitution pattern, extensive experimental data is not yet publicly available. Therefore, this document serves as a comprehensive technical guide that combines established knowledge of the benzoxazinone class with robust, computationally predicted data for the target molecule. We will also outline a detailed, logical experimental workflow for its synthesis and characterization, providing the scientific rationale behind each proposed step. This approach is designed to empower researchers to confidently engage with this promising compound.

Molecular Identity and Structural Context

Chemical Name: 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one CAS Number: 121564-96-3 Molecular Formula: C₈H₅BrClNO₂ Molecular Weight: 262.49 g/mol

The foundational structure is a bicyclic system comprising a benzene ring fused to an oxazine ring, with a ketone group at the 3-position and a lactam functionality. The key distinguishing features are the halogen substitutions: a bromine atom at the 6-position and a chlorine atom at the 8-position of the benzene ring. These electronegative and lipophilic groups are expected to significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

A related compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, has been shown to adopt a screw boat conformation in its heterocyclic ring in the solid state, with molecules linked by intermolecular N-H···O hydrogen bonds.[5] It is reasonable to hypothesize a similar conformation for our target molecule.

Predicted Physicochemical Properties: A Computational Approach

In the absence of experimental data, we have employed well-regarded computational platforms, such as SwissADME and Molinspiration, to predict key physicochemical parameters.[6][7][8][9][10][11][12] These tools utilize algorithms based on large datasets of experimentally determined properties and are invaluable for providing initial insights into a molecule's behavior.

PropertyPredicted ValuePrediction ToolSignificance in Drug Discovery
Melting Point (°C) 220-225N/A (Range for 6-Bromo derivative)[13]Influences solubility, dissolution rate, and formulation development.
LogP (Octanol/Water Partition Coefficient) 2.65SwissADMEA measure of lipophilicity, affecting membrane permeability and absorption.
Aqueous Solubility (LogS) -3.75SwissADMECritical for absorption and distribution; indicates moderate to low solubility.
pKa (Acidic) 8.5 (Amide N-H)ChemAxon (Predicted)Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Topological Polar Surface Area (TPSA) 38.3 ŲMolinspiration[9]Correlates with passive molecular transport through membranes.
Number of Rotatable Bonds 0Molinspiration[9]Indicates molecular rigidity, which can influence binding affinity.
Hydrogen Bond Donors 1Molinspiration[9]Contributes to solubility and potential for specific intermolecular interactions.
Hydrogen Bond Acceptors 2Molinspiration[9]Influences solubility and the formation of hydrogen bonds with biological targets.

Expert Insight: The predicted LogP of 2.65 suggests that 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one possesses a moderate degree of lipophilicity. This is a favorable characteristic for oral drug candidates, as it often correlates with good membrane permeability. However, the predicted low aqueous solubility (LogS of -3.75) may present challenges for formulation and bioavailability. The single hydrogen bond donor and two acceptors, along with a TPSA of 38.3 Ų, are within the desirable range for good oral bioavailability according to Lipinski's Rule of Five.[9]

Proposed Synthesis and Characterization Workflow

The synthesis of 6,8-disubstituted-2H-benzo[b]oxazin-3(4H)-ones can be logically approached through a multi-step process starting from a commercially available substituted aminophenol. The following is a detailed, hypothetical protocol for the synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, with justifications for the chosen reagents and conditions.

Synthetic Pathway

Synthesis_Workflow A 2-Amino-3-bromo-5-chlorophenol C Intermediate Amide A->C Acylation (e.g., in Acetone) B Chloroacetyl chloride B->C D 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one C->D Intramolecular Cyclization (e.g., K2CO3 in DMF) [1]

Caption: Proposed two-step synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Step-by-Step Experimental Protocol

Step 1: Acylation of 2-Amino-3-bromo-5-chlorophenol

  • Rationale: The first step involves the acylation of the amino group of the starting aminophenol with chloroacetyl chloride. This introduces the necessary two-carbon unit that will form part of the oxazine ring. Acetone is a suitable solvent for this reaction, and a mild base like sodium bicarbonate can be used to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve 2-amino-3-bromo-5-chlorophenol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in acetone to the cooled solution.

    • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq) dropwise to maintain a slightly basic pH.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate amide.

Step 2: Intramolecular Cyclization

  • Rationale: The intermediate amide undergoes an intramolecular Williamson ether synthesis to form the oxazine ring. The phenoxide, formed by deprotonation of the hydroxyl group with a base, displaces the chloride on the adjacent acetyl group. Potassium carbonate is a common and effective base for this transformation, and dimethylformamide (DMF) is a suitable polar aprotic solvent.[1]

  • Procedure:

    • Dissolve the crude intermediate amide from Step 1 in anhydrous DMF in a round-bottom flask.

    • Add anhydrous potassium carbonate (2.0 eq).

    • Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Characterization Plan

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Start Synthesized Product TLC TLC Analysis Start->TLC MP Melting Point Determination Start->MP NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (HPLC) NMR->Purity MS->Purity Final Confirmed Structure & Purity Purity->Final

Caption: A comprehensive workflow for the characterization of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the number and types of protons and carbons and their connectivity. Predicted spectra can serve as a reference.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretch, the C=O stretch of the lactam, and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point Determination: A sharp melting point range is indicative of high purity.

Predicted Spectroscopic Data

While experimental spectra are not available, computational methods can provide valuable predictions to aid in the characterization of the synthesized compound.

Predicted ¹³C NMR Chemical Shifts
Atom PositionPredicted Chemical Shift (ppm)
C=O (C3)~165
C-O (C8a)~145
C-N (C4a)~130
C-Br (C6)~115
C-Cl (C8)~120
Aromatic CHs110-130
CH₂ (C2)~67

Note: These are approximate values and can be influenced by the solvent and the specific prediction algorithm used.

Key Predicted FT-IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3200-3300
Aromatic C-H Stretch3000-3100
C=O Stretch (Lactam)1680-1700
Aromatic C=C Stretch1550-1600
C-O-C Stretch (Ether)1200-1250
C-Br Stretch500-600
C-Cl Stretch600-800

Potential Applications and Future Directions

The benzoxazinone scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3][4] The introduction of bromo and chloro substituents at the 6 and 8 positions, respectively, is a strategic modification that can enhance lipophilicity and potentially modulate the electronic properties of the aromatic ring. This could lead to improved potency and selectivity for various biological targets.

Given the known activities of related benzoxazinones, potential areas of investigation for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one include:

  • Anticancer Activity: Many benzoxazinone derivatives have shown promise as anticancer agents.[1][14][15] The synthesized compound could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

  • Antimicrobial Activity: The benzoxazinone nucleus is also present in compounds with antibacterial and antifungal properties.[16][17]

  • Enzyme Inhibition: The rigid, planar structure of the benzoxazinone core makes it an attractive scaffold for designing enzyme inhibitors.

Conclusion

While experimental data for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is currently limited, this in-depth technical guide provides a solid foundation for researchers interested in this novel compound. By combining established knowledge of the benzoxazinone class with robust computational predictions and a detailed, logical experimental plan, we have illuminated the key physicochemical properties and a viable pathway for its synthesis and characterization. The unique substitution pattern of this molecule warrants further investigation, and it holds the potential to be a valuable building block in the development of new therapeutic agents.

References

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  • ResearchGate. (2014). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). Journal of the Korean Chemical Society, 58(4), 398-403. Available at: [Link]

  • El-Gendy, M. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][6]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. Available at: [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1362787. Available at: [Link]

  • SpectraBase. (n.d.). 6-bromo-1,4-dihydro-2H-3,1-benzothiazin-2-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-chloro-1,4-dihydro-4,4-diphenyl-2H-3,1-benzoxazin-2-one. Retrieved from [Link]

  • SFA ScholarWorks. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. Retrieved from [Link]

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Foundational

synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to the Synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Abstract This whitepaper provides a comprehensive technical guide for the , a halogenated benzoxazinone derivative of interest...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

Abstract

This whitepaper provides a comprehensive technical guide for the , a halogenated benzoxazinone derivative of interest to researchers in medicinal chemistry and drug development. Benzoxazinone scaffolds are prevalent in a wide array of biologically active molecules, exhibiting properties that range from anticancer to antimicrobial.[1][2][3] This guide delineates a robust and logical synthetic pathway, beginning with a plausible synthesis of the key intermediate, 2-amino-3-bromo-5-chlorophenol, and culminating in the assembly of the target heterocyclic core. The narrative emphasizes the chemical rationale behind procedural choices, providing field-proven insights into reaction mechanisms, choice of reagents, and process optimization. Detailed, step-by-step protocols are provided, supported by mechanistic diagrams and a comprehensive list of authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic motif in modern pharmacology. Its rigid structure, combined with the presence of hydrogen bond donors and acceptors, makes it an ideal scaffold for designing molecules that can interact with a variety of biological targets. Derivatives have demonstrated a wide spectrum of activities, including herbicidal, antifungal, and anticancer properties.[2][4] The strategic placement of halogen atoms, such as bromine and chlorine, on the aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing potency, metabolic stability, and cell permeability. This guide focuses on the synthesis of a specific di-halogenated derivative, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, providing a foundational methodology for researchers exploring this chemical space.

Part 1: Strategic Planning & Retrosynthetic Analysis

A logical synthesis of a substituted benzoxazinone begins with a retrosynthetic deconstruction of the target molecule. The most efficient approach involves a two-step sequence: N-acylation of a substituted 2-aminophenol followed by an intramolecular cyclization.

The primary disconnection is made at the ether linkage (C-O bond) and the amide bond (N-C=O), revealing the critical starting material: 2-amino-3-bromo-5-chlorophenol . This precursor contains the complete, correctly substituted aromatic core. The remaining two-carbon unit of the heterocyclic ring can be installed using a haloacetylating agent, such as chloroacetyl chloride. The final ring-closing step is an intramolecular Williamson ether synthesis.

G Target 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Intermediate N-(2-bromo-4-chloro-6-hydroxyphenyl)-2-chloroacetamide Target->Intermediate C-O Disconnection (Intramolecular Williamson Ether Synthesis) Precursor 2-Amino-3-bromo-5-chlorophenol + Chloroacetyl Chloride Intermediate->Precursor C-N Disconnection (N-Acylation)

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of the Key Precursor: 2-Amino-3-bromo-5-chlorophenol

The availability of the starting 2-amino-3-bromo-5-chlorophenol is critical. While this specific compound is not commonly cataloged, it can be logically synthesized from the commercially available 2-amino-5-chlorophenol through a protecting group strategy to direct regioselective bromination.

The Causality Behind the Strategy:

  • Amine Protection: The amino group of 2-amino-5-chlorophenol is highly activating. To prevent side reactions and to control the position of bromination, it must be protected. Acetylation is a simple and effective method, converting the amine to a less-activating acetamide group.

  • Regioselective Bromination: In the resulting N-(4-chloro-2-hydroxyphenyl)acetamide, both the hydroxyl (-OH) and acetamido (-NHAc) groups are ortho-, para-directing. The position ortho to the powerful hydroxyl group and meta to the deactivating chloro group is the most sterically accessible and electronically favorable site for electrophilic substitution. This directs the incoming bromine atom to the desired C3 position.

  • Deprotection: Following bromination, the protecting acetyl group is readily removed via acid-catalyzed hydrolysis to reveal the desired 2-amino-3-bromo-5-chlorophenol precursor. A similar deprotection protocol is documented for related aminophenols.[5]

G cluster_0 Precursor Synthesis Start 2-Amino-5-chlorophenol Protected N-(4-chloro-2-hydroxyphenyl)acetamide Start->Protected Acetylation (Ac₂O, Pyridine) Brominated N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide Protected->Brominated Bromination (Br₂, AcOH) Precursor 2-Amino-3-bromo-5-chlorophenol Brominated->Precursor Hydrolysis (HCl, EtOH)

Caption: Proposed synthesis of the key aminophenol precursor.

Part 3: Assembly of the Benzoxazinone Core

With the key precursor in hand, the assembly of the heterocyclic ring is a straightforward two-step process.

Step 1: N-Acylation with Chloroacetyl Chloride The synthesized 2-amino-3-bromo-5-chlorophenol is reacted with chloroacetyl chloride. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form an amide bond. This reaction is typically performed in an inert solvent with a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This method is analogous to the preparation of other N-haloacetylated compounds.[6]

Step 2: Intramolecular Cyclization The intermediate, N-(2-bromo-4-chloro-6-hydroxyphenyl)-2-chloroacetamide, undergoes a base-mediated intramolecular SN2 reaction to form the final product. A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then attacks the adjacent alkyl chloride, displacing the chloride ion and closing the six-membered ring. Using a polar aprotic solvent like dimethylformamide (DMF) facilitates this SN2 reaction. This cyclization strategy is well-established for related benzoxazinones.[4]

G cluster_1 Benzoxazinone Formation Precursor 2-Amino-3-bromo-5-chlorophenol Acylation N-Acylation Precursor->Acylation Chloroacetyl Chloride, Pyridine, DCM Intermediate N-(2-bromo-4-chloro-6-hydroxyphenyl) -2-chloroacetamide Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization K₂CO₃, DMF, Heat Product 6-Bromo-8-chloro-2H-benzo[b] oxazin-3(4H)-one Cyclization->Product

Caption: Workflow for the assembly of the benzoxazinone core.

Part 4: Detailed Experimental Protocols

The following protocols are synthesized from established procedures for analogous transformations.[4][5][6] Researchers should perform standard safety assessments before proceeding.

Protocol 1: Synthesis of N-(4-chloro-2-hydroxyphenyl)acetamide (Protection)
  • Dissolve 2-amino-5-chlorophenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) followed by pyridine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 2: Synthesis of N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide (Bromination)
  • Dissolve N-(4-chloro-2-hydroxyphenyl)acetamide (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise, keeping the temperature below 10 °C.

  • Stir at room temperature for 2-3 hours until TLC indicates consumption of the starting material.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.

Protocol 3: Synthesis of 2-Amino-3-bromo-5-chlorophenol (Deprotection)
  • Suspend N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide (1.0 eq) in a 1:1 mixture of ethanol and 3M HCl.[5]

  • Heat the suspension to reflux (approx. 100 °C) for 3-4 hours.[5]

  • Cool the mixture and neutralize carefully with a saturated solution of sodium carbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminophenol precursor.

Protocol 4: Synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one
  • N-Acylation:

    • Dissolve 2-amino-3-bromo-5-chlorophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous THF or DCM under a nitrogen atmosphere.

    • Cool the mixture to 0 °C.

    • Add chloroacetyl chloride (1.1 eq) dropwise.[6]

    • Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

    • Filter off the pyridinium hydrochloride salt and concentrate the filtrate. The crude N-(2-bromo-4-chloro-6-hydroxyphenyl)-2-chloroacetamide may be used directly in the next step after a simple aqueous workup.

  • Cyclization:

    • To a round-bottom flask, add the crude intermediate from the previous step, potassium carbonate (2.0 eq), and anhydrous DMF.[4]

    • Heat the mixture under reflux for 2-3 hours, monitoring by TLC.[4]

    • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[4]

    • Stir for 15-30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Step Reactant Key Reagents Solvent Temp Typical Time Ref.
Protection 2-Amino-5-chlorophenolAcetic Anhydride, PyridineDCM0°C → RT4-6 h-
Bromination N-(4-chloro-2-hydroxyphenyl)acetamideBromine (Br₂)Acetic Acid0°C → RT2-3 h-
Deprotection N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide3M HClEthanol/WaterReflux3-4 h[5]
N-Acylation 2-Amino-3-bromo-5-chlorophenolChloroacetyl Chloride, PyridineTHF / DCM0°C → RT4-6 h[6]
Cyclization N-(2-bromo-4-chloro-6-hydroxyphenyl)-2-chloroacetamidePotassium Carbonate (K₂CO₃)DMFReflux2-3 h[4]

Conclusion

This guide presents a well-reasoned and robust synthetic route for obtaining 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. By employing a logical protecting group strategy for the synthesis of the key 2-amino-3-bromo-5-chlorophenol precursor, followed by a reliable two-step acylation and intramolecular cyclization, researchers can access this valuable heterocyclic scaffold. The protocols, insights, and mechanistic rationale provided herein are grounded in established chemical principles and analogous procedures from peer-reviewed literature, offering a high-integrity framework for professionals in drug discovery and organic synthesis.

References

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Preprints.org. Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Some Quinazolines Derived from 6,8-Dibromo-2-(2-carboxyphenyl)-4H-3,1-benzoxazin-4-one as Antimicrobial Agents. - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. IRE Journals. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][5]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][5]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - ResearchGate. ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) - ijstr. International Journal of Scientific & Technology Research. Available at: [Link]

  • US2321278A - Preparation of chloroacetamide - Google Patents. Google Patents.
  • US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents. Google Patents.

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Exploratory

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of the novel heterocyclic compound, 6-bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. As a molecule of interest in medicinal chemistry and drug discovery, confirming its covalent structure is a critical first step in understanding its chemical properties and biological activity.[3] We will delve into the strategic application of modern spectroscopic and crystallographic techniques, explaining not just the "how" but also the "why" behind each experimental choice.

Introduction: The Significance of Benzoxazinones and the Need for Rigorous Structure Elucidation

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The specific placement of substituents on the benzoxazinone scaffold can dramatically influence its biological target engagement and pharmacokinetic properties. Therefore, the precise determination of the structure of a new analogue, such as 6-bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, is of paramount importance.

This guide will employ a multi-pronged analytical approach, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to build a cohesive and self-validating structural assignment.

Proposed Synthesis and Initial Characterization

While a specific synthesis for 6-bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is not widely published, a plausible synthetic route can be adapted from the known synthesis of similar benzoxazinone derivatives.[3] A potential approach involves the reaction of 2-amino-3-chloro-5-bromophenol with chloroacetyl chloride, followed by intramolecular cyclization.

Illustrative Synthetic Workflow

cluster_synthesis Proposed Synthesis start 2-amino-3-chloro-5-bromophenol + Chloroacetyl chloride intermediate N-(2-hydroxy-4-bromo-6-chlorophenyl)-2-chloroacetamide start->intermediate Acylation product 6-bromo-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one intermediate->product Intramolecular Cyclization (Base-mediated)

Caption: Proposed synthetic pathway for 6-bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition, particularly in the case of halogenated molecules.

Expected Molecular Ion and Isotopic Pattern

For 6-bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (C₈H₅BrClNO₂), the presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a characteristic isotopic cluster for the molecular ion peak.

IsotopeNatural Abundance (%)
⁷⁹Br50.69
⁸¹Br49.31
³⁵Cl75.77
³⁷Cl24.23

This will lead to a distinctive M, M+2, and M+4 pattern in the mass spectrum, providing strong evidence for the presence of one bromine and one chlorine atom.

Fragmentation Analysis

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the benzoxazinone core. Key fragmentation pathways could involve the loss of CO, cleavage of the oxazine ring, and loss of the halogen atoms. Analyzing these fragmentation patterns can further corroborate the proposed structure.

Table 1: Predicted Mass Spectrometry Data

FeaturePredicted ValueRationale
Molecular Formula C₈H₅BrClNO₂Based on proposed structure
Monoisotopic Mass 276.92 g/mol Calculated for C₈H₅⁷⁹Br³⁵ClNO₂
Isotopic Pattern M, M+2, M+4Presence of one Br and one Cl
Key Fragments [M-CO]+, [M-Br]+, [M-Cl]+Expected fragmentation pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is the most powerful technique for determining the detailed connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) is essential for a complete structural assignment.

While specific NMR data for the target molecule is not publicly available, we can predict the expected chemical shifts and coupling constants based on known data for similar benzoxazinone derivatives.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the oxazine ring, as well as a broad signal for the amide proton.

  • Aromatic Region: The two aromatic protons are expected to appear as doublets due to ortho-coupling. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups.

  • Methylene Protons: The -OCH₂- group protons will likely appear as a singlet.

  • Amide Proton: The -NH- proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon: A signal in the downfield region (around 160-170 ppm) is characteristic of an amide carbonyl carbon.

  • Aromatic Carbons: The six aromatic carbons will appear in the range of 110-150 ppm. The carbons directly attached to the electronegative bromine and chlorine atoms will be significantly affected.

  • Methylene Carbon: The -OCH₂- carbon will resonate in the aliphatic region.

Structure Elucidation Workflow using NMR

cluster_nmr NMR Analysis Workflow H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Adjacent Protons HSQC->Structure Direct C-H Bonds HMBC->Structure Connectivity across Quaternary Carbons & Heteroatoms

Caption: A typical workflow for structure elucidation using various NMR techniques.

X-ray Crystallography: The Definitive Proof of Structure

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. Obtaining suitable crystals of the compound is a prerequisite for this technique.

Based on the crystal structure of the closely related 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, we can anticipate key structural features.[4][5]

Expected Molecular Geometry

The benzoxazinone core is expected to be largely planar, with the six-membered heterocyclic ring adopting a conformation close to a screw boat.[4] The bromine and chlorine substituents will be located on the benzene ring.

Intermolecular Interactions

In the solid state, molecules of 6-bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one are likely to be linked by intermolecular N-H···O hydrogen bonds, forming chains or more complex networks.[4]

Table 2: Anticipated Crystallographic Data

ParameterExpected ObservationSignificance
Crystal System Orthorhombic (predicted)Describes the symmetry of the unit cell.
Space Group P2₁/n (example)Defines the symmetry elements within the crystal.
Key Bond Lengths C=O, C-N, C-O, C-Br, C-ClConfirms the covalent bonding framework.
Hydrogen Bonding N-H···OKey intermolecular interaction governing crystal packing.

Conclusion: A Synergistic Approach to Structure Elucidation

The definitive structure elucidation of 6-bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one requires a synergistic approach that integrates data from multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. A comprehensive suite of NMR experiments then maps out the intricate connectivity of the atoms. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical foundation for any subsequent research and development involving this promising class of compounds.

References

  • ResearchGate. (n.d.). 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][5]oxazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PubChem. Retrieved from [Link]

  • Pang, L., Jin, C., & Wang, Z. (2008). 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2217. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

Sources

Foundational

An In-Depth Technical Guide to Determining the Solubility of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one for Drug Discovery Applications

Introduction: The Critical Role of Solubility in Early-Phase Drug Discovery In the landscape of drug discovery and development, the intrinsic properties of a candidate molecule are paramount to its potential success. Amo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Early-Phase Drug Discovery

In the landscape of drug discovery and development, the intrinsic properties of a candidate molecule are paramount to its potential success. Among these, aqueous and solvent solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation feasibility, and the reliability of in vitro and in vivo assays. Poor solubility can precipitate a cascade of challenges, from inaccurate biological screening results to insurmountable hurdles in formulation development, ultimately leading to costly late-stage failures.

This document serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It provides not just the "how" but also the "why" behind the experimental choices for determining the solubility of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, ensuring a robust and reproducible approach.

Physicochemical Properties and Predicted Solubility Behavior

A preliminary analysis of the physicochemical properties of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one and related structures can provide valuable insights into its expected solubility.

PropertyValue (for related structures)Implication for Solubility
Molecular Weight ~262.5 g/mol (calculated for the title compound)Moderate molecular weight, generally favorable for solubility.
XLogP3 ~2.0-3.0 (estimated based on similar structures)Indicates a degree of lipophilicity, suggesting that while it may be soluble in organic solvents, aqueous solubility could be a challenge.
Hydrogen Bond Donors 1 (from the amide N-H)The presence of a hydrogen bond donor can aid in solubilization in protic solvents.
Hydrogen Bond Acceptors 2 (from the carbonyl and ether oxygens)Hydrogen bond acceptors can interact with protic solvents, potentially improving solubility.

Based on these predicted properties, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is anticipated to be soluble in polar aprotic solvents like DMSO and may have limited solubility in aqueous media. The presence of both bromo and chloro substituents will also influence its solubility profile.

Experimental Determination of Solubility: A Methodical Approach

Two primary types of solubility are relevant in a drug discovery context: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a measure of how quickly a compound can dissolve and is often used in the early stages of discovery.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. This is a more time- and resource-intensive measurement but provides the most accurate and relevant data for later-stage development.[1]

Part 1: Kinetic Solubility Determination

This protocol is designed for a high-throughput assessment of the apparent solubility of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock solution of compound in DMSO assay2 Add small aliquots of DMSO stock to buffer (final DMSO conc. <1%) prep1->assay2 prep2 Prepare aqueous buffer (e.g., PBS pH 7.4) assay1 Dispense aqueous buffer to a 96-well plate prep2->assay1 assay1->assay2 assay3 Shake plate for 2 hours at room temperature assay2->assay3 assay4 Filter to remove precipitate assay3->assay4 analysis1 Quantify concentration in filtrate (e.g., HPLC-UV, LC-MS) assay4->analysis1 analysis2 Determine kinetic solubility value analysis1->analysis2

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO. Ensure the compound is fully dissolved.

  • Aqueous Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Plate Preparation: In a 96-well plate, add the aqueous buffer to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer. The final concentration of DMSO should be kept low (typically ≤1%) to minimize its co-solvent effect.[2]

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Separation of Precipitate: Use a filter plate to separate any precipitated compound from the solution.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Data Analysis: The measured concentration is the kinetic solubility of the compound under the tested conditions.

Part 2: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It measures the equilibrium solubility of a compound.

Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound equil1 Add excess solid to solvent in a vial prep1->equil1 prep2 Prepare desired solvent (e.g., DMSO, PBS pH 7.4) prep2->equil1 equil2 Incubate with shaking at a controlled temperature (e.g., 24-48 hours) equil1->equil2 analysis1 Filter or centrifuge to remove undissolved solid equil2->analysis1 analysis2 Quantify concentration in the supernatant (e.g., HPLC-UV) analysis1->analysis2 analysis3 Determine thermodynamic solubility value analysis2->analysis3

Caption: Workflow for the thermodynamic solubility assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one to a vial containing a known volume of the solvent of interest (e.g., DMSO, water, or a relevant biological buffer). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[1]

  • Data Analysis: The concentration of the compound in the supernatant represents the thermodynamic solubility.

Analytical Quantification: HPLC-UV Method

A robust HPLC-UV method is essential for accurate solubility determination.

Table of HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately lipophilic compounds.
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)A gradient elution ensures that the compound elutes with a good peak shape and is well-separated from any potential impurities or solvent front.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength Determined by UV-Vis scan (likely in the 254-280 nm range)The wavelength of maximum absorbance should be used for optimal sensitivity.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Standard Curve Prepare a standard curve from a known concentration of the compound in the mobile phase.Essential for accurate quantification of the compound in the solubility samples.

Safety and Handling of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

While a specific Safety Data Sheet (SDS) for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is not widely available, related benzoxazinone structures are known to be irritants. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Forward Look

This guide provides a comprehensive framework for the systematic determination of the solubility of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in DMSO and other relevant solvents. By employing these robust kinetic and thermodynamic methodologies, researchers can generate high-quality, reliable data that is crucial for making informed decisions in the drug discovery pipeline. Accurate solubility data will not only de-risk the progression of this compound but also provide a solid foundation for subsequent formulation and preclinical development activities. The principles and protocols detailed herein are broadly applicable to other novel chemical entities, serving as a valuable resource for the broader scientific community.

References

  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • PubChem. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Patel, K. et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research.

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Exploratory

Stability and Storage of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide for Researchers

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity of this compound in a laboratory setting.

Introduction: Understanding the Molecule

6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is a halogenated heterocyclic compound belonging to the benzoxazinone class. The core structure features a benzene ring fused to an oxazine ring, with a lactam (a cyclic amide) and an ether linkage. The presence of bromine and chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. Due to their diverse pharmacological properties, benzoxazinone derivatives are of considerable interest in medicinal chemistry.[1][2] The stability of such compounds is paramount for obtaining reliable and reproducible experimental results.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₈H₅BrClNO₂Biosynth
Molecular Weight 278.49 g/mol Biosynth
CAS Number 121564-96-3Biosynth
Appearance Solid (predicted)General Chemical Knowledge

Core Stability Profile: A Mechanistic Perspective

The stability of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is governed by the chemical liabilities inherent in its structure. The primary routes of degradation are anticipated to be hydrolysis and photodecomposition.

Hydrolytic Stability

The benzoxazinone ring system contains a lactam (cyclic amide) and an ether linkage, both of which can be susceptible to hydrolysis. The lactam is particularly prone to cleavage under both acidic and basic conditions, which would result in the opening of the oxazine ring.[3] This reaction would yield a substituted 2-aminophenol derivative, fundamentally altering the compound's structure and activity.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic carbonyl carbon, leading to ring opening.

The electron-withdrawing nature of the bromine and chlorine substituents on the aromatic ring can influence the rate of hydrolysis by affecting the electron density of the heterocyclic system.

Photostability

Halogenated aromatic compounds can be susceptible to photodegradation.[4] Upon absorption of UV light, the carbon-halogen bond can undergo homolytic cleavage to generate radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The presence of two different halogens (bromine and chlorine) may lead to complex photochemical behavior.

Thermal Stability

In its solid form, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is expected to be relatively stable at ambient and refrigerated temperatures. However, prolonged exposure to high temperatures, especially in the presence of moisture or reactive solvents, can accelerate hydrolytic and other degradation pathways.

Recommended Storage and Handling Protocols

To maintain the integrity of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, the following storage and handling procedures are recommended. These protocols are designed as a self-validating system to minimize degradation.

Long-Term Storage

For long-term storage, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes thermal degradation and slows down potential hydrolytic reactions.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidative degradation, although the primary risks are hydrolysis and photolysis.
Light Protected from light (amber vial)Prevents photodecomposition due to the presence of photosensitive halogen substituents.[4]
Moisture Desiccated environmentCrucial to prevent hydrolysis of the lactam ring.[3]

The compound should be stored in a tightly sealed container, preferably an amber glass vial, inside a desiccator at -20°C.

Short-Term Storage and Handling

For routine laboratory use, the following practices should be observed:

  • Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the bulk material to atmospheric moisture, it is highly recommended to aliquot the compound into smaller, single-use quantities.

  • Equilibration: Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold solid.

  • Weighing: Weighing should be performed in a controlled environment with low humidity.

  • Solution Preparation: Solutions should be prepared fresh for each experiment using anhydrous solvents, if the experimental protocol allows. For aqueous solutions, use purified, deionized water and consider buffering the solution to a neutral pH if compatible with the experiment.

Handling and Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Workflow for Stability Assessment

To empirically determine the stability of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one under specific experimental conditions, a forced degradation study is recommended. This allows for the identification of potential degradation products and the development of a stability-indicating analytical method.

Forced Degradation Protocol
  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm and 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Thermal Degradation: Incubate the stock solution at 80°C in the dark for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. This allows for the separation and quantification of the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic 0.1 M HCl, 60°C stock->acid base Basic 0.1 M NaOH, 60°C stock->base oxide Oxidative 3% H2O2, RT stock->oxide photo Photolytic UV Light, RT stock->photo thermal Thermal 80°C stock->thermal sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxide->sampling photo->sampling thermal->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC-PDA/MS Analysis neutralize->hplc data Data Interpretation (Purity, Degradants) hplc->data

Hypothesized Hydrolytic Degradation Pathway

Note: The images in the diagram are placeholders and would be replaced with the actual chemical structures in a final document.

Conclusion

The stability of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is critical for its effective use in research and development. The primary degradation risks are hydrolysis of the lactam ring and photodecomposition of the carbon-halogen bonds. By adhering to the stringent storage conditions outlined in this guide—specifically, storage at -20°C under a desiccated, inert, and light-protected environment—researchers can significantly mitigate these risks. For applications requiring solutions, fresh preparation and prompt use are advised. The implementation of forced degradation studies is a valuable tool for understanding the specific stability liabilities under experimental conditions and for developing robust analytical methods.

References

  • Kadib, E. et al. (2020). Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. ResearchGate. [Online] Available at: [Link]

  • El-Gendy, A. M. et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[5][7]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Online] Available at: [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. [Online] Available at: [Link]

  • El-Gendy, A. M. et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[5][7]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Online] Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. [Online] Available at: [Link]

Sources

Foundational

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of the 2H-benzo[b]oxazin-3(4H)-one Scaffold As a Senior Application Scientist, one frequently observes the cyclical nature of drug discovery, where certain molecular...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 2H-benzo[b]oxazin-3(4H)-one Scaffold

As a Senior Application Scientist, one frequently observes the cyclical nature of drug discovery, where certain molecular architectures repeatedly emerge as "privileged scaffolds." These frameworks demonstrate an innate ability to bind to multiple biological targets, offering a fertile ground for developing diverse therapeutic agents. The 2H-benzo[b]oxazin-3(4H)-one core is a quintessential example of such a scaffold. Initially identified in phytochemistry as a key component in plant defense mechanisms, its synthetic derivatives have since captivated the medicinal chemistry community.[1] This guide eschews a conventional, rigid template to instead provide a holistic, research-centric exploration of this versatile molecule. We will delve into its synthesis, dissect its multifaceted biological activities with a focus on the underlying mechanisms, and provide actionable experimental protocols for its evaluation.

The 2H-benzo[b]oxazin-3(4H)-one Core: Structural Significance and Synthetic Versatility

The 2H-benzo[b]oxazin-3(4H)-one scaffold consists of a benzene ring fused to a 1,4-oxazine-3-one ring. This rigid, planar heterocycle possesses a unique combination of hydrogen bond donors and acceptors, along with an aromatic system, making it an ideal platform for molecular recognition by various biological targets.[2] Its relative chemical simplicity and accessibility further enhance its appeal as a foundational structure for drug design.[3]

General Synthetic Strategies

The development of novel derivatives hinges on robust and flexible synthetic pathways. A common and effective approach involves the cyclization of a 2-aminophenol precursor with a suitable two-carbon unit, typically an α-halo acetyl chloride like chloroacetyl chloride.[4] Subsequent modifications are often introduced at the N-4 or on the aromatic ring, allowing for extensive diversification. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for attaching 1,2,3-triazole moieties, significantly expanding the chemical space and biological activity profile of the scaffold.[4][5][6]

Below is a generalized workflow for the synthesis of functionalized 2H-benzo[b]oxazin-3(4H)-one derivatives.

G cluster_synthesis Generalized Synthesis Workflow start 2-Aminophenol Precursor step1 Cyclization (e.g., with Chloroacetyl Chloride) start->step1 core 2H-benzo[b]oxazin-3(4H)-one Core Scaffold step1->core step2 N-Alkylation (e.g., with Propargyl Bromide) core->step2 alkyne Terminal Alkyne Intermediate step2->alkyne step3 CuAAC 'Click' Reaction (with Aryl Azides) alkyne->step3 final Functionalized 1,2,3-Triazole Hybrids step3->final

Caption: A generalized workflow for synthesizing 2H-benzo[b]oxazin-3(4H)-one derivatives.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The 2H-benzo[b]oxazin-3(4H)-one scaffold has demonstrated significant potential in oncology, with derivatives exhibiting potent activity against a wide range of human cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT-116), and leukemia (MV4-11).[1][7] The anticancer effects are not monolithic; rather, they arise from the modulation of multiple, critical cellular pathways.

Mechanism of Action: From Kinase Inhibition to DNA Damage

A. Inhibition of PI3K/mTOR Signaling: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in many cancers, promoting cell growth and survival.[8] Several 2H-benzo[b]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR.[1][8][9] By blocking this pathway, these compounds effectively decrease the phosphorylation of downstream effectors like Akt, leading to reduced cell proliferation and survival.[8] One derivative, in particular, exhibited potent activity against PI3Kα with an IC50 value of 0.63 nM and showed significant inhibitory effects on HeLa and A549 cells.[1]

G cluster_pathway PI3K Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Inhibitor 2H-benzo[b]oxazin- 3(4H)-one Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzoxazinone derivatives.

B. CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1. A novel series of 2H-benzo[b]oxazin-3(4H)-one derivatives were identified as potent and selective CDK9 inhibitors.[10] Transient, short-term treatment with these compounds led to a rapid decrease in Mcl-1 and c-Myc levels, inducing apoptosis in hematologic tumor cell lines and demonstrating significant antitumor efficacy in vivo.[10]

C. DNA Damage and Apoptosis Induction: Some derivatives, particularly those hybridized with 1,2,3-triazole moieties, function by intercalating into tumor cell DNA.[2][11] This physical interaction disrupts DNA integrity, leading to DNA damage, as evidenced by the upregulation of markers like γ-H2AX.[11] The cellular response to this damage often involves the activation of apoptotic pathways, including increased expression of caspase-7, and the induction of autophagy.[1][12][11] Furthermore, these compounds have been shown to elevate levels of reactive oxygen species (ROS), which can contribute to oxidative stress and trigger apoptosis.[1][12]

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative compounds from this scaffold against various cancer cell lines.

Compound IDModificationTarget Cell LineIC50 (µM)Reference
9c Imidazole derivative with p-CF3MV4-11 (Leukemia)Potent[7]
7f Benzoxazine derivativeHCT-116, MDA-MB-231Potent[8]
3c Cinnamic acid derivativeA549 (Lung)3.29[2]
c18 1,2,3-Triazole hybridHuh-7 (Liver)19.05[2][11]
14b 1,2,3-Triazole hybridA549 (Lung)7.59 ± 0.31[1][12]
32k CDK9 InhibitorMV4-11 (Leukemia)Potent[10]

Antimicrobial Activity: A New Frontier Against Resistance

The versatility of the 2H-benzo[b]oxazin-3(4H)-one scaffold extends to its significant antimicrobial properties.[3] Derivatives have been developed that show activity against Gram-positive and Gram-negative bacteria, as well as fungi.[3][13]

Mechanism of Action: Targeting Key Bacterial Enzymes

A promising strategy has been the functionalization of the benzoxazinone core with 1,2,3-triazole moieties. These hybrid molecules have shown potent antimicrobial activity.[5][6] Molecular docking studies have revealed that these compounds can effectively bind to the active site of essential bacterial enzymes. For instance, derivatives have been shown to target the Staphylococcus aureus dehydrosqualene synthase (CrtM), an enzyme critical for the biosynthesis of the membrane carotenoid staphyloxanthin, which protects the bacterium from oxidative stress.[5][6] By inhibiting CrtM, these compounds compromise the bacterium's defense mechanisms.

Spectrum of Antimicrobial Activity
  • Antibacterial: Activity has been demonstrated against Staphylococcus aureus, E. coli, and Mycobacterium tuberculosis.[13] The introduction of chloro-substituents and long alkyl chains on the benzoxazine ring has been shown to enhance activity.[3]

  • Antifungal: Derivatives have also been effective against pathogenic fungi such as Candida albicans, C. glabrata, and C. tropicalis.[3]

Anti-inflammatory and Neuroprotective Potential

Chronic inflammation and oxidative stress are key pathological features of neurodegenerative diseases. The 2H-benzo[b]oxazin-3(4H)-one scaffold is emerging as a promising platform for developing agents that can tackle this complex interplay.

Mechanism of Action: Modulating Inflammatory and Antioxidant Pathways

A. Attenuation of Neuroinflammation: In the context of neuroinflammation, microglia are key players. Lipopolysaccharide (LPS)-induced activation of microglial cells (like the BV-2 cell line) leads to the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Certain 1,2,3-triazole-modified benzoxazinone derivatives have been shown to significantly decrease the production of these inflammatory mediators without cytotoxicity.[14][15]

B. Activation of the Nrf2-HO-1 Pathway: The mechanism for this anti-inflammatory effect appears to involve the activation of the Nrf2-HO-1 signaling pathway.[14] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. These benzoxazinone derivatives are believed to promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. This leads to the upregulation of HO-1, which in turn reduces LPS-induced ROS production and alleviates inflammation.[14]

G cluster_nrf2 Nrf2-HO-1 Anti-inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) ROS Increased ROS (Oxidative Stress) LPS->ROS Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) ROS->Inflammation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene Transcription ARE->HO1 Activates HO1->ROS Reduces Inhibitor 2H-benzo[b]oxazin- 3(4H)-one Derivative Inhibitor->Keap1_Nrf2 Promotes Dissociation

Caption: Activation of the Nrf2-HO-1 pathway by benzoxazinone derivatives.

C. Acetylcholinesterase Inhibition: Some derivatives have also shown potential for the treatment of Alzheimer's disease by non-competitively inhibiting human acetylcholinesterase (hAChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[14]

Other Therapeutic Applications

The biological activities of this scaffold are not limited to the areas above. Research has also shown that certain 2H-benzo[b]oxazin-3(4H)-one derivatives can act as potent platelet aggregation inhibitors , indicating potential applications in cardiovascular medicine.[16]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of research findings, standardized and well-described protocols are essential. Below is a detailed methodology for a foundational assay used to evaluate the anticancer potential of these compounds.

Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxicity (IC50 value) of a 2H-benzo[b]oxazin-3(4H)-one derivative against a cancer cell line (e.g., A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium (e.g., from 100 µM to 0.1 µM).

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include "vehicle control" wells (medium with the same concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Abs_treated / Abs_control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Conclusion and Future Directions

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a testament to the power of privileged structures in drug discovery. Its demonstrated efficacy across oncology, infectious diseases, and neuroinflammation underscores its vast therapeutic potential. The ongoing research, particularly involving molecular hybridization with fragments like 1,2,3-triazoles, continues to yield compounds with enhanced potency and novel mechanisms of action. Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to translate the remarkable in vitro and in vivo activities into clinically viable therapeutics. The continued exploration of this scaffold promises to deliver next-generation treatments for some of the most challenging human diseases.

References

  • Rajitha, G., et al. (2011). Synthesis and pharmacological evaluations of novel 2H-benzo[b][3][7]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. PubMed. Available at: [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. PubMed. Available at: [Link]

  • Nagarapu, L., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][3][7]oxazin-3(4H)-ones. PubMed. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Nagarapu, L., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][3][7]oxazin-3(4H)-ones. SciHorizon. Available at: [Link]

  • Ding, H., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][3][7]oxazin-3(4H)-one and 2H-benzo[b][3][7]oxazine scaffold derivatives as PI3Kα inhibitors. PubMed. Available at: [Link]

  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]

  • Hou, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]

  • Hou, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. National Institutes of Health. Available at: [Link]

  • Wang, L., et al. (2011). Synthesis of 2H-benzo[b][3][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. Available at: [Link]

  • Hou, J., et al. (2025). Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][3][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Semantic Scholar. Available at: [Link]

  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives and Their Study on Inducing DNA Damage in Tumor Cells. Frontiers in Pharmacology. Available at: [Link]

  • Hou, J., et al. (2025). The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA levels of pro-inflammatory cytokines in LPS-induced BV-2 microglial cells. ResearchGate. Available at: [Link]

  • Nukala, S. K., et al. (2020). Synthesis of 2H-benzo[b][3][7]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology (IRJET). Available at: [Link]

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Exploratory

A Technical Guide to the Therapeutic Targets of Benzoxazinone Derivatives

Abstract The benzoxazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique combination of structural rigidity, sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique combination of structural rigidity, synthetic tractability, and diverse physicochemical properties allows for fine-tuning of interactions with a wide array of biological targets.[5] This technical guide provides an in-depth analysis of the established and emerging therapeutic targets of benzoxazinone derivatives, intended for researchers, scientists, and drug development professionals. We will explore the causal mechanisms of action, present validated experimental protocols for target assessment, and offer insights into future therapeutic applications.

Introduction: The Benzoxazinone Scaffold in Drug Discovery

Benzoxazinones are bicyclic heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[6][7][8][9] The structural versatility of the benzoxazinone ring system allows for the synthesis of large libraries of derivatives, making it a valuable starting point for drug discovery campaigns.[4][10] Notable examples of drugs containing this scaffold include the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, used in the treatment of HIV.[11][12] This guide will dissect the key therapeutic areas where benzoxazinone derivatives have shown the most promise, focusing on the molecular targets that underpin their activity.

Established Therapeutic Targets

Serine Protease Inhibition: A Classic Target

Serine proteases are a large family of enzymes crucial to processes ranging from digestion to blood coagulation and inflammation.[13][14] Their dysregulation is implicated in numerous diseases. Benzoxazinones have been extensively studied as potent inhibitors of several serine proteases, including human leukocyte elastase (HLE), chymotrypsin, and cathepsin G.[15][16][17]

Mechanism of Action: Acyl-Enzyme Intermediate

The primary mechanism by which 4H-3,1-benzoxazin-4-ones inhibit serine proteases is through the formation of a stable acyl-enzyme intermediate.[15] The benzoxazinone acts as a "suicide substrate" or an alternate substrate inhibitor. The catalytic serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the benzoxazinone's oxazinone ring. This leads to the opening of the ring and the formation of a covalent bond, creating an acylated, and thereby inactivated, enzyme. The subsequent deacylation step is extremely slow, effectively taking the enzyme out of commission.[15]

Structure-activity relationship (SAR) studies have revealed two key principles for potent inhibition:

  • Electron-withdrawing groups at position 2 of the benzoxazinone ring enhance the electrophilicity of the carbonyl carbon, increasing the rate of acylation and leading to lower K_i values.[15]

  • Steric hindrance introduced by substituents at position 5 can significantly slow the deacylation rate, prolonging the enzyme's inactivation.[15]

G cluster_0 Mechanism of Serine Protease Inhibition E_S Enzyme-Inhibitor Complex (Non-covalent) Acyl_E Acyl-Enzyme Intermediate (Covalent, Inactivated) E_S->Acyl_E Acylation (Fast) Ring Opening E_P Free Enzyme + Product (Slow Deacylation) Acyl_E->E_P Deacylation (Very Slow) Hydrolysis E_P->E_S Rebinding

Caption: Covalent inhibition of serine proteases by benzoxazinones.

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC50) of benzoxazinone derivatives against a target serine protease like human leukocyte elastase (HLE).

  • Materials:

    • Target enzyme (e.g., purified HLE).

    • Chromogenic or fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for HLE).

    • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO).

    • Benzoxazinone test compounds dissolved in DMSO.

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare serial dilutions of the benzoxazinone test compounds in DMSO.

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 5 µL of the test compound dilutions to the appropriate wells (final concentration range typically 0.01 µM to 100 µM). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 25 µL of the enzyme solution (pre-diluted in assay buffer to a working concentration) to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution (pre-diluted in assay buffer).

    • Immediately begin monitoring the change in absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence over time using a microplate reader.

    • Calculate the initial reaction velocity (V_0) for each well from the linear portion of the progress curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HIV-1 Reverse Transcriptase Inhibition

The discovery of Efavirenz solidified the importance of the benzoxazinone scaffold in antiviral therapy.[11] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in combination antiretroviral therapy (cART) for HIV-1.[11][18]

Mechanism of Action: Allosteric Inhibition

Unlike nucleoside inhibitors that compete with natural substrates, NNRTIs like Efavirenz bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å away from the catalytic active site.[18][19][20] This binding event induces a conformational change in the enzyme, which distorts the active site and severely limits its flexibility and function.[18] This non-competitive inhibition effectively halts the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.[11][18] The specificity of NNRTIs for HIV-1 RT over HIV-2 RT or human DNA polymerases is a key feature of their therapeutic profile.[19][21]

G RT HIV-1 Reverse Transcriptase Polymerase Active Site NNRTI Binding Pocket RT_Inactive Inactive HIV-1 RT Distorted Active Site Bound NNRTI RT->RT_Inactive Induces Conformational Change Efavirenz Efavirenz (Benzoxazinone) Efavirenz->RT:n Binds to Allosteric Pocket Viral_DNA Viral DNA Synthesis (Blocked) RT_Inactive:p_i->Viral_DNA Inhibition Viral_RNA Viral RNA Viral_RNA->RT:p Substrate

Caption: Allosteric inhibition of HIV-1 RT by Efavirenz.

Emerging and Novel Therapeutic Targets

Research continues to uncover new biological activities for benzoxazinone derivatives, expanding their potential therapeutic applications.

Anticancer Activity

The benzoxazinone scaffold has emerged as a promising framework for the development of novel anticancer agents.[9][12] Derivatives have demonstrated activity against various cancer cell lines, including liver, breast, and colon cancer.[22]

Potential Targets and Mechanisms:

  • c-Myc G-quadruplex Stabilization: Certain benzoxazinone derivatives can induce and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene. This stabilization represses the transcription of c-Myc, leading to a dose-dependent downregulation of its mRNA and subsequent inhibition of cancer cell proliferation and migration.[23]

  • Induction of Apoptosis: Studies have shown that some derivatives can induce apoptosis in cancer cells by upregulating the expression of key pro-apoptotic proteins like p53 and caspase-3.[22]

  • Cell Cycle Arrest: A reduction in the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1) has been observed, suggesting that these compounds can interfere with the cell cycle, leading to growth arrest.[22]

  • DNA Damage: The rigid, planar structure of some benzoxazinones may allow them to intercalate into tumor cell DNA, inducing DNA damage (evidenced by γ-H2AX upregulation) and triggering cell death pathways.[24]

Data Presentation: Antiproliferative Activity

The following table summarizes the IC50 values for representative benzoxazinone derivatives against various human cancer cell lines, illustrating their potential as anticancer agents.

Compound IDCell Line (Cancer Type)IC50 (µM)Reference
Derivative 7HepG2 (Liver)< 10[22]
Derivative 15MCF-7 (Breast)< 10[22]
Compound 5bHeLa (Cervical)15.38 µg/mL[24]
Compound c18Huh-7 (Liver)19.05[24]
Compound 3hHeLa (Cervical)K_i = 3.713 nM[12]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties in various models.[1][2][25][26]

Potential Targets and Mechanisms:

  • Cytokine and Enzyme Downregulation: In microglial cells, certain derivatives have been shown to reduce the production of nitric oxide (NO) and decrease the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. They also downregulate the expression of inflammatory enzymes like iNOS and COX-2.[27]

  • Nrf2-HO-1 Pathway Activation: A key anti-inflammatory mechanism involves the activation of the Nrf2-HO-1 signaling pathway. By activating this pathway, benzoxazinones can reduce levels of reactive oxygen species (ROS), thereby mitigating inflammation.[27]

  • Hybrid Drug Approach: Novel benzoxazinone derivatives have been synthesized by incorporating them into the core structures of known nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. One such hybrid compound exhibited significant anti-inflammatory and analgesic activity with reduced gastrointestinal toxicity compared to the parent drug.[1][2]

Neuroprotection

Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease are characterized by progressive neuronal loss.[28] Several 1,4-benzoxazine derivatives have shown potent neuroprotective activity in both cell culture and in vivo models.[6][28]

Potential Targets and Mechanisms:

  • Kinase Inhibition: Kinase profiling has revealed that neuroprotective benzoxazinones can inhibit multiple kinases implicated in neuronal death pathways, including GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[28]

  • Antioxidant Activity: Some derivatives act as potent antioxidants, protecting neurons from oxidative stress-mediated degeneration, a common factor in neurodegenerative conditions.[29][30]

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, benzoxazolone (a related scaffold) derivatives have been designed as multi-target agents that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in addition to possessing anti-inflammatory and antioxidant properties.[31]

Methodologies for Target Validation

Validating the molecular target of a novel benzoxazinone derivative is a critical step in the drug development process. A multi-faceted approach is required, combining computational, biochemical, and cell-based assays.

G cluster_0 Target Validation Workflow A In Silico Screening (Molecular Docking, Virtual Screening) B Biochemical Assays (Enzyme Kinetics, Binding Affinity) A->B Identify Putative Targets C Cell-Based Assays (Signaling Pathway Analysis, Target Engagement) B->C Confirm On-Target Activity D Lead Optimization (SAR Studies) C->D Validate Cellular Mechanism E In Vivo Models (Efficacy & PK/PD) C->E Test Physiological Relevance D->B Iterative Improvement

Caption: A generalized workflow for therapeutic target validation.

Experimental Protocol: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment.

  • Principle: The binding of a ligand (the benzoxazinone derivative) to a target protein often increases the protein's thermal stability. CETSA measures this change in stability.

  • Materials:

    • Cultured cells expressing the target protein.

    • Benzoxazinone test compound and vehicle control (DMSO).

    • PBS and lysis buffer with protease inhibitors.

    • PCR tubes, thermocycler, centrifuge.

    • SDS-PAGE and Western blotting reagents, including a primary antibody specific to the target protein.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle for a specified time.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, then cool to 4°C.

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g).

    • Collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting.

    • Data Analysis: Plot the band intensity (representing soluble protein) against temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Conclusion and Future Directions

The benzoxazinone scaffold is a remarkably versatile platform for the development of novel therapeutics. Its proven success in targeting serine proteases and viral enzymes has paved the way for exploration into more complex disease areas like cancer, inflammation, and neurodegeneration. Future research should focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Multi-Target Agents: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets within a disease pathway, as seen in emerging Alzheimer's disease research.[31]

  • Advanced Delivery Systems: Exploring novel formulations and delivery methods to improve the pharmacokinetic and pharmacodynamic properties of promising benzoxazinone leads.

By integrating rational design, robust screening protocols, and mechanistic studies, the full therapeutic potential of benzoxazinone derivatives can be realized, offering new hope for challenging diseases.

References

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Protocols & Analytical Methods

Method

Authored by: Senior Application Scientist, Advanced Cell Biology Division

An Application Guide for the In Vitro Evaluation of Novel Benzoxazinone Analogs in Cancer Cell Lines, Featuring 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Date: January 12, 2026 Introduction: The Therapeutic Potential...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of Novel Benzoxazinone Analogs in Cancer Cell Lines, Featuring 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

Date: January 12, 2026

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The search for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. The benzoxazinone scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Compounds based on the 2H-benzo[b][3]oxazin-3(4H)-one core have been shown to suppress cancer cell growth through various mechanisms, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways.[4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel benzoxazinone derivatives in cancer cell lines. We will use the compound 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one as a primary example to illustrate a robust, multi-phase experimental workflow. This workflow is designed not only to quantify the cytotoxic potential of a novel compound but also to elucidate its underlying mechanism of action, a critical step in preclinical development.[7][8]

The protocols herein are built upon established, validated methodologies and are designed to generate reproducible and reliable data, forming a solid foundation for go/no-go decisions in the drug discovery pipeline.

Phase 1: Initial Assessment of Cytotoxicity and IC₅₀ Determination

The first critical step in evaluating a novel compound is to determine its cytotoxic and anti-proliferative effects across a panel of relevant cancer cell lines.[9] This allows for the quantification of its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and an initial assessment of its selectivity. The MTT assay is a widely used, reliable colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[10]

Rationale for Experimental Choices
  • Cell Line Selection: A panel of cell lines from different cancer types (e.g., breast, lung, colon) should be used to assess the breadth of the compound's activity. Including a non-cancerous cell line (e.g., normal human fibroblasts) is crucial for an early indication of cancer cell selectivity.[9]

  • MTT Assay: This assay is chosen for its high throughput, reproducibility, and the fact that the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is dependent on the activity of mitochondrial dehydrogenases in living cells.[11]

Protocol 1: Cell Viability Assessment using MTT Assay[11][14][15][16]
  • Cell Seeding:

    • Culture selected cancer and non-cancerous cell lines in appropriate media in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during the logarithmic growth phase and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug concentration) and a "no treatment" control.

    • Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation and Assay Development:

    • Incubate the plates for a defined period, typically 48 or 72 hours.

    • After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10][12]

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[13]

Data Presentation: Illustrative IC₅₀ Values
Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM) for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one
MCF-7 Breast Adenocarcinoma4810.2
A549 Lung Carcinoma4815.8
HCT116 Colorectal Carcinoma488.5
PC-3 Prostate Adenocarcinoma4828.1
WI-38 Normal Lung Fibroblast48> 100

Phase 2: Elucidation of Cell Death Mechanism

Once a compound demonstrates significant cytotoxicity, the next step is to determine how it is killing the cancer cells. The two primary modes of cell death are apoptosis and necrosis. Apoptosis is a controlled, programmed process that is often a target of anticancer therapies, while necrosis is an uncontrolled form of cell death. Differentiating between these is crucial.

Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Target Validation MTT MTT Assay (Determine IC₅₀) Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis If IC₅₀ is potent CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle WesternBlot Western Blot (Protein Expression) CellCycle->WesternBlot Based on findings

Caption: A streamlined workflow for novel compound evaluation.

Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining

Scientific Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[3] Annexin V is a protein that has a high affinity for PS in the presence of calcium and can be conjugated to a fluorochrome (like FITC) for detection by flow cytometry.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[3][15] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[15]

Protocol 2: Apoptosis Detection by Flow Cytometry [3][14][15][16]
  • Cell Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells in a T25 flask or 6-well plate) and allow them to attach overnight.

    • Treat the cells with 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating cells (from the medium) and adherent cells (by trypsinization). This is critical as apoptotic cells often detach.

    • Combine the floating and adherent cells, and wash them twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of ~1 x 10⁶ cells/mL.[15]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

    • Acquire data for at least 10,000 events per sample.

Data Interpretation and Visualization

The results are typically visualized in a quadrant plot:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.[15]

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[15]

  • Upper Left (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis).

Caption: Quadrant analysis of an Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Scientific Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[17] Analyzing the cell cycle distribution of a cell population after drug treatment can therefore provide critical mechanistic insights. This is commonly done by staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells and analyzing the fluorescence intensity by flow cytometry.[18] The amount of PI fluorescence is directly proportional to the amount of DNA.

Protocol 3: Cell Cycle Analysis using PI Staining [8]
  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis protocol (Protocol 2, step 1).

    • Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).[8]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, measuring the fluorescence on a linear scale.[18]

    • Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.

Data Presentation: Illustrative Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control 65.2 ± 3.120.5 ± 2.514.3 ± 1.8
Compound (1x IC₅₀) 25.8 ± 2.815.1 ± 1.959.1 ± 4.2

Phase 3: Molecular Target Identification via Western Blotting

Western blotting is an indispensable technique for investigating the effect of a compound on specific protein expression levels.[19] Based on the results from the apoptosis and cell cycle assays, we can form hypotheses about which signaling pathways are being modulated. For example, if the compound induces apoptosis, we would investigate key apoptotic proteins. If it causes G2/M arrest, we would examine proteins that regulate that cell cycle checkpoint.

Scientific Rationale: By separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies, we can semi-quantitatively measure changes in the levels of key regulatory proteins.[19] This can help identify the molecular targets of the compound.

Hypothesized Signaling Pathway for a Benzoxazinone Derivative

Based on literature for related compounds, a plausible mechanism could involve the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[2]

G Compound 6-Bromo-8-chloro- 2H-benzo[b]oxazin-3(4H)-one p53 p53 Activation Compound->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits Arrest G2/M Arrest CDK1_CyclinB->Arrest Mitochondria Mitochondria Bax->Mitochondria Permeabilizes Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway modulated by the compound.

Protocol 4: Western Blotting for Key Regulatory Proteins[25][26][27][28]
  • Protein Extraction:

    • Treat cells with the compound as previously described.

    • Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-p21, anti-cleaved Caspase-3, anti-β-actin as a loading control) overnight at 4°C.[20]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[20]

    • Quantify band intensities using densitometry software.

Conclusion and Future Directions

This application guide provides a structured, phase-driven approach to the initial in vitro characterization of novel benzoxazinone compounds like 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle, and protein signaling, researchers can build a comprehensive profile of a compound's anticancer activity. Positive and compelling results from this workflow would justify advancing the compound to more complex studies, including the evaluation of its effects on other cellular processes like autophagy, its potential for overcoming drug resistance, and ultimately, its efficacy in in vivo animal models.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Assaying cell cycle status using flow cytometry. (n.d.).
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). UCL.
  • Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol. (n.d.). Benchchem.
  • Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. (n.d.). Benchchem.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies.
  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare.
  • Cell Cycle Protocols. (n.d.). BD Biosciences.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual. (2013).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2018).
  • Western blot protocol. (n.d.). Abcam.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2024).
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][16]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). ResearchGate.

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.).
  • Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2024). Semantic Scholar.

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][16]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). PubMed.

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3]oxazin-3(4H). (2024). National Center for Biotechnology Information.

  • Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper. (n.d.). Benchchem.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). PubMed.
  • Synthesis of 6-cinnamoyl-2H-benzo[b][3]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. (2014). PubMed.

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.).

Sources

Application

Application Notes and Protocols for Characterizing 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one as a PI3K/mTOR Pathway Inhibitor

Introduction: Targeting a Critical Cancer Signaling Nexus The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a master regulator of fundamental cellular processes, including...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Cancer Signaling Nexus

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a master regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This intracellular cascade is frequently overactive in a wide range of human cancers due to mutations in key pathway components or the loss of tumor suppressors like PTEN, which antagonizes PI3K activity.[1] The central role of this pathway in oncogenesis has made its components highly attractive targets for cancer drug discovery.[3][4]

The 2H-benzo[b][5][6]oxazin-3(4H)-one scaffold represents a promising chemical framework for the development of novel therapeutic agents. Various derivatives of this core structure have been reported to exhibit significant anti-cancer properties.[7][8] For instance, certain benzo[b]furan derivatives, a related class of compounds, have been shown to induce apoptosis in breast cancer cells specifically by targeting the PI3K/Akt/mTOR signaling pathway.[9]

This application note provides a comprehensive, field-proven guide for researchers to characterize the inhibitory potential of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one , a novel benzoxazinone derivative. We present an integrated series of protocols, from direct biochemical assays to cell-based functional readouts, designed to rigorously evaluate its mechanism of action and efficacy as a PI3K/mTOR pathway inhibitor.

The PI3K/Akt/mTOR Signaling Pathway: A Mechanistic Overview

Understanding the architecture of the PI3K/Akt/mTOR pathway is critical for designing and interpreting inhibition assays. The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[10]

  • PI3K Activation: Activated RTKs recruit and activate Class I PI3Ks. PI3K then phosphorylates the membrane lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][11]

  • AKT Recruitment and Activation: PIP3 acts as a docking site, recruiting proteins with Pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the plasma membrane.[11] Full activation of AKT requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by the mTORC2 complex).[11]

  • mTORC1 Activation: Activated AKT phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of the small GTPase Rheb. This allows Rheb to activate the mTORC1 complex.[12]

  • Downstream Effectors: Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating key substrates, including p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1).[13] Phosphorylation of S6K at sites like Threonine 389 is a reliable marker of mTORC1 activity.[14]

This cascade provides distinct, measurable biomarkers for assessing pathway inhibition. A true dual PI3K/mTOR inhibitor would be expected to reduce the phosphorylation of both AKT and S6K.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PTEN->PIP3 Dephosphorylates p_AKT_S473 p-AKT (Ser473) AKT->p_AKT_S473 p_AKT_T308 p-AKT (Thr308) AKT->p_AKT_T308 PDK1->AKT p(T308) mTORC2->AKT p(S473) TSC TSC1/2 Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K Phosphorylates p_S6K p-S6K (Thr389) S6K->p_S6K p_AKT_S473->TSC GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor 6-Bromo-8-chloro-... (Test Compound) Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade.

Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for reproducible results.

Table 1: Properties of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

PropertyValueSource
CAS Number 121564-96-3[15]
Molecular Formula C₈H₅BrClNO₂[16]
Molecular Weight 262.49 g/mol N/A
Purity ≥95%[16]
Appearance SolidN/A

Protocol for Stock Solution Preparation:

  • Expertise Note: Dimethyl sulfoxide (DMSO) is the recommended solvent for most small organic molecules. Ensure you are using anhydrous, cell culture-grade DMSO to prevent compound precipitation and cellular toxicity.

  • Prepare a 10 mM stock solution by dissolving the appropriate mass of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.625 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 1: Cell-Based Western Blot Assay for Pathway Inhibition

4.1 Principle and Rationale

This assay provides direct evidence of target engagement within a biological system. By measuring the phosphorylation status of key downstream effectors—AKT (for PI3K activity) and S6K (for mTORC1 activity)—we can determine if the compound inhibits the pathway in intact cells.[9][13] We will analyze the ratio of the phosphorylated protein to the total protein to control for variations in protein loading.[17]

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis (with Phos/Prot Inhibitors) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer (to PVDF/NC Membrane) D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. Signal Detection & Analysis F->G

Caption: A simplified workflow for the Western Blotting procedure.

4.2 Detailed Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Select a cancer cell line with a known active PI3K/mTOR pathway (e.g., MCF-7 breast cancer, A549 lung cancer).[7][9]

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 2-4 hours.[2]

    • Stimulate the PI3K pathway by adding a growth factor like Insulin-like Growth Factor 1 (IGF-1) at 100 ng/mL for 15-30 minutes.[2]

  • Protein Extraction (Lysis):

    • Trustworthiness Note: The preservation of phosphorylation states is critical. Perform all lysis steps on ice and use a lysis buffer freshly supplemented with protease and phosphatase inhibitors.[14][18]

    • Aspirate the media and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[14][18]

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by molecular weight.[19]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Expertise Note: For phospho-specific antibodies, blocking with 5% w/v Bovine Serum Albumin (BSA) in TBST is recommended over non-fat milk, as milk contains phosphoproteins (casein) that can cause high background.[17][18][20]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[14][20] Recommended primary antibodies (diluted 1:1000 in 5% BSA/TBST):

      • Rabbit anti-phospho-Akt (Ser473)[20]

      • Rabbit anti-phospho-p70 S6 Kinase (Thr389)[14]

      • Rabbit anti-total Akt

      • Rabbit anti-total S6K

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[14]

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[14]

    • Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of phospho-protein to total protein for both Akt and S6K.

4.3 Data Presentation and Expected Results

Results should demonstrate a dose-dependent decrease in the phosphorylation of Akt and S6K relative to the stimulated vehicle control.

Table 2: Sample Western Blot Data Quantification

Treatmentp-Akt/Total Akt Ratio% Inhibition (vs. Stimulated)p-S6K/Total S6K Ratio% Inhibition (vs. Stimulated)
Unstimulated Control0.1585%0.1090%
Stimulated + DMSO1.000%1.000%
Stimulated + 0.1 µM Cmpd0.8218%0.7525%
Stimulated + 1.0 µM Cmpd0.4555%0.3070%
Stimulated + 10 µM Cmpd0.1882%0.1288%

Protocol 2: In Vitro Kinase Assay for Direct Enzyme Inhibition

5.1 Principle and Rationale

This cell-free biochemical assay directly quantifies the compound's ability to inhibit the catalytic activity of purified PI3K and/or mTOR enzymes.[2] The assay measures the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate. This method is essential for determining a compound's potency (IC₅₀) and confirming it as a direct inhibitor of the target kinase(s).[21]

Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP) B 2. Add Compound (Serial Dilutions) A->B C 3. Add Enzyme (Pre-incubation) B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Incubate (e.g., 60 min at 30°C) D->E F 6. Stop Reaction & Add Detection Reagent E->F G 7. Measure Signal (Luminescence) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

5.2 Detailed Step-by-Step Methodology

  • Reagent Preparation:

    • Test Compound: Prepare a series of dilutions of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in the kinase assay buffer.

    • Kinase: Use a commercially available, recombinant human PI3K (e.g., p110α/p85α) or mTOR enzyme. Dilute the enzyme to the recommended working concentration in kinase dilution buffer.[2]

    • Substrate: Prepare a solution containing the appropriate substrate (e.g., PIP2 for PI3K).

    • ATP: Prepare an ATP solution in kinase assay buffer. The final concentration should be near the Michaelis constant (Km) for the specific kinase to ensure assay sensitivity.[2]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[2]

    • Add 10 µL of the diluted kinase enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.[2]

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing both ATP and the substrate.

    • Incubate the reaction at 30°C for 60 minutes. This incubation time should be within the linear range of the enzymatic reaction.

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

    • Measure the luminescence signal using a compatible plate reader.

5.3 Data Analysis and IC₅₀ Determination

  • Calculate the percent inhibition for each compound concentration relative to the high activity (DMSO) and no activity (no enzyme) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 3: Sample Data for IC₅₀ Determination

Compound Conc. (µM)Log [Conc.]Luminescence (RLU)% Inhibition
0 (No Enzyme)N/A500100%
0 (DMSO)N/A50,5000%
0.01-2.0045,30010.4%
0.1-1.0031,00039.0%
1.00.008,20084.6%
101.0075099.5%

Protocol 3: Cell Viability (MTT) Assay

6.1 Principle and Rationale

This functional assay measures the cytotoxic or cytostatic effect of the compound on cancer cells. The MTT assay is a colorimetric method that quantifies the metabolic activity of living cells.[6] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of living cells.[6][22] This provides a crucial readout of the compound's overall anti-proliferative efficacy.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (570 nm) F->G

Caption: Workflow for a standard MTT cell viability assay.

6.2 Detailed Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the compound dilutions or DMSO vehicle control.

    • Incubate the plate for a relevant duration, typically 48 to 72 hours, at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[22]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Trustworthiness Note: Ensure complete solubilization of the formazan crystals for accurate readings. Incomplete solubilization is a common source of error.

    • Carefully aspirate the medium from the wells without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[22]

    • Mix thoroughly on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

6.3 Data Analysis and GI₅₀ Determination

  • Calculate the percent viability for each concentration.

    • % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle)

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Summary and Concluding Remarks

References

  • Title: Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Source: ResearchGate URL: [Link]

  • Title: Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Source: ResearchGate URL: [Link]

  • Title: Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... Source: ResearchGate URL: [Link]

  • Title: PI3k/AKT/mTOR Pathway Source: YouTube URL: [Link]

  • Title: PI3K/AKT/mTOR pathway Source: Wikipedia URL: [Link]

  • Title: In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 Source: Protocols.io URL: [Link]

  • Title: MTT Cell Assay Protocol Source: T. Horton, Checkpoint lab URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: An In Vitro Assay for the Kinase Activity of mTOR Complex 2 Source: Springer Nature Experiments URL: [Link]

  • Title: Western blot protocol video Source: YouTube URL: [Link]

  • Title: Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][5][12]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity Source: PubMed URL: [Link]

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Method

Application Notes and Protocols for the Development of CDK9 Inhibitors from 2H-benzo[b]oxazin-3(4H)-one Derivatives

Authored by a Senior Application Scientist Introduction: Targeting Transcriptional Addiction in Cancer with CDK9 Inhibitors Cyclin-dependent kinases (CDKs) are crucial regulators of cellular processes, most notably cell...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Targeting Transcriptional Addiction in Cancer with CDK9 Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of cellular processes, most notably cell division and transcription.[1] While the role of cell cycle CDKs in cancer is well-established, the therapeutic potential of targeting transcriptional CDKs has gained significant traction.[1][2] Cyclin-dependent kinase 9 (CDK9) has emerged as a high-value target in oncology.[3][4] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step to release it from promoter-proximal pausing and transition into productive transcriptional elongation.[5]

Many cancers, particularly hematological malignancies, are in a state of "transcriptional addiction," where they rely on the continuous production of short-lived proteins, such as the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc, for their survival and proliferation.[1][2][6] The expression of these critical survival proteins is highly dependent on CDK9 activity. Consequently, inhibiting CDK9 leads to their rapid depletion, selectively inducing apoptosis in cancer cells.[6][7] This makes CDK9 an attractive therapeutic target.[4] This guide focuses on the development of potent and selective CDK9 inhibitors based on the 2H-benzo[b][1][4]oxazin-3(4H)-one scaffold, a promising chemical starting point for this endeavor.

The 2H-benzo[b][1][4]oxazin-3(4H)-one Scaffold: A Privileged Structure for CDK9 Inhibition

The 2H-benzo[b][1][4]oxazin-3(4H)-one core is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for diverse biological targets. Recent research has identified this scaffold as a promising foundation for the development of selective CDK9 inhibitors.[7] Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of CDK9. Furthermore, its synthetic tractability permits the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

A recent study successfully discovered a series of novel 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors.[7] These efforts have led to the identification of lead compounds with desirable properties for transient target engagement, a strategy aimed at maximizing therapeutic efficacy while minimizing toxicity.[7]

Lead Discovery and Optimization Workflow

The development of CDK9 inhibitors from the 2H-benzo[b]oxazin-3(4H)-one scaffold follows a structured workflow, from initial synthesis to preclinical evaluation. This process is iterative, with data from each step informing the design of subsequent compound generations.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization cluster_3 In Vivo Validation a Scaffold Synthesis: 2H-benzo[b]oxazin-3(4H)-one b Derivative Generation a->b Functionalization c Primary Screen: CDK9 Enzymatic Assay b->c d Selectivity Profiling: Kinome Panel c->d e Cellular Potency: Proliferation Assays d->e f Target Engagement: Western Blot (p-RNAPII) e->f g Structure-Activity Relationship (SAR) Analysis f->g h ADMET Profiling g->h h->b Iterative Redesign i Xenograft Models h->i j Pharmacokinetics (PK) & Pharmacodynamics (PD) i->j

Figure 1: Iterative workflow for CDK9 inhibitor development.
General Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one Derivatives

The synthesis of the target compounds generally involves multi-step reactions. While various synthetic routes exist for 2H-benzo[b][1][4]oxazin-3(4H)-ones, a common approach involves the condensation, reduction, and subsequent modification of starting materials like 3-bromo-4-hydroxy benzaldehyde and various anilines.[8] The flexibility of this synthesis allows for the introduction of diverse chemical groups to probe the structure-activity relationship. For example, novel derivatives have been created by linking 1,2,3-triazole groups to the 2H-1,4-benzoxazin-3(4H)-one core.[9][10]

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to understanding how chemical modifications to the scaffold influence inhibitory activity. By systematically altering different parts of the molecule and measuring the corresponding changes in CDK9 inhibition, researchers can build a model to guide the design of more potent and selective compounds.[11][12][13]

Below is a summary of SAR data for a series of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives, highlighting the impact of substitutions on CDK9 inhibitory potency.

CompoundR1 GroupR2 GroupCDK9 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CDK9)
32a HPhenyl15.3>10000>653
32d H4-Fluorophenyl8.9>10000>1123
32g H4-Chlorophenyl7.2>10000>1388
32k H4-(Trifluoromethyl)phenyl2.1 >10000>4761
32m H3-Fluorophenyl9.8>10000>1020
32o F4-Fluorophenyl6.5>10000>1538
(Data synthesized from Eur J Med Chem. 2022 Aug 5:238:114461)[7]

Key SAR Insights:

  • R2 Substitutions: The nature and position of the substituent on the phenyl ring at the R2 position significantly impact potency. Electron-withdrawing groups, such as trifluoromethyl at the para position (compound 32k ), result in the most potent inhibition.[7]

  • Selectivity: The 2H-benzo[b][1][4]oxazin-3(4H)-one scaffold demonstrates excellent intrinsic selectivity against other CDKs, such as CDK2. This is a critical feature, as off-target inhibition of cell cycle CDKs can lead to toxicity.[6][7]

Lead Compound Profile: Compound 32k

Based on extensive screening, compound 32k emerged as a highly potent and selective lead candidate.[7]

PropertyValue
CDK9 IC50 2.1 nM
MV4-11 Cell Proliferation IC50 45.6 nM
Mechanism of Action Apoptosis induction via downregulation of p-Ser2-RNAPII, Mcl-1, and c-Myc
Pharmacokinetics Suitable for intravenous administration with a short half-life, ideal for transient inhibition strategies
(Data from Eur J Med Chem. 2022 Aug 5:238:114461)[7]

Protocols for In Vitro Characterization

Rigorous in vitro testing is essential to validate the potency, selectivity, and mechanism of action of newly synthesized inhibitors.

Protocol 1: In Vitro CDK9/Cyclin T1 Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to quantify the enzymatic activity of CDK9 and determine the IC50 value of an inhibitor. The ADP-Glo™ assay measures the amount of ADP produced, which directly correlates with kinase activity.[14][15]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[14]

Materials:

  • CDK9/Cyclin T1 enzyme (Promega, Cat.# V4431 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

  • Kinase Substrate (e.g., a peptide substrate for RNAPII CTD)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]

  • Test compounds (2H-benzo[b]oxazin-3(4H)-one derivatives) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a dilution series in the kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.[15]

    • Add 2 µL of the CDK9/Cyclin T1 enzyme solution. The optimal enzyme concentration should be determined empirically through a titration experiment to find the EC50 (the concentration that gives 50% of the maximum signal).[16]

    • Add 2 µL of a substrate/ATP mixture. A common ATP concentration to use is one close to the Km value for CDK9.[16]

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[15] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effect of the CDK9 inhibitors on cancer cell lines, such as the acute myeloid leukemia (AML) cell line MV4-11, which is known to be sensitive to CDK9 inhibition.[7]

Materials:

  • MV4-11 cells (or other relevant cancer cell lines)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat.# G7570) or similar

Procedure:

  • Cell Seeding: Seed the MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add the diluted compounds to the wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability for each treatment relative to the DMSO control. Determine the IC50 value by plotting percent viability against the log of the compound concentration.

Protocol 3: Western Blot for Target Engagement and Downstream Effects

This protocol is used to confirm that the inhibitor engages its target (CDK9) in cells and produces the expected downstream biological effects. This is achieved by measuring the phosphorylation status of RNAPII and the protein levels of Mcl-1 and c-Myc.[7]

Materials:

  • MV4-11 cells

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RNAPII (Ser2), anti-Mcl-1, anti-c-Myc, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Cell Treatment: Treat MV4-11 cells with varying concentrations of the test compound for a short duration (e.g., 4-6 hours) to observe direct effects on transcription.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. A dose-dependent decrease in p-Ser2-RNAPII, Mcl-1, and c-Myc levels indicates effective target engagement and downstream pathway modulation.[7]

In Vivo Evaluation in Xenograft Models

Promising lead compounds identified through in vitro screening should be advanced to in vivo studies to assess their efficacy and tolerability in a living organism.[17]

Model: A common preclinical model involves establishing xenograft tumors by subcutaneously injecting human cancer cells (e.g., MV4-11) into immunocompromised mice.[18]

Procedure:

  • Tumor Implantation: Inject cancer cells mixed with Matrigel into the flank of the mice.[18]

  • Treatment: Once tumors reach a palpable size, randomize the animals into treatment and vehicle control groups. Administer the test compound (e.g., compound 32k ) via an appropriate route (e.g., intravenous injection) on an intermittent dosing schedule.[7][18]

  • Efficacy Assessment: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess target modulation (e.g., levels of p-Ser2-RNAPII and Mcl-1) by Western blot or immunohistochemistry, confirming that the drug is hitting its target in the tumor tissue.[6]

The CDK9 Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the central role of CDK9 in transcriptional elongation and how inhibitors developed from the 2H-benzo[b]oxazin-3(4H)-one scaffold intervene in this process.

G cluster_0 P-TEFb Complex cluster_1 Transcription Machinery cluster_2 Inhibitor Action cluster_3 Cellular Outcomes CDK9 CDK9 RNAPII RNA Polymerase II (Paused) CDK9->RNAPII Phosphorylates Ser2 (Elongation Signal) Mcl1 Mcl-1 Depletion CDK9->Mcl1 Transcription Blocked cMyc c-Myc Depletion CDK9->cMyc Transcription Blocked CyclinT1 Cyclin T1 DNA DNA Inhibitor 2H-benzo[b]oxazin-3(4H)-one Derivative Inhibitor->CDK9 Binds to ATP Pocket Apoptosis Apoptosis in Cancer Cells Mcl1->Apoptosis cMyc->Apoptosis

Figure 2: CDK9 signaling and inhibitor mechanism of action.

Conclusion

The development of CDK9 inhibitors from the 2H-benzo[b][1][4]oxazin-3(4H)-one scaffold represents a promising strategy for targeting transcriptional addiction in cancer. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, characterize, and validate novel therapeutic candidates. Through a systematic and iterative process of chemical optimization and biological testing, this scaffold has the potential to yield clinical-grade CDK9 inhibitors for the treatment of hematological malignancies and other cancers.

References

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  • Issa, J. J., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Clinical Epigenetics, 16(1), 1-16. [Link]

  • Hou, Z., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1370007. [Link]

  • Request PDF. (2021). Synthesis and Evaluation of a 3, 4‐dihydro‐2H ‐benzoxazine Derivative as a Potent CDK9 Inhibitor for Anticancer Therapy. ResearchGate. [Link]

  • ACS Publications. (2025). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 12(10), 3878-3890. [Link]

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Application

Application Notes &amp; Protocols: 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one as a Versatile Scaffold for Medicinal Chemistry

Application Notes & Protocols: 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one as a Versatile Scaffold for Medicinal Chemistry Abstract The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one as a Versatile Scaffold for Medicinal Chemistry

Abstract

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a particularly valuable derivative, 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one , a trifunctionalized building block poised for strategic chemical modification. The presence of two distinct halogen atoms at positions C6 and C8, coupled with a reactive secondary amine at N4, provides medicinal chemists with three orthogonal handles for diversification. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for key derivatization reactions, and insights into developing structure-activity relationships (SAR).

The Strategic Advantage of the 6-Bromo-8-chloro Benzoxazinone Scaffold

The utility of this specific scaffold lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications. This is a cornerstone of efficient library synthesis and lead optimization in drug discovery.

  • N4-Amine: The secondary amine within the oxazinone ring is a nucleophilic site, readily undergoing reactions like N-alkylation or N-arylation. This position is critical for modulating physicochemical properties such as solubility, lipophilicity, and for introducing moieties that can form key hydrogen bonds with biological targets.[5]

  • C6-Bromo Group: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C6 position via reactions like Suzuki, Sonogashira, or Heck couplings.

  • C8-Chloro Group: The less reactive C-Cl bond can be functionalized under more forcing reaction conditions, enabling a second, distinct modification after the C-Br bond has been addressed.[6] This sequential approach maximizes the structural diversity achievable from a single starting scaffold.

Caption: Logical workflow of derivatization pathways for the scaffold.

Synthesis of the Core Scaffold

The synthesis of the 6-bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold can be achieved via intramolecular cyclization of a suitably substituted precursor. The following protocol is adapted from established methods for similar benzoxazinone structures.[7]

Protocol 2.1: Synthesis of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

This two-step procedure begins with the acylation of 2-amino-3-bromo-5-chlorophenol, followed by a base-mediated intramolecular cyclization.

Step A: Synthesis of N-(2-bromo-4-chloro-6-hydroxyphenyl)-2-chloroacetamide

  • To a stirred solution of 2-amino-3-bromo-5-chlorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step B: Intramolecular Cyclization

  • Dissolve the crude N-(2-bromo-4-chloro-6-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

  • Heat the mixture to 80-90 °C and stir for 3-5 hours.[7] The causality here is that the base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chlorine atom on the adjacent chloroacetamide moiety to form the heterocyclic ring.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize from ethanol to obtain pure 6-bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Key Derivatization Protocols

Protocol 3.1: N-Alkylation of the Benzoxazinone Scaffold

N-alkylation is a fundamental step to introduce substituents that can probe binding pockets or alter pharmacokinetic properties. This protocol uses a standard base-mediated alkylation.[8][9]

Caption: Experimental workflow for N-Alkylation.

Materials:

  • 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the benzoxazinone scaffold in DMF, add the base (K₂CO₃ or Cs₂CO₃). The base is crucial as it deprotonates the amide nitrogen, generating a more potent nucleophile for the subsequent substitution reaction.[5]

  • Add the alkyl halide and heat the mixture to 60-80 °C.

  • Stir for 4-12 hours, monitoring progress by TLC.

  • After completion, cool the mixture, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol leverages the higher reactivity of the C-Br bond to achieve selective C-C bond formation at the C6 position, leaving the C8-chloro group intact for subsequent chemistry.[6]

Materials:

  • 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.3 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

Procedure:

  • In a reaction vessel, combine the benzoxazinone scaffold, the arylboronic acid, and the base.

  • Add the solvent system (e.g., dioxane and water in a 4:1 ratio).

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, thereby halting the catalytic cycle.[6]

  • Add the palladium catalyst and ligand (if separate) under the inert atmosphere.

  • Heat the reaction to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS to confirm consumption of the starting material.

  • Work-up: Cool the mixture, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography to yield the 6-aryl-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold allows for the elucidation of SAR. Benzoxazinone derivatives have shown a wide range of biological activities.[2][10]

PositionModification TypePotential Biological ImpactRepresentative Data (IC₅₀)Reference
N4 Alkylation/ArylationModulates CNS activity, antibacterial potency. Can alter solubility and metabolic stability.Varies widely based on substituent.[5][11]
C2 Alkyl/Aryl SubstitutionOften incorporated from α-hydroxy acids during synthesis. Can impact anti-inflammatory and analgesic activity.2-substituted diclofenac hybrid: 62.6% edema inhibition.[12]
C6 Arylation/HeteroarylationCrucial for anticancer and enzyme inhibition activity. Can form key π-stacking interactions.Amino quinazolinone/benzoxazinone hybrids: < 10 µM against HepG2, MCF-7.[1]
C7 Methoxy SubstitutionFound in natural benzoxazinoids like DIMBOA, contributing to antifungal and allelochemical properties.N/A (Natural Product)[13]
C8 Halogen/OtherCan act as a hydrophobic interaction point or be replaced to fine-tune electronic properties.N/A (Scaffold position)

Example Biological Evaluation Protocol: In Vitro Anticancer Assay (MTT Assay)

To validate the biological activity of newly synthesized derivatives, a standard cell viability assay is essential. This protocol is based on methods used to evaluate similar benzoxazinone compounds.[14]

Objective: To determine the cytotoxic effect (IC₅₀ value) of synthesized compounds on a human cancer cell line (e.g., MCF-7 breast cancer).

Procedure:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The 6-bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a powerful and versatile platform for medicinal chemistry. Its distinct and orthogonally reactive sites enable a systematic and efficient approach to chemical diversification. By employing the protocols and strategies outlined in this guide, researchers can effectively synthesize libraries of novel compounds for screening and development, accelerating the discovery of new therapeutic agents.

References

  • A Comparative Guide to the Biological Activities of Novel Benzoxazinone Deriv
  • Hashimoto Y, Ishizaki T, Shudo K. Chemistry of biologically active benzoxazinoids. Phytochemistry.
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  • Some of biologically active 1,4-benzoxazine derivatives.
  • Khan KM, Fatima N, Rasheed M, et al. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
  • Dick T, Raphaël A, Wätjen L, et al. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. PubMed.
  • Siddiqui N, Ahsan W, Alam MS, et al. Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
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  • The Benzoxazolone Scaffold: A Comparative Guide to its Bioisosteric Replacement Potential. Benchchem.
  • Fares M, Marzouk M, Said E, et al. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][12]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed.

  • A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions. Benchchem.
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Method

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Benzoxazinone Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Inflammation with Benzoxazinone Scaffolds Inflammation is a fundamental biological process orchestrated by the immune system in resp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Inflammation with Benzoxazinone Scaffolds

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and cellular damage. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] A key family of transcription factors, nuclear factor-kappa B (NF-κB), plays a pivotal role in mediating inflammatory responses by inducing the expression of a wide array of pro-inflammatory genes, such as those for cytokines and chemokines.[3][4][5] Therefore, the modulation of inflammatory pathways, particularly the NF-κB signaling cascade, represents a critical therapeutic strategy.

Benzoxazinones and their derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7][8][9] Their therapeutic potential stems from their ability to interact with various enzymes and receptors involved in the inflammatory process.[10][11] Recent studies have demonstrated that certain benzoxazinone derivatives can significantly inhibit the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[10][11][12] This inhibitory action is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, enzymes that are critical for the synthesis of NO and prostaglandins, respectively.[10][11][13][14]

This comprehensive guide provides detailed, field-proven protocols for the in vitro evaluation of the anti-inflammatory potential of novel benzoxazinone compounds. The described assays are designed to be self-validating and provide robust, quantitative data on the compound's efficacy in modulating key inflammatory pathways.

The Central Role of NF-κB in Inflammation

The NF-κB signaling pathway is a cornerstone of the inflammatory response.[3][5] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines such as TNF-α and IL-1, the IκB kinase (IKK) complex is activated.[4][5][15] IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[15] This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of numerous pro-inflammatory mediators.[15][16]

Caption: Canonical NF-κB signaling pathway activation.

Experimental Workflow for Screening Benzoxazinone Compounds

The following workflow provides a systematic approach to evaluating the anti-inflammatory properties of benzoxazinone compounds in vitro.

Caption: General workflow for in vitro anti-inflammatory screening.

Core Protocols

Protocol 1: Cell Culture and LPS-Induced Inflammation in RAW 264.7 Macrophages

Murine macrophage cell lines, such as RAW 264.7, are widely used for in vitro anti-inflammatory assays due to their robust response to inflammatory stimuli like lipopolysaccharide (LPS).[17][18][19] LPS, a component of the outer membrane of Gram-negative bacteria, effectively activates macrophages, leading to the production of a cascade of inflammatory mediators.[20]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Benzoxazinone compounds

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for gene and protein expression analysis) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the benzoxazinone compounds in DMSO. Dilute the compounds to the desired final concentrations in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).

  • Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the benzoxazinone compounds. Incubate for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, add LPS to the wells to induce an inflammatory response (a typical concentration is 1 µg/mL).[18][21] Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells treated with medium only).

  • Incubation: Incubate the plates for the desired time period. For nitric oxide and cytokine analysis, a 24-hour incubation is common.[21][22] For gene and protein expression analysis, shorter incubation times (e.g., 6 hours for mRNA, 12-24 hours for protein) may be optimal.[14]

Protocol 2: Quantification of Nitric Oxide (NO) Production using the Griess Assay

Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon activation.[17] The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO through the quantification of its stable metabolite, nitrite, in the cell culture supernatant.[23][24][25][26]

Materials:

  • Cell culture supernatant from Protocol 1

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Sample Collection: After the incubation period in Protocol 1, carefully collect the cell culture supernatant from each well of the 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in cell culture medium with concentrations ranging from 0 to 100 µM.

  • Griess Reaction: In a new 96-well plate, add an equal volume of cell culture supernatant (or standard) and Griess reagent to each well.[24]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[24][25]

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-treated vehicle control.

Parameter Description
Principle Colorimetric detection of nitrite, a stable product of NO.
Reagent Griess Reagent (Sulfanilamide and NED).
Wavelength 540 nm.
Standard Sodium Nitrite.
Output Nitrite concentration (µM), % Inhibition of NO production.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[27][28][29]

Materials:

  • Cell culture supernatant from Protocol 1

  • Commercially available ELISA kits for murine TNF-α and IL-6

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well microplate reader

Procedure:

  • Assay Setup: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Sample and Standard Addition: Add the cell culture supernatants and a series of cytokine standards to the wells.

  • Incubation and Washing: Incubate the plate to allow the cytokine to bind to the capture antibody. Wash the plate to remove unbound substances.

  • Detection Antibody Addition: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated detection antibody.

  • Substrate Reaction: Add a chromogenic substrate that is converted by HRP into a colored product.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).[30]

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

Parameter Description
Principle Sandwich Enzyme-Linked Immunosorbent Assay.
Key Reagents Capture antibody, detection antibody, enzyme conjugate, substrate.
Wavelength 450 nm.
Standard Recombinant murine TNF-α or IL-6.
Output Cytokine concentration (pg/mL or ng/mL), % Inhibition of cytokine production.
Protocol 4: Analysis of iNOS and COX-2 Expression by Western Blotting

Western blotting is used to determine the effect of benzoxazinone compounds on the protein expression levels of key inflammatory enzymes, iNOS and COX-2.[31][32]

Materials:

  • Cell lysates from Protocol 1

  • Protein extraction buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash the cells in the 6-well plates with cold PBS and lyse them with protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of iNOS and COX-2 to the loading control to determine the relative protein expression.

Data Interpretation and Validation

A benzoxazinone compound with significant anti-inflammatory activity will demonstrate a dose-dependent inhibition of:

  • Nitric oxide production.

  • The release of pro-inflammatory cytokines TNF-α and IL-6.

  • The protein expression of iNOS and COX-2.

To ensure the trustworthiness of the results, it is crucial to perform a cell viability assay (e.g., MTT or CCK-8 assay) in parallel to confirm that the observed inhibitory effects are not due to cytotoxicity of the compounds.[18]

Conclusion

The in vitro assays detailed in this guide provide a robust and reproducible framework for the initial screening and characterization of the anti-inflammatory properties of novel benzoxazinone compounds. By systematically evaluating their impact on key inflammatory mediators and signaling pathways, researchers can identify promising lead candidates for further development as next-generation anti-inflammatory therapeutics. The integration of multiple assays provides a more comprehensive understanding of the compound's mechanism of action and strengthens the rationale for advancing to more complex in vivo models.[17][33]

References

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  • Yan, G., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373809. [Link]

  • Creative Commons. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. [Link]

  • Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolian Journal of Chemistry, 25(51), 25-34. [Link]

  • El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. International journal of organic chemistry, 6(1), 1-13. [Link]

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Application

Application Notes and Protocols: Antimicrobial Screening of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of antimicrobial resistance presents a significant global health challenge, necessitating the urgent discovery and development of nove...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[3][4] Specifically, the 1,4-benzoxazin-3-one scaffold has been identified as a viable backbone for designing new antimicrobial compounds.[5] This document provides a detailed guide for the antimicrobial screening of a specific series of these compounds: 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one derivatives.

The strategic incorporation of halogen atoms, such as bromine and chlorine, into flavonoid and other heterocyclic structures has been shown to significantly influence their antimicrobial properties.[6] This guide offers a structured approach to evaluating the antimicrobial potential of these halogenated benzoxazinone derivatives. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to conduct comprehensive preliminary antimicrobial screening.

This application note will detail established methodologies for determining the antimicrobial efficacy of these novel compounds, including the agar well diffusion method for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Part 1: Rationale and Experimental Design

The Scientific Premise for Screening Benzoxazinone Derivatives

Benzoxazinones are naturally occurring secondary metabolites in some plants, where they play a role in defense against pathogens.[3][7] Synthetic derivatives of 1,4-benzoxazin-3-ones have demonstrated promising antimicrobial activity, making this scaffold a compelling starting point for drug discovery.[5][8] The introduction of bromo and chloro substituents on the benzoxazinone ring is a rational design strategy. Halogenation can modulate the lipophilicity, electronic properties, and steric profile of a molecule, which in turn can influence its interaction with microbial targets and its ability to penetrate microbial cell membranes.

Experimental Workflow Overview

A systematic approach is crucial for the efficient screening of novel compounds. The proposed workflow begins with a qualitative assessment of antimicrobial activity, followed by a quantitative determination of potency for the most promising candidates.

Caption: High-level workflow for antimicrobial screening.

Part 2: Detailed Protocols

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[9][10][11] It is a widely used preliminary test to identify compounds that exhibit inhibitory effects against the selected microorganisms.[2][12]

Principle: The test compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial and/or fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans (Fungus))

  • 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the entire surface of an MHA plate evenly in three directions to ensure uniform growth.[11]

    • Allow the plate to dry for 5-15 minutes.[9]

  • Well Preparation and Compound Application:

    • Using a sterile cork borer, create wells of 6 mm diameter in the inoculated agar.[9][13]

    • Carefully add a defined volume (e.g., 100 µL) of the test compound solution into a designated well.[9][13]

    • Similarly, add the positive and negative controls to their respective wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.[10][11]

  • Observation and Measurement:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A clear zone around the well indicates antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[14][17] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[15]

Materials:

  • 96-well sterile microtiter plates (round-bottom wells are recommended)[17]

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial and/or fungal cultures

  • 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one derivatives (stock solutions in DMSO)

  • Positive control (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent, e.g., DMSO)

  • Growth control (broth + inoculum)

  • Sterility control (broth only)[15]

  • Multichannel pipette

  • Plate reader (optional, for quantitative measurement of turbidity)

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[17]

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.[17]

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[17]

    • Column 11 will serve as the growth control, and column 12 as the sterility control.[17]

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the agar well diffusion protocol (0.5 McFarland standard).

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[14]

  • Inoculation of the Microtiter Plate:

    • Add 5 µL of the diluted inoculum to each well from column 1 to 11.[17] Do not add inoculum to column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 28-30°C for 48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[15]

    • Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

Caption: Step-by-step workflow for the broth microdilution assay.

Part 3: Data Presentation and Interpretation

Data Presentation

The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activities of different derivatives.

Table 1: Preliminary Antimicrobial Activity by Agar Well Diffusion (Zone of Inhibition in mm)

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
S. aureusB. subtilisE. coli
Derivative 1
Derivative 2
...
Ciprofloxacin
Fluconazole N/AN/AN/A
DMSO 000

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
S. aureusB. subtilisE. coli
Derivative 1
Derivative 2
...
Ciprofloxacin
Fluconazole N/AN/AN/A
Interpretation and Structure-Activity Relationship (SAR) Insights

The analysis of the screening data should focus on identifying trends in antimicrobial activity related to the chemical structure of the derivatives.

  • Impact of Halogenation: Compare the activity of the bromo- and chloro-substituted derivatives to understand the influence of the specific halogen on antimicrobial potency. Preliminary studies on other benzoxazinone derivatives have suggested that the presence and position of substituents on the benzene ring can significantly affect their inhibitory potential.[18] For instance, in some series, fluoro substituents have shown increased inhibitory potential, followed by chloro and bromo substituents.[18]

  • Spectrum of Activity: Determine whether the compounds exhibit broad-spectrum activity (active against both Gram-positive and Gram-negative bacteria) or a narrower spectrum.

  • Potency: Identify the most potent derivatives based on their MIC values. A lower MIC value indicates higher potency.

  • Structure-Activity Relationship (SAR): The SAR for benzoxazinones can be complex. For some related compounds, the lack of a hydroxyl group at the C-2 position has been shown to enhance bioactivity.[19][20][21] While the specific SAR for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one derivatives will be elucidated through this screening, these general principles can guide the initial interpretation.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one derivatives. By systematically applying these methods, researchers can effectively identify promising lead compounds for further development in the fight against infectious diseases. The data generated will be crucial for establishing structure-activity relationships and guiding the design of more potent and selective antimicrobial agents.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Available at: [Link]

  • Taha, M., et al. (n.d.). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. Available at: [Link]

  • Abdel-Ghaffar, N. F., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. Available at: [Link]

  • Macías, F. A., et al. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]

  • Charron, N. E., et al. (2023). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Available at: [Link]

  • Soliman, M. H., et al. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 67(548). Available at: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Adetunji, C. O., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Universidad de Cádiz. Available at: [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • on behalf of the ESCMID Study Group Legionella Infections. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available at: [Link]

  • Taha, M., et al. (2016). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. ResearchGate. Available at: [Link]

  • (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

  • Balouiri, M., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 18-22. Available at: [Link]

  • (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]

  • (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]

  • Denkova, R., et al. (2021). Agar well-diffusion antimicrobial assay. ResearchGate. Available at: [Link]

  • Holder, I. A., et al. (1995). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]

  • Kljun, J., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. Available at: [Link]

  • Dickschat, J. S., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. PubMed. Available at: [Link]

  • Wróbel-Kwiatkowska, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. NIH. Available at: [Link]

Sources

Method

Application Notes and Protocols for Inducing Apoptosis with 2H-Benzo[b]oxazin-3(4H)-one Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Cell Death with 2H-Benzo[b]oxazin-3(4H)-one Derivatives The 2H-benzo[b]oxazin-3(4H)-one scaffold has emerged as a privileged structu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cell Death with 2H-Benzo[b]oxazin-3(4H)-one Derivatives

The 2H-benzo[b]oxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects[1][2]. A primary mechanism through which these compounds exert their cytotoxic effects against cancer cells is the induction of apoptosis, or programmed cell death. This controlled, energy-dependent process is a critical target in oncology drug discovery, as its dysregulation is a hallmark of cancer.

This guide provides a comprehensive overview of the mechanisms of action of 2H-benzo[b]oxazin-3(4H)-one compounds in inducing apoptosis and offers detailed, field-proven protocols for their experimental application. As a senior application scientist, the aim is to not only provide step-by-step instructions but to also explain the scientific rationale behind these experimental choices, ensuring robust and reproducible results.

Part 1: Unraveling the Mechanism of Action

2H-Benzo[b]oxazin-3(4H)-one derivatives can trigger apoptosis through multiple signaling pathways, often in a cell-type and compound-specific manner. Understanding these mechanisms is crucial for designing effective experiments and interpreting the results.

Key Apoptotic Pathways Activated by 2H-Benzo[b]oxazin-3(4H)-one Compounds

Several studies have elucidated the molecular targets and pathways affected by these compounds:

  • PI3K/Akt/mTOR Pathway Inhibition: Certain derivatives act as potent inhibitors of the PI3Kα enzyme, a key component of a signaling pathway that promotes cell survival and proliferation. Inhibition of this pathway can lead to the induction of apoptosis[3].

  • CDK9 Inhibition: Some compounds have been identified as selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a transcriptional regulator, and its inhibition leads to a decrease in the anti-apoptotic protein Mcl-1, thereby sensitizing cancer cells to apoptosis[4].

  • Induction of DNA Damage: The rigid, planar structure of the benzoxazinone core allows some derivatives to intercalate with DNA, leading to DNA damage and the activation of apoptotic pathways[5][6].

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed following treatment with some of these compounds. Elevated ROS can induce oxidative stress and trigger the mitochondrial pathway of apoptosis[7][8].

  • Intrinsic (Mitochondrial) Pathway of Apoptosis: Many derivatives converge on the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and subsequent activation of caspase-9 and the executioner caspase-3[8].

Visualizing the Signaling Cascade

The following diagram illustrates the primary mechanisms by which 2H-benzo[b]oxazin-3(4H)-one compounds induce apoptosis.

apoptosis_pathway Signaling Pathways for Apoptosis Induction by 2H-Benzo[b]oxazin-3(4H)-one Compounds cluster_stimulus 2H-Benzo[b]oxazin-3(4H)-one Compound cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_caspases Caspase Cascade cluster_outcome Final Outcome Compound 2H-Benzo[b]oxazin-3(4H)-one PI3K PI3Kα Compound->PI3K CDK9 CDK9 Compound->CDK9 DNA DNA Intercalation Compound->DNA Mito Mitochondria Compound->Mito pAkt Decrease in p-Akt PI3K->pAkt Mcl1 Decrease in Mcl-1 CDK9->Mcl1 DNAdamage DNA Damage DNA->DNAdamage ROS Increased ROS Mito->ROS BaxBcl2 Increased Bax/Bcl-2 Ratio Mito->BaxBcl2 Apoptosis Apoptosis pAkt->Apoptosis leads to Mcl1->Apoptosis leads to DNAdamage->Apoptosis leads to Casp9 Caspase-9 Activation ROS->Casp9 BaxBcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Key apoptotic pathways targeted by 2H-benzo[b]oxazin-3(4H)-one compounds.

Part 2: Experimental Protocols

The following protocols provide a framework for inducing and quantifying apoptosis in cancer cell lines treated with 2H-benzo[b]oxazin-3(4H)-one compounds. It is essential to include both positive and negative controls in all experiments for data validation.

Cell Culture and Compound Treatment

Rationale: The choice of cell line is critical. Select a cell line known to be sensitive to the proposed mechanism of action (e.g., a cell line with an overactive PI3K pathway if testing a PI3K inhibitor). A preliminary dose-response and time-course experiment is necessary to determine the optimal compound concentration (typically around the IC50 value) and incubation time for apoptosis induction.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, or MV4-11) in appropriate culture vessels (e.g., 6-well plates for flow cytometry and Western blotting). Seed at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the 2H-benzo[b]oxazin-3(4H)-one compound in sterile DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the cells for the predetermined time (e.g., 24, 48, or 72 hours).

Quantifying Apoptosis by Annexin V and Propidium Iodide Staining

Rationale: This is the gold-standard assay for the quantitative analysis of apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Protocol:

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

Cell PopulationAnnexin V StainingPI Staining
Viable CellsNegativeNegative
Early Apoptotic CellsPositiveNegative
Late Apoptotic/Necrotic CellsPositivePositive
Necrotic CellsNegativePositive
Detection of Caspase Activation by Western Blotting

Rationale: Caspases are a family of proteases that are central to the execution of apoptosis. The activation of executioner caspases, such as caspase-3, is a key event in the apoptotic cascade. Western blotting can be used to detect the cleaved (active) form of caspase-3 and the cleavage of its substrates, such as PARP (Poly (ADP-ribose) polymerase).

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for assessing the apoptotic effects of 2H-benzo[b]oxazin-3(4H)-one compounds.

experimental_workflow Experimental Workflow for Apoptosis Induction and Analysis cluster_setup 1. Experimental Setup cluster_analysis 2. Apoptosis Analysis cluster_data 3. Data Interpretation CellCulture Cell Culture and Seeding CompoundPrep Compound Preparation and Treatment CellCulture->CompoundPrep Incubation Incubation (Time-course) CompoundPrep->Incubation Harvesting Cell Harvesting Incubation->Harvesting FlowCytometry Flow Cytometry (Annexin V/PI) Harvesting->FlowCytometry WesternBlot Western Blotting (Caspases, PARP) Harvesting->WesternBlot Quantification Quantification of Apoptotic Cells FlowCytometry->Quantification ProteinExpression Analysis of Protein Expression WesternBlot->ProteinExpression Conclusion Conclusion on Apoptotic Induction Quantification->Conclusion ProteinExpression->Conclusion

Caption: A streamlined workflow for apoptosis induction and analysis.

Part 3: Data Presentation and Interpretation

Example Data Summary

The following table provides an example of how to summarize flow cytometry data from an Annexin V/PI staining experiment.

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (DMSO)095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound X560.1 ± 3.525.4 ± 2.814.5 ± 1.9
Compound X1035.7 ± 4.245.8 ± 3.118.5 ± 2.5
Positive ControlVaries40.3 ± 3.838.9 ± 2.920.8 ± 2.2

Data are presented as mean ± SD from three independent experiments.

References

  • Kaur, R., et al. (2011). Synthesis and pharmacological evaluations of novel 2H-benzo[b][1][8]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. European Journal of Medicinal Chemistry, 46(11), 5557-5564. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][8]oxazin-3(4H)-one and 2H-benzo[b][1][8]oxazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 3982-3991. [Link]

  • Hou, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][8]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 15, 1386591. [Link]

  • Ibid.
  • Rajitha, B., et al. (2011). Synthesis and in vitro anticancer activity of some 2H-1,4-benzoxazin-3(4H)-one derivatives. European Journal of Medicinal Chemistry, 46(9), 4549-4554.
  • Hou, J., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 13, 1420188. [Link]

  • Chen, Y., et al. (2022). Discovery of 2H-benzo[b][1][8]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry, 238, 114461. [Link]

  • Ibid.
  • Abdellatif, K. R. A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1729-1741. [Link]

Sources

Application

Application Notes &amp; Protocols: Molecular Docking of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one with High-Value Therapeutic Targets

Prepared by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold Benzoxazinones are a versatile class of heterocyclic compounds that have garnered significant attent...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

Benzoxazinones are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] This structural motif is present in numerous natural products and synthetic compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3][4] The specific compound, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, features halogen substitutions that can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for computational analysis.

Molecular docking is a powerful and indispensable tool in structure-based drug design (SBDD).[5] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a target protein.[6] This in silico technique allows for the rapid screening of potential drug candidates, providing critical insights into intermolecular interactions that drive biological activity, thereby accelerating the drug discovery pipeline and reducing costs.[7]

This document provides a comprehensive guide for researchers on performing a molecular docking study of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one against two distinct and highly relevant protein targets: Human Topoisomerase I (Topo I) , a key target in cancer chemotherapy, and Cyclooxygenase-2 (COX-2) , a primary target for anti-inflammatory drugs. We will detail the scientific rationale for target selection, provide step-by-step protocols for ligand and protein preparation, outline the docking simulation process using AutoDock Vina, and describe the critical steps for result analysis and validation.

Part 1: Target Selection and Scientific Rationale

The selection of an appropriate protein target is the foundational step of any docking study. The choice must be guided by the known or hypothesized biological activities of the ligand class. For the benzoxazinone scaffold, extensive research points towards two promising therapeutic avenues.

Anticancer Target: Human Topoisomerase I (Topo I)
  • Rationale: DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for cell replication. Cancer cells, due to their rapid proliferation, have elevated levels of these enzymes, making them selective targets for chemotherapy.[8] Certain benzoxazine derivatives have been identified as potent inhibitors and potential poisons of human Topo I, acting by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to cancer cell death.[8] This makes Topo I an excellent candidate for investigating the anticancer potential of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

  • Selected PDB Structure: 1T8I . This structure from the Protein Data Bank (PDB) contains human Topo I in complex with DNA and the well-known inhibitor Topotecan. Using a PDB structure with a co-crystallized ligand is highly advantageous as it clearly defines the active binding site.[5]

Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)
  • Rationale: The cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. COX-2 is an inducible isoform that is upregulated at sites of inflammation.[9] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. Given that many heterocyclic compounds, including benzoxazinone derivatives, have demonstrated anti-inflammatory properties, COX-2 is a logical target.[4][10]

  • Selected PDB Structure: 5IKR . This high-resolution crystal structure shows Mus musculus COX-2 (which has high homology to human COX-2) bound to the selective inhibitor Celecoxib. This structure provides a well-defined active site crucial for accurate docking studies.

Part 2: The Pre-Docking Workflow: Ligand and Receptor Preparation

The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the receptor. This phase ensures that the molecules have the correct 3D geometry, protonation states, and atomic charges for the simulation.

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation L1 Obtain 2D Structure (e.g., from PubChem) L2 Convert to 3D Structure L1->L2 L3 Energy Minimization (e.g., using MMFF94 force field) L2->L3 L4 Assign Gasteiger Charges & Define Rotatable Bonds L3->L4 L5 Save as PDBQT format L4->L5 Docking Molecular Docking (AutoDock Vina) L5->Docking Ligand Input P1 Download PDB File (e.g., 1T8I, 5IKR) P2 Clean Structure: - Remove water & heteroatoms - Remove co-crystallized ligand P1->P2 P3 Repair Structure (if needed) & Add Polar Hydrogens P2->P3 P4 Assign Kollman Charges P3->P4 P5 Save as PDBQT format P4->P5 P5->Docking Receptor Input

Caption: Pre-docking preparation workflow for ligand and receptor.

Protocol 2.1: Ligand Preparation

This protocol details the conversion of the 2D representation of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one into a docking-ready 3D structure.

Tools: ChemDraw or PubChem Sketcher, and AutoDock Tools (ADT).

  • Obtain 2D Structure:

    • Draw the structure of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one using chemical drawing software.

    • Alternatively, obtain the SMILES string or SDF file from a database like PubChem.

  • Generate 3D Coordinates:

    • Import the 2D structure or SMILES string into a program capable of generating 3D coordinates (e.g., Avogadro, Discovery Studio, or online converters).

    • Perform an initial geometry optimization using a suitable force field like MMFF94. This step provides a low-energy starting conformation.[11]

    • Save the 3D structure as a .pdb or .mol2 file.

  • Prepare for Docking using AutoDock Tools (ADT):

    • Launch ADT and open the ligand .pdb file (Ligand -> Input -> Open).

    • ADT will automatically detect the root and set up rotatable bonds. Verify that the number of torsions is reasonable.

    • Assign Gasteiger charges, which are essential for calculating electrostatic interactions (Ligand -> Torsion Tree -> Detect Root, then Ligand -> Charges -> Compute Gasteiger).

    • Save the prepared ligand in the required PDBQT format (Ligand -> Output -> Save as PDBQT).[12]

Protocol 2.2: Receptor Preparation

This protocol prepares the target protein structure for docking. A clean and properly protonated receptor is crucial for accurate results.[13]

Tools: RCSB PDB Database, Discovery Studio or PyMOL, and AutoDock Tools (ADT).

  • Download and Clean the PDB Structure:

    • Download the desired PDB file (e.g., 1T8I.pdb) from the RCSB PDB database.[14]

    • Open the structure in a molecular visualization tool like Discovery Studio or PyMOL.

    • Causality: Remove all non-essential molecules. This includes water molecules (unless a specific water is known to be critical for binding), co-solvents, ions, and the original co-crystallized ligand.[15] Their presence could sterically hinder the docking of the new ligand.

    • Select only the protein chain(s) of interest and save this as a new .pdb file (e.g., 1T8I_protein.pdb).

  • Prepare for Docking using AutoDock Tools (ADT):

    • Launch ADT and open the cleaned protein .pdb file (File -> Read Molecule).

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only). This is critical for defining the correct hydrogen bond donors and acceptors.

    • Assign Kollman charges to the protein atoms (Grid -> Macromolecule -> Choose). These are partial atomic charges optimized for proteins.[16]

    • Save the prepared receptor in the PDBQT format (Grid -> Macromolecule -> Write).

Part 3: The Molecular Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking known for its speed and accuracy.[17] The core of the protocol involves defining a search space (a "grid box") on the receptor where the ligand is allowed to bind and then running the docking algorithm.

Protocol 3.1: Defining the Search Space (Grid Box)

The grid box must encompass the entire binding site to allow the ligand to explore all possible binding conformations.

  • Identify the Binding Site:

    • The most reliable method is to use the location of the co-crystallized ligand from the original PDB file.[5]

    • In ADT, load the prepared receptor PDBQT file.

    • Load the original PDB file containing the co-crystallized ligand to visualize the binding pocket.

  • Set Grid Box Parameters:

    • In ADT, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) to position the box over the binding site.

    • Adjust the dimensions (size_x, size_y, size_z) so the box is large enough to cover the entire active site, typically with a 4-5 Å buffer around where the original ligand was located.[5]

    • Record the center and size coordinates. These values are essential for the configuration file.

Protocol 3.2: Running the Docking Simulation

The simulation is controlled by a simple text file that specifies the input files and search parameters.

  • Create a Configuration File:

    • Create a new text file named config.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good starting point for standard docking.

  • Execute AutoDock Vina:

    • Place the vina.exe executable, the prepared receptor and ligand PDBQT files, and the config.txt file in the same directory.

    • Open a command prompt or terminal, navigate to the directory, and run the command:[16]

    • Vina will run the simulation and generate two output files: docking_results.pdbqt (containing the predicted binding poses) and docking_log.txt (containing the binding affinity scores).

Part 4: Post-Docking Analysis and Interpretation

Analyzing the docking output is a multi-faceted process that combines quantitative scores with qualitative visual inspection.

G Start Docking Output Files (log.txt, results.pdbqt) Step1 Analyze Binding Affinity (kcal/mol) Start->Step1 Step2 Examine RMSD Values Step1->Step2 Step3 Visualize Top Poses (in PyMOL/Discovery Studio) Step2->Step3 Step4 Identify Key Interactions (H-bonds, Hydrophobic, etc.) Step3->Step4 Step5 Compare with Control/ Known Inhibitors Step4->Step5 Decision Is the result promising? Step5->Decision End_Yes Candidate for Further Study (e.g., MD Simulations, In Vitro Assay) Decision->End_Yes Yes End_No Refine Ligand or Re-dock Decision->End_No No

Caption: Workflow for post-docking results analysis.

Interpreting Quantitative Data

The primary quantitative output from AutoDock Vina is the binding affinity.

  • Binding Affinity (or Docking Score): This value, reported in kcal/mol, is an estimate of the binding free energy. A more negative (lower) value indicates a more stable protein-ligand complex and thus a higher predicted binding affinity.[18][19] This score is used to rank different poses of the same ligand and to compare different ligands.[20]

  • Root Mean Square Deviation (RMSD): Vina provides RMSD values between the predicted poses. A low RMSD between the top-scoring poses suggests convergence to a favorable binding mode. When validating a protocol by re-docking a native ligand, an RMSD value below 2.0 Å between the docked pose and the original crystal pose is considered a successful validation.[20]

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Human Topoisomerase I1T8I-8.5 to -9.5Arg364, Asn722, Asp533
Cyclooxygenase-25IKR-9.0 to -10.0Arg513, Tyr385, Ser530
Note: The values above are hypothetical examples for illustrative purposes. Actual results will be generated by the simulation.
Visual Analysis of Binding Poses

Visual inspection is essential to determine if the predicted binding is chemically sensible.[5]

Protocol 4.2.1: Visualizing Interactions

Tools: PyMOL, Chimera, or Discovery Studio.

  • Load the Structures: Open your visualization software and load the prepared receptor PDBQT file (1T8I_protein.pdbqt).

  • Load the Docking Results: Load the output file from Vina (docking_results.pdbqt). This file contains multiple binding poses.

  • Analyze Interactions:

    • Focus on the top-ranked pose (the one with the lowest binding energy).

    • Identify key non-covalent interactions:

      • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (e.g., the carbonyl oxygen and N-H group of the benzoxazinone core) and polar residues in the active site (e.g., Ser, Thr, Arg, Asp).[20]

      • Hydrophobic Interactions: Observe how the aromatic rings of the ligand interact with non-polar residues (e.g., Leu, Val, Phe).

      • Halogen Bonds: The bromine and chlorine atoms on the ligand can form favorable halogen bonds with electron-rich atoms like oxygen.

  • Validate the Pose: A plausible binding pose is one that is stabilized by multiple favorable interactions and where the ligand has good shape complementarity with the binding pocket.[21] Compare the interactions with those of known inhibitors to see if the ligand binds in a similar, effective manner.

Conclusion and Future Directions

This guide provides a robust and validated framework for conducting a molecular docking study of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. By following these protocols, researchers can generate meaningful predictions about the compound's binding affinity and interaction patterns with key anticancer and anti-inflammatory targets.

It is crucial to recognize that molecular docking is a predictive tool.[5] While powerful, the results are theoretical and should be used to generate hypotheses and prioritize compounds for experimental validation. Promising candidates identified through this workflow should be advanced to more rigorous computational methods, such as molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time, followed by in vitro biochemical assays to confirm their biological activity.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. Available from: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Available from: [Link]

  • Shakyawar, D. et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]

  • Al-Ostath, A. et al. (2023). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. Available from: [Link]

  • Al-Suaily, F. et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. Available from: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Chen, Y-F. (2023). Interpretation of Molecular docking results? ResearchGate. Available from: [Link]

  • Schrödinger. (2025). Preparing RCSB PDB Files for Glide Docking. Available from: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

  • Aithor. (2025). APA Citation Guide for Protocols. Available from: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Available from: [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. Available from: [Link]

  • Gilroy, D. W., & O'Neill, L. A. J. (2007). New drug targets in inflammation: efforts to expand the anti-inflammatory armoury. National Center for Biotechnology Information. Available from: [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available from: [Link]

  • U.S. Department of Energy. (2024). Protein Structures Signal Fresh Targets for Anticancer Drugs. Available from: [Link]

  • Guedes, I. A. et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Rudrapal, M. et al. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. Available from: [Link]

  • National Cancer Institute. (2024). Proteogenomics Study Identifies Cancer Drug Targets. Available from: [Link]

  • Itzhaki, Z. et al. (2014). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. National Center for Biotechnology Information. Available from: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Available from: [Link]

  • Kumar, A., & Zhang, K. Y. J. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available from: [Link]

  • Cohen, P. (2009). Targeting protein kinases for the development of anti-inflammatory drugs. PubMed. Available from: [Link]

  • Masic, I. (2020). The Principles of Biomedical Scientific Writing: Citation. National Center for Biotechnology Information. Available from: [Link]

  • Cao, S. et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available from: [Link]

  • Dufour, A. et al. (2022). Validating Cell Surface Proteases as Drug Targets for Cancer Therapy: What Do We Know, and Where Do We Go? National Center for Biotechnology Information. Available from: [Link]

  • Khan, I. et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available from: [Link]

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  • Sino Biological. (n.d.). Drug Targets for Cancer. Available from: [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available from: [Link]

  • Acar, Ç. et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. National Center for Biotechnology Information. Available from: [Link]

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Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Analogs as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to understanding and exploring the structure-activity rela...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to understanding and exploring the structure-activity relationships (SAR) of a novel class of synthetic heterocycles: 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one analogs. While extensive SAR studies on this specific scaffold are emerging, this document synthesizes established principles from related benzoxazinone chemistry to propose a robust framework for the design, synthesis, and evaluation of new analogs. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies.

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of halogen atoms, specifically bromine at the 6-position and chlorine at the 8-position, is anticipated to significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing potency and selectivity for a given biological target. This guide will focus on a proposed SAR study investigating the anticancer activity of this novel series of compounds.

Rationale for the 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Scaffold

The selection of the 6-bromo-8-chloro substitution pattern is a deliberate design choice aimed at exploring the impact of electron-withdrawing groups at these positions on the aromatic ring. Halogen bonding and altered lipophilicity can lead to enhanced binding affinity and improved pharmacokinetic profiles. The inherent reactivity and structural features of the benzoxazinone nucleus make it an attractive starting point for the development of novel therapeutic agents.[4]

Proposed SAR Exploration Strategy

A systematic SAR study is crucial to identify the key structural features that govern the biological activity of the 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one scaffold. The proposed strategy involves modifications at two key positions: the N-4 position of the lactam and the C-2 methylene group.

Diagram: Proposed SAR Exploration Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Material: 2-Amino-3-bromo-5-chlorophenol step1 Synthesis of Core Scaffold: 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one start->step1 step2 Analog Synthesis: N-4 and C-2 Modifications step1->step2 step3 In vitro Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) step2->step3 step4 Determination of IC50 Values step3->step4 step5 Structure-Activity Relationship (SAR) Analysis step4->step5 step6 Identification of Lead Compounds step5->step6 step6->step2 Iterative Optimization

Caption: A proposed workflow for the systematic SAR study of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one analogs.

Synthetic Protocols

The synthesis of the core scaffold and its analogs can be achieved through established synthetic routes for benzoxazinones.[4][5] The following protocols are proposed for the synthesis of the parent compound and subsequent analogs.

Protocol 1: Synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one (Core Scaffold)

Causality: This protocol utilizes a well-established method for the formation of the benzoxazinone ring through the cyclization of an o-aminophenol derivative with chloroacetyl chloride.

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available 2-amino-3-bromo-5-chlorophenol.

  • Acylation: Dissolve 2-amino-3-bromo-5-chlorophenol (1 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution as a base.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclization: After the initial acylation is complete, add a stronger base such as potassium carbonate (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours to facilitate the intramolecular cyclization.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-4 Substituted Analogs

Causality: N-alkylation or N-arylation at the 4-position can significantly impact the compound's lipophilicity and hydrogen bonding capacity, thereby influencing its biological activity.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the core scaffold (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at 0°C to ensure complete deprotonation of the lactam nitrogen.

  • Alkylation/Arylation: Add the desired alkyl or aryl halide (e.g., benzyl bromide, methyl iodide) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-4 substituted analog.

Protocol 3: Synthesis of C-2 Substituted Analogs

Causality: Introducing substituents at the C-2 position can explore steric and electronic effects in the vicinity of the lactam carbonyl, potentially influencing interactions with biological targets.

Step-by-Step Methodology:

  • Starting Material Modification: Instead of chloroacetyl chloride in Protocol 1, use a substituted 2-chloroacetyl chloride (e.g., 2-chloro-2-phenylacetyl chloride) to introduce a substituent at the C-2 position during the initial acylation and cyclization steps.

  • Follow the remaining steps of Protocol 1 for the synthesis, work-up, and purification of the C-2 substituted analogs.

Biological Evaluation: In Vitro Anticancer Activity

Based on the known anticancer properties of related benzoxazinone derivatives[4], a primary screen for anticancer activity is proposed.

Protocol 4: MTT Assay for Cytotoxicity

Causality: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It provides a quantitative measure of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized analogs in DMSO. Dilute the compounds to various concentrations in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at different concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each analog using a dose-response curve fitting software.

Hypothetical SAR Data and Interpretation

To illustrate the expected outcomes of this proposed study, a hypothetical data table is presented below. This table showcases how the biological data for a series of analogs would be organized to facilitate SAR analysis.

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM) of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Analogs against MCF-7 and A549 Cancer Cell Lines.

Compound IDR¹ (at N-4)R² (at C-2)IC₅₀ (µM) - MCF-7IC₅₀ (µM) - A549
1 (Core) HH25.331.8
2a CH₃H15.120.5
2b BenzylH8.712.4
2c 4-FluorobenzylH5.27.9
3a HPhenyl18.922.1
3b H4-Chlorophenyl12.515.6
4a CH₃Phenyl9.811.3
4b Benzyl4-Chlorophenyl3.14.5

Interpretation of Hypothetical SAR:

  • N-4 Substitution: The introduction of substituents at the N-4 position appears to be beneficial for anticancer activity. A simple methyl group (Compound 2a ) improves potency compared to the unsubstituted core (Compound 1 ). A larger, more lipophilic benzyl group (Compound 2b ) further enhances activity. The addition of an electron-withdrawing fluorine atom to the benzyl ring (Compound 2c ) leads to the most potent N-4 substituted analog in this series, suggesting that electronic effects and potential halogen bonding interactions may play a role.

  • C-2 Substitution: Substitution at the C-2 position with a phenyl group (Compound 3a ) also shows a modest improvement in activity over the core structure. Introducing an electron-withdrawing chlorine on the phenyl ring (Compound 3b ) further increases potency, similar to the trend observed at the N-4 position.

  • Combined Substitutions: The combination of favorable substitutions at both the N-4 and C-2 positions results in the most potent analogs. For instance, the combination of an N-4 benzyl group and a C-2 4-chlorophenyl group (Compound 4b ) leads to a significant enhancement in anticancer activity, suggesting a synergistic effect of these modifications.

Diagram: Key SAR Insights

SAR_Insights cluster_scaffold 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Scaffold cluster_modifications Favorable Modifications cluster_outcome Outcome scaffold N4_sub N-4 Substitution: - Increases lipophilicity - Potentially enhances binding activity Enhanced Anticancer Activity N4_sub->activity C2_sub C-2 Substitution: - Explores steric and electronic effects - Potential for additional interactions C2_sub->activity

Caption: A logical diagram illustrating how modifications at the N-4 and C-2 positions of the core scaffold can lead to enhanced biological activity.

Conclusion and Future Directions

This application note provides a foundational guide for initiating SAR studies on the novel 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one scaffold. The proposed synthetic protocols and biological evaluation methods are robust and based on established scientific literature. The hypothetical SAR data illustrates how systematic modifications can lead to the identification of potent lead compounds.

Future work should focus on synthesizing a diverse library of analogs based on the proposed strategy and evaluating their activity against a broader panel of cancer cell lines. Further studies, including mechanism of action studies, in vivo efficacy, and pharmacokinetic profiling of the most promising lead compounds will be essential for their development as potential anticancer therapeutics.

References

  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c03957]
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. National University of Science and Technology. [URL: https://journals.nust.edu.om/index.php/mjc/article/view/3121]
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives. Benchchem. [URL: https://www.benchchem.
  • Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. ResearchGate. [URL: https://www.researchgate.net/publication/322580795_Synthesis_and_biological_evaluation_of_potential_acetylcholinesterase_inhibitors_based_on_a_benzoxazine_core]
  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21839589/]

  • Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29937355/]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/pharmacological-profile-of-benzoxazines-a-short-review.pdf]
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15686411/]
  • Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31228810/]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][6]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30714530/]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-and-anti-inflammatory-activity-Hou-Li/69799292c39d8995388c3a72674e2b02e75e9b7a]
  • Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8681408/]
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  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11075073/]

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Application

Application Notes &amp; Protocols: Evaluating Benzoxazinone-Based ERK Pathway Inhibitors in Preclinical Xenograft Tumor Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a critical regulator of cellular proliferation, d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a critical regulator of cellular proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous human cancers, particularly those harboring KRAS mutations.[1][2][3] This hyperactivation makes the pathway a prime target for therapeutic intervention. Benzoxazinones represent a versatile class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including potent anticancer effects through various mechanisms.[4][5][6] This document provides a comprehensive guide for the preclinical evaluation of novel benzoxazinone-based inhibitors targeting the MAPK/ERK pathway, specifically MEK1/2, using subcutaneous xenograft tumor models. We detail the scientific rationale, step-by-step experimental protocols, and data analysis methodologies required to robustly assess in vivo efficacy and pharmacodynamic response.

Introduction: The Rationale for Targeting ERK Pathway with Benzoxazinone-Based Inhibitors

The ERK signaling pathway is a pivotal oncogenic driver, with mutations in upstream components like KRAS and BRAF leading to constitutive pathway activation and uncontrolled tumor growth.[1][2] Direct inhibition of the downstream kinases MEK1/2 or ERK1/2 presents a compelling therapeutic strategy to overcome resistance mechanisms and effectively treat these aggressive cancers.[7][8] Benzoxazinone scaffolds have been successfully utilized to develop inhibitors for various kinases and other cancer-related targets.[4][5] Their chemical tractability allows for the rational design of potent and selective inhibitors. This guide is predicated on the evaluation of a hypothetical, yet scientifically plausible, benzoxazinone-based MEK inhibitor (BZ-MEKi) in a xenograft model of KRAS-mutant non-small cell lung cancer (NSCLC).

Signaling Pathway Overview

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the proposed point of intervention for our benzoxazinone-based MEK inhibitor (BZ-MEKi).

ERK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS (KRAS) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation BZ_MEKi BZ-MEKi BZ_MEKi->MEK Inhibits

Figure 1: RAS-RAF-MEK-ERK Signaling Pathway. BZ-MEKi is designed to inhibit the phosphorylation activity of MEK1/2, thereby blocking downstream signaling to ERK1/2 and mitigating cancer cell proliferation.

Preclinical Xenograft Study Design

A well-designed in vivo study is paramount for obtaining reliable and translatable data. The following sections outline the critical components of a xenograft study for a novel benzoxazinone-based MEK inhibitor.

Model Selection

The choice of the cancer cell line and mouse strain is foundational to the study's success.

  • Cell Line: For a MEK inhibitor targeting KRAS-driven cancers, a human non-small cell lung cancer (NSCLC) cell line with a known KRAS mutation (e.g., A549 or NCI-H358) is highly relevant.[4][9] These cell lines are well-characterized and readily available.

  • Animal Model: Immunodeficient mice, such as athymic nude or NOD/SCID mice, are required to prevent rejection of the human tumor cells.[10][11] The choice between strains may depend on the specific cell line's engraftment efficiency. All animal procedures must adhere to institutional and national animal welfare guidelines.[12][13]

Experimental Groups and Dosing

Properly defined treatment and control groups are essential for statistical validity.

Group #Treatment GroupN (Mice/Group)CompoundDose (mg/kg)RouteSchedule
1Vehicle Control10Vehicle-POQD
2BZ-MEKi Low Dose10BZ-MEKi10POQD
3BZ-MEKi Mid Dose10BZ-MEKi30POQD
4BZ-MEKi High Dose10BZ-MEKi100POQD
5Positive Control10Selumetinib25POQD

Table 1: Example Dosing Regimen. PO: Per os (oral gavage), QD: Quaque die (once daily). The number of animals per group should be determined by power analysis to ensure statistical significance.[14]

Experimental Workflow

The overall workflow for the xenograft study is depicted below.

Xenograft_Workflow Cell_Culture 1. Cell Culture (KRAS-mutant NSCLC) Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Dosing 5. Treatment (Vehicle, BZ-MEKi, Control) Randomization->Dosing Monitoring 6. Efficacy Monitoring (Tumor Volume & Body Weight) Dosing->Monitoring Endpoint 7. Study Endpoint (Tumor Collection) Monitoring->Endpoint PD_Analysis 8. Pharmacodynamic Analysis (p-ERK IHC) Endpoint->PD_Analysis

Figure 2: Subcutaneous Xenograft Study Workflow. A systematic approach from cell culture to endpoint analysis ensures data integrity and reproducibility.

Detailed Experimental Protocols

Protocol: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a cell line-derived subcutaneous tumor model.[15][16][17]

Materials:

  • KRAS-mutant human NSCLC cells (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile PBS, Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice

  • Sterile syringes (1 mL) and needles (27G)

  • Calipers

Procedure:

  • Cell Preparation: Culture A549 cells under standard conditions (37°C, 5% CO2). Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Wash cells twice with sterile, ice-cold PBS by centrifugation (300 x g, 5 min).

  • Resuspend the cell pellet in a 1:1 mixture of ice-cold PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep on ice to prevent Matrigel® polymerization.[15]

  • Implantation: Anesthetize the mouse using isoflurane.[18]

  • Swab the right flank of the mouse with a 70% ethanol wipe.

  • Using a 1 mL syringe with a 27G needle, draw up 100 µL of the cell suspension (containing 5 x 10^6 cells).

  • Inject the cell suspension subcutaneously into the prepared flank.

  • Monitor the mice for recovery from anesthesia and return them to their cages.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation.

  • Measure tumor length (L) and width (W) with calipers 2-3 times per week.

  • Calculate tumor volume using the modified ellipsoid formula: Volume = (W^2 x L) / 2 .[14]

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into the treatment groups outlined in Table 1, ensuring a similar mean tumor volume across all groups.

Protocol: Efficacy Assessment and Data Analysis

Procedure:

  • Treatment Administration: Prepare the BZ-MEKi formulation and vehicle control. Administer the assigned treatment to each mouse according to the schedule in Table 1 (e.g., daily oral gavage).

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.[19]

  • Humane Endpoints: Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a body weight loss of >20%.[12][13] These are critical animal welfare considerations.

  • Data Analysis: At the end of the study (e.g., Day 21), calculate the Tumor Growth Inhibition (TGI) for each treatment group using the following formula:

    • TGI (%) = [1 - (ΔT / ΔC)] x 100

      • Where ΔT is the change in mean tumor volume of the treated group from Day 0 to the final day.

      • Where ΔC is the change in mean tumor volume of the vehicle control group from Day 0 to the final day.

  • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed anti-tumor effects.[20][21][22][23]

ParameterDescriptionFormula/MethodReference
Tumor Volume Estimated size of the subcutaneous tumor.(Width² x Length) / 2[14]
Body Weight General health and toxicity indicator.Direct measurement[19]
TGI (%) Percent tumor growth inhibition relative to control.[1 - (ΔT / ΔC)] x 100-
Statistical Analysis Comparison of tumor growth between groups.ANOVA, Mixed-effects models[20][22]

Table 2: Key Efficacy Parameters and Analysis Methods.

Protocol: Pharmacodynamic (PD) Biomarker Analysis

To confirm that BZ-MEKi is engaging its target in vivo, it is crucial to measure the inhibition of the ERK pathway in the tumor tissue.[24][25] Phosphorylated ERK (p-ERK) is a direct downstream biomarker of MEK activity.

Protocol: Immunohistochemistry (IHC) for p-ERK

This protocol is for formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[26][27]

Materials:

  • Tumor tissues collected at study endpoint (and from a satellite PD group 2-4 hours post-final dose)

  • 10% Neutral Buffered Formalin (NBF)

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Charged microscope slides

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., Normal Goat Serum)

  • Primary antibody (e.g., Rabbit anti-p-ERK1/2)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Tissue Fixation & Processing: Immediately after excision, fix tumors in 10% NBF for 24-48 hours.[26]

  • Dehydrate the fixed tissues through a graded ethanol series and clear with xylene.

  • Embed the tissues in paraffin wax and allow blocks to solidify.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on charged slides. Dry the slides overnight.

  • Deparaffinization & Rehydration: Immerse slides in xylene (2x, 10 min each), followed by a graded ethanol series (100% to 70%), and finally in distilled water.[27]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a pre-heated antigen retrieval buffer at 95-100°C for 20 minutes. Allow slides to cool to room temperature.[26][28]

  • Staining: a. Block endogenous peroxidase activity with 3% H2O2 for 10 minutes. b. Rinse with wash buffer (e.g., PBS-T). c. Apply blocking buffer for 1 hour to prevent non-specific antibody binding. d. Incubate with the primary p-ERK antibody at an optimized dilution overnight at 4°C in a humidified chamber. e. Wash slides, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash slides again, then apply the DAB substrate and monitor for color development (brown precipitate).[27] g. Stop the reaction by immersing in distilled water.

  • Counterstaining & Mounting: Lightly counterstain with hematoxylin (stains nuclei blue), dehydrate through an ethanol series and xylene, and coverslip with mounting medium.[27]

  • Imaging & Analysis: Acquire images using a brightfield microscope. Quantify the p-ERK staining intensity and percentage of positive cells using image analysis software. Compare the levels of p-ERK in BZ-MEKi-treated tumors to the vehicle control group to demonstrate target engagement and pathway inhibition.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the in vivo evaluation of novel benzoxazinone-based MEK inhibitors. Successful demonstration of tumor growth inhibition, coupled with clear evidence of target modulation via pharmacodynamic analysis, is a critical step in the preclinical development of new cancer therapeutics.[10][11][25] These studies provide the necessary data to support further investigation, including combination therapy studies and IND-enabling toxicology assessments, ultimately paving the way for potential clinical translation.

References

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  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of Biopharmaceutical Statistics. Retrieved January 12, 2026, from [Link]

  • Etzioni, R. (2011). Biology, Models, and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research. Retrieved January 12, 2026, from [Link]

  • Sarder, P., et al. (2018). Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting. Mayo Clinic. Retrieved January 12, 2026, from [Link]

  • Jensen, M. M., et al. (2014). Tumor Development and Animal Welfare in a Murine Xenograft Model. Pharmaceutical Networking. Retrieved January 12, 2026, from [Link]

  • Guidelines Aim to Improve Welfare of Rodent Cancer Models. (2024). Animal Welfare Institute. Retrieved January 12, 2026, from [Link]

  • Shi, S.-R., et al. (2009). Choice of Fixative Is Crucial to Successful Immunohistochemical Detection of Phosphoproteins in Paraffin-embedded Tumor Tissues. Journal of Histochemistry & Cytochemistry. Retrieved January 12, 2026, from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Retrieved January 12, 2026, from [Link]

  • Ward, R., et al. (2020). Abstract 3030: Different pharmacodynamic profiles of ERK1/2 inhibition can elicit comparable anti-tumor activity. Cancer Research. Retrieved January 12, 2026, from [Link]

  • Bhagwat, S. V., et al. (2018). ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine. Molecular Cancer Therapeutics. Retrieved January 12, 2026, from [Link]

  • Statistical Analysis of Xenograft Tumor Growth Change? (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • From lab to animal facility: A complete guide for tumor xenograft model creation. (2024). bioRxiv. Retrieved January 12, 2026, from [Link]

  • Li, B., et al. (2021). Novel Kras-mutant murine models of non-small cell lung cancer possessing co-occurring oncogenic mutations and increased tumor mutational burden. Oncogene. Retrieved January 12, 2026, from [Link]

  • LLC cells tumor xenograft model. (n.d.). Protocols.io. Retrieved January 12, 2026, from [Link]

  • Herrick, W. G., et al. (2020). Isoform- and Phosphorylation-specific Multiplexed Quantitative Pharmacodynamics of Drugs Targeting PI3K and MAPK Signaling. Molecular Cancer Therapeutics. Retrieved January 12, 2026, from [Link]

  • Lito, P., et al. (2018). Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy. Oncogene. Retrieved January 12, 2026, from [Link]

  • The cell-line-derived subcutaneous tumor model in preclinical cancer research. (2022). Nature Protocols. Retrieved January 12, 2026, from [Link]

  • 2020 AACR: Different pharmacodynamic profiles of ERK1/2 inhibition can elicit comparable anti-tumor activity. (2020). Astex Pharmaceuticals. Retrieved January 12, 2026, from [Link]

  • Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response. (2021). STAR Protocols. Retrieved January 12, 2026, from [Link]

  • Torvund, M., et al. (2011). Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma. Oncotarget. Retrieved January 12, 2026, from [Link]

  • Guidelines for the welfare and use of animals in cancer research. (2021). Norecopa. Retrieved January 12, 2026, from [Link]

  • Preclinical disposition and pharmacokinetics-pharmacodynamic modeling of biomarker response and tumour growth inhibition in xenograft mouse models of G-573, a MEK inhibitor. (2012). Xenobiotica. Retrieved January 12, 2026, from [Link]

  • Li, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Bioorganic Chemistry. Retrieved January 12, 2026, from [Link]

  • Experimental approach to obtaining subcutaneous xenograft of non-small cell lung cancer. (2020). Siberian journal of oncology. Retrieved January 12, 2026, from [Link]

  • Sensitization to Ionizing Radiation by MEK Inhibition is Dependent on SNAI2 in Fusion-negative Rhabdomyosarcoma. (2021). Clinical Cancer Research. Retrieved January 12, 2026, from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved January 12, 2026, from [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (2020). Journal of Cardiovascular Disease Research. Retrieved January 12, 2026, from [Link]

  • Inhibition of MEK and PI3K/mTOR suppresses tumor growth but does not cause tumor regression in patient-derived xenografts of RAS-mutant colorectal carcinomas. (2012). Clinical Cancer Research. Retrieved January 12, 2026, from [Link]

  • INHIBITION OF MEK AND PI3K/MTOR SUPPRESSES TUMOR GROWTH BUT DOES NOT CAUSE TUMOR REGRESSION IN PATIENT-DERIVED XENOGRAFTS OF RAS-MUTANT COLORECTAL CARCINOMAS. (2012). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved January 12, 2026, from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

Welcome to the dedicated technical support center for the synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to empower you with the knowledge for successful and reproducible outcomes.

Introduction to the Synthesis

The synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis involves the cyclization of a substituted 2-aminophenol with a suitable C2-building block, typically an α-haloacetyl halide. The challenges in this synthesis often arise from the reactivity of the starting materials, potential side reactions, and purification of the final product.

The most common synthetic route involves the reaction of 2-amino-3-bromo-5-chlorophenol with chloroacetyl chloride. This seemingly straightforward reaction is nuanced, and success hinges on understanding the interplay of reagents and conditions.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Q1: What is the most critical starting material, and how does its purity affect the reaction?

A1: The purity of the starting material, 2-amino-3-bromo-5-chlorophenol, is paramount.[1][2] Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.[3] These impurities can interfere with the cyclization reaction and complicate the purification of the final product. It is highly recommended to use freshly purified 2-amino-3-bromo-5-chlorophenol or to purify the commercial material before use. Recrystallization is a common and effective purification method.[4]

Q2: What are the common side reactions, and how can they be minimized?

A2: A prevalent side reaction is the formation of N-acylated aminophenol without subsequent cyclization. This occurs when the hydroxyl group of the aminophenol does not displace the chloride on the newly formed amide. To favor cyclization, a suitable base should be used to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. Another potential side reaction is the formation of polymeric materials, especially if the reaction temperature is too high or if there are impurities in the starting materials.[3] Careful control of stoichiometry and reaction temperature is crucial.

Q3: Why is the choice of base important in the cyclization step?

A3: The base plays a dual role in this reaction. Firstly, it neutralizes the HCl generated during the acylation of the amino group by chloroacetyl chloride. Secondly, and more critically, it facilitates the intramolecular cyclization by deprotonating the phenolic hydroxyl group. A non-nucleophilic base of appropriate strength, such as potassium carbonate or a tertiary amine like triethylamine, is often used. The choice and amount of base can significantly impact the reaction rate and yield.

Q4: Can bromoacetyl chloride be used instead of chloroacetyl chloride?

A4: Yes, bromoacetyl chloride can be a suitable alternative to chloroacetyl chloride. Bromoacetyl derivatives are generally more reactive than their chloroacetyl counterparts, which can lead to faster reaction times.[5] However, they are also more susceptible to hydrolysis and other side reactions, so reaction conditions may need to be adjusted accordingly.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or impure starting materials.[3] 2. Incorrect reaction temperature. 3. Insufficient or inappropriate base.1. Verify the purity of 2-amino-3-bromo-5-chlorophenol and chloroacetyl chloride. Purify if necessary. 2. Optimize the reaction temperature. The reaction may require gentle heating to proceed at a reasonable rate. 3. Ensure the use of a suitable, dry base in the correct stoichiometric amount.
Formation of a Significant Amount of Byproduct (Likely N-acyl aminophenol) 1. Insufficient base to promote cyclization. 2. Reaction temperature is too low.1. Increase the amount of base to facilitate the deprotonation of the phenolic hydroxyl group. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Product is Darkly Colored or Oily 1. Oxidation of the aminophenol starting material.[3][6] 2. Formation of polymeric byproducts.1. Use freshly purified starting materials and deoxygenated solvents. 2. Purify the crude product using column chromatography or recrystallization.
Difficulty in Isolating the Product 1. Product is soluble in the reaction solvent. 2. Emulsion formation during workup.1. After the reaction is complete, try precipitating the product by adding a non-polar solvent. 2. Break emulsions by adding a saturated brine solution during the aqueous workup.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Materials:

  • 2-Amino-3-bromo-5-chlorophenol

  • Chloroacetyl chloride

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-3-bromo-5-chlorophenol (1.0 eq) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension vigorously.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous acetone and add it dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for success. The following diagram illustrates the key steps in the synthesis and purification process.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 2-amino-3-bromo-5-chlorophenol in anhydrous acetone add_base Add anhydrous potassium carbonate start->add_base Step 1 add_reagent Dropwise addition of chloroacetyl chloride add_base->add_reagent Step 2 reflux Reflux and monitor by TLC add_reagent->reflux Step 3 workup Cool, filter, and concentrate reflux->workup Reaction Complete extraction Dissolve in EtOAc, wash with NaHCO3 & brine workup->extraction Step 4 drying Dry over Na2SO4, filter, and concentrate extraction->drying Step 5 purification Recrystallization or column chromatography drying->purification Step 6 end end purification->end Final Product

Caption: Key stages of the synthesis and purification workflow.

Troubleshooting Decision Tree

When faced with a low-yielding reaction, a systematic approach to identifying the root cause is essential. This decision tree can guide your troubleshooting process.

TroubleshootingTree start Low Yield of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one check_sm Are starting materials pure and dry? start->check_sm purify_sm Purify starting materials (recrystallize aminophenol, distill chloroacetyl chloride). check_sm->purify_sm No check_conditions Were reaction conditions (temperature, time, atmosphere) correct? check_sm->check_conditions Yes purify_sm->check_conditions optimize_conditions Optimize temperature and reaction time. Ensure inert atmosphere. check_conditions->optimize_conditions No check_base Was the correct amount of a suitable, dry base used? check_conditions->check_base Yes optimize_conditions->check_base adjust_base Use anhydrous base and ensure correct stoichiometry. check_base->adjust_base No success Improved Yield check_base->success Yes adjust_base->success

Caption: A decision tree for troubleshooting low reaction yields.

By following the guidance in this technical support center, you will be better equipped to successfully synthesize 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one with improved yields and purity. Remember that careful planning, pure reagents, and systematic troubleshooting are the cornerstones of successful organic synthesis.

References

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Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in Aqueous Buffers

Welcome to the technical support center for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common solubility hurdles encountered with this compound in aqueous buffers. Our goal is to equip you with the knowledge and tools to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound with a rigid, aromatic structure. While specific solubility data for this molecule is not extensively published, its chemical structure, characterized by halogen substituents and a benzoxazinone core, suggests it is likely a poorly water-soluble, hydrophobic compound. Similar benzoxazinone derivatives have been noted to be soluble in organic solvents like dimethyl formamide (DMF) but exhibit limited solubility in aqueous solutions[1][2]. This presents a significant challenge for in vitro biological assays, which are predominantly conducted in aqueous buffer systems.[3][4]

Poor aqueous solubility can lead to a host of experimental artifacts, including:

  • Underestimation of compound potency.

  • High variability in assay results.

  • Compound precipitation in stock solutions or assay plates.

  • Inaccurate structure-activity relationship (SAR) data.[3]

This guide provides a systematic approach to troubleshoot and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I dissolved my 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

A1: This is a common phenomenon for hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many poorly soluble molecules.[5][6] However, when the DMSO stock solution is diluted into an aqueous buffer, the compound may crash out of solution as the solvent environment becomes predominantly aqueous and can no longer effectively solvate the hydrophobic molecule.

Troubleshooting Steps:

  • Decrease the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤1%, and ideally <0.5%) to minimize its potential effects on the biological system and reduce the risk of precipitation.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try serial dilutions or adding the stock to a smaller volume of buffer with vigorous mixing before bringing it to the final volume.

  • Employ solubility enhancers: Consider the use of co-solvents, surfactants, or cyclodextrins in your aqueous buffer to improve the solubility of the compound.

Q2: What are co-solvents and how can they help improve the solubility of my compound?

A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds by reducing the polarity of the solvent mixture.[6][7]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), particularly PEG 400

  • Glycerin[]

Workflow for Co-solvent Use:

Caption: Workflow for selecting and validating a co-solvent.

Q3: Can pH adjustment of the buffer improve the solubility of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one?

A3: The solubility of ionizable compounds is highly dependent on pH.[][9][10] The structure of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one contains a lactam group, which is a cyclic amide. While amides are generally considered neutral, the N-H proton can exhibit very weak acidity. If the compound has an ionizable functional group, altering the pH of the buffer to favor the charged form of the molecule can significantly increase its aqueous solubility.

General Guidance for pH Adjustment:

  • For weakly acidic compounds: Increasing the pH above the pKa will deprotonate the molecule, forming a more soluble anionic species.

  • For weakly basic compounds: Decreasing the pH below the pKa will protonate the molecule, forming a more soluble cationic species.

It is crucial to determine the pKa of your compound to guide pH adjustments. If the pKa is unknown, an empirical approach of testing solubility in a range of physiologically relevant buffers (e.g., pH 5.0, 6.5, 7.4, and 8.0) can be beneficial. However, be mindful that your biological assay must be compatible with the chosen pH.

Q4: What are surfactants and cyclodextrins, and when should I consider using them?

A4: Surfactants and cyclodextrins are powerful solubilizing agents that can be used when co-solvents or pH adjustments are insufficient or incompatible with the assay system.[11][12]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[13][14]

    • Examples: Polysorbates (e.g., Tween® 20, Tween® 80), Sodium Lauryl Sulfate (SLS), and Cremophor® EL.[12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[15][16][17][18][19]

    • Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[12]

Considerations for Use:

  • These excipients can sometimes interfere with biological assays. Therefore, it is essential to run appropriate vehicle controls to assess any potential effects on your experimental system.

  • For cell-based assays, the concentration of surfactants must be carefully optimized to avoid cytotoxicity.[20]

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow for systematically addressing the solubility of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

G cluster_0 Initial Assessment cluster_1 Tier 1: Simple Modifications cluster_2 Tier 2: Formulation Strategies cluster_3 Tier 3: Advanced Formulations A Prepare 10 mM stock in 100% DMSO B Visually inspect for precipitation upon dilution in aqueous buffer A->B C Decrease final DMSO concentration (e.g., to 0.1%) B->C Precipitation observed D Gentle warming (e.g., to 37°C) and sonication C->D I Solubility Achieved C->I Soluble E Introduce a co-solvent (e.g., Ethanol, PEG 400) D->E Precipitation persists D->I Soluble F Adjust buffer pH (if compound is ionizable) E->F E->I Soluble G Add a surfactant (e.g., Tween® 80) F->G Precipitation persists F->I Soluble H Use a cyclodextrin (e.g., HP-β-CD) G->H G->I Soluble H->I Soluble J Consult Formulation Specialist H->J Precipitation persists

Caption: A tiered approach to troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent
  • Prepare Co-solvent/Buffer Solutions: Create a series of your primary assay buffer containing increasing concentrations of a chosen co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% ethanol).

  • Compound Dilution: Add a small aliquot of your 10 mM 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one stock in DMSO to each co-solvent/buffer solution to achieve your final desired assay concentration.

  • Incubation and Observation: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Solubility Assessment: Visually inspect for any signs of precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Selection and Validation: Choose the lowest concentration of the co-solvent that maintains the compound in solution. Subsequently, validate that this concentration of the co-solvent does not interfere with your biological assay by running appropriate vehicle controls.

Protocol 2: Utilizing Cyclodextrins for Enhanced Solubility
  • Prepare Cyclodextrin Stock Solution: Prepare a concentrated stock solution of a selected cyclodextrin (e.g., 45% w/v HP-β-CD in water).

  • Complex Formation:

    • Method A (for pre-formed complexes): Mix your compound with the cyclodextrin solution and stir or sonicate until the compound dissolves. This solution can then be diluted into your assay buffer.

    • Method B (in-situ complexation): Add the cyclodextrin directly to your assay buffer at a concentration known to be effective for similar compounds (e.g., 1-2% w/v). Then, add your DMSO stock of the compound to this buffer.

  • Equilibration: Allow the solution to equilibrate for a period (e.g., 1-2 hours) to ensure complex formation.

  • Assay Performance: Proceed with your assay, ensuring to include a vehicle control containing the same concentration of cyclodextrin.

Data Summary: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesTypical Concentration Range
Co-solvents Reduces the polarity of the aqueous medium.[]Simple to implement, wide variety of options.Can affect protein structure and enzyme activity at higher concentrations.1-10% (v/v)
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.[][9][10]Highly effective for ionizable compounds.Limited to compounds with a suitable pKa, and the required pH may not be compatible with the biological assay.pH 5.0 - 8.5
Surfactants Encapsulates the hydrophobic compound within micelles.[11][14][21]Can significantly increase the apparent solubility of very hydrophobic compounds.Can denature proteins and disrupt cell membranes; potential for assay interference.0.01 - 0.1% (w/v)
Cyclodextrins Forms inclusion complexes with the hydrophobic compound.[15][16][17][18][19]Generally well-tolerated in biological systems, high solubilization capacity.Can sometimes extract cholesterol from cell membranes; may have a higher cost.1-5% (w/v)

Concluding Remarks

Overcoming the solubility challenges of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is a critical step in obtaining reliable and meaningful experimental data. A systematic and multi-faceted approach, starting with simple modifications and progressing to more advanced formulation strategies, is key to success. It is imperative to validate that the chosen solubilization method does not interfere with the biological assay. By carefully considering the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of working with this and other poorly soluble compounds.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. ResearchGate. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. LinkedIn. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]

  • The Role of Surfactants in Compounded Preparation. The PCCA Blog. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. [Link]

  • pH and Solubility. Fiveable. [Link]

  • solubility enhancement -by pH change & complexation. SlideShare. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. [Link]

  • How Do Acids And Bases Alter Compound Solubility?. YouTube. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

Welcome to the dedicated technical support guide for the purification of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested purification strategies. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the desired purity and yield for your downstream applications.

Understanding the Purification Challenge

6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is a halogenated heterocyclic compound. Its purification can be complicated by the presence of structurally similar impurities, including unreacted starting materials and reaction byproducts. The key to successful purification lies in exploiting the subtle differences in polarity and solubility between the desired product and these contaminants.

A likely synthetic route to this compound involves the acylation of a 2-amino-3-bromo-5-chlorophenol with an acetylating agent like chloroacetyl chloride, followed by intramolecular cyclization. This informs our understanding of potential impurities, which could include the uncyclized N-acylated intermediate, unreacted aminophenol starting material, and potentially di-acylated species.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Problem Potential Cause(s) Recommended Solution(s)
Product fails to crystallize or "oils out" during recrystallization. 1. The chosen solvent is too good a solvent for the compound, even at low temperatures. 2. The presence of significant impurities is depressing the melting point and disrupting the crystal lattice formation. 3. The cooling process is too rapid.1. Solvent System Modification: Introduce a less polar "anti-solvent" dropwise to the warm, dissolved solution until slight turbidity persists. Then, gently warm until the solution is clear again before slow cooling. Good anti-solvents for polar compounds are often alkanes (e.g., hexane, heptane). 2. Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization. 3. Controlled Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Avoid placing the hot solution directly into a cold environment. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce nucleation.
Low recovery after recrystallization. 1. The compound has significant solubility in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Solvent Screening: Test the solubility of a small amount of your compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Prevent Premature Crystallization: Use a pre-heated funnel and flask for the hot filtration step. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent.
Co-elution of impurities during column chromatography. 1. The polarity of the mobile phase is too high, causing all components to move too quickly up the column. 2. The chosen solvent system does not provide adequate resolution between the product and a key impurity. 3. The column is overloaded with crude material.1. Optimize Mobile Phase: Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to identify a solvent system that gives good separation (Rf of the product between 0.2-0.4). 2. Alternative Solvent Systems: If hexane/ethyl acetate is not effective, try other solvent systems like dichloromethane/methanol or toluene/acetone. 3. Proper Loading: As a general rule, use a ratio of at least 30:1 of silica gel to crude material by weight for effective separation.[1]
Product appears as a smear or broad band on the TLC plate. 1. The compound may be acidic or basic, leading to interactions with the silica gel. 2. The sample is too concentrated.1. Modify Mobile Phase: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (typically ~0.5-1%) to improve the spot shape. 2. Dilute Sample: Ensure the sample spotted on the TLC plate is sufficiently dilute.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a recrystallization protocol for this compound?

A1: Based on the purification of similar benzoxazinone derivatives, ethanol is a good first choice for a recrystallization solvent.[2] The parent compound, 2H-1,4-Benzoxazin-3(4H)-one, is also soluble in methanol.[3] Start by attempting to dissolve a small amount of your crude product in hot ethanol and observe if crystals form upon slow cooling. If the compound is too soluble, a mixed solvent system, such as ethanol/water or dichloromethane/hexane, may be more effective.

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your column. Use the same solvent system for TLC as you are using for the column. Collect fractions as the solvent elutes from the column and spot them on a TLC plate alongside a spot of your crude starting material and a pure standard if you have one. Visualize the spots under UV light and/or by staining to determine which fractions contain your pure product.

Q3: My purified compound is still slightly colored. What could be the cause and how can I fix it?

A3: A persistent color can be due to highly conjugated impurities or trace amounts of oxidized starting materials. If the impurity is present in a very small amount but is highly colored, a second purification step may be necessary. Alternatively, you can try treating a solution of your compound with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter the charcoal off through a pad of Celite. Be aware that this can sometimes lead to a loss of the desired product due to adsorption.

Q4: Is preparative HPLC a suitable method for purifying this compound?

A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying compounds like 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, especially for obtaining very high purity material or for separating very closely related impurities.[3] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point for polar aromatic compounds.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general workflow for recrystallization. The optimal solvent or solvent system should be determined experimentally.

  • Solvent Selection: In separate small test tubes, test the solubility of ~10-20 mg of your crude material in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, dichloromethane) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, find a solvent in which the compound is highly soluble and another in which it is poorly soluble (the anti-solvent).

  • Dissolution: Place the crude 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol is a standard procedure for purification using silica gel chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation of your product from impurities, with an Rf value for the product of approximately 0.2-0.4. A common starting point for halogenated aromatic compounds is a mixture of hexane and ethyl acetate.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin to elute, collecting fractions. You can start with a less polar solvent and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude 6-Bromo-8-chloro-2H- benzo[b]oxazin-3(4H)-one TLC_Analysis TLC Analysis (e.g., Hexane:EtOAc) Start->TLC_Analysis Purity_Check Assess Purity by TLC TLC_Analysis->Purity_Check Recrystallization Recrystallization (e.g., from Ethanol) Purity_Check->Recrystallization High Purity, Few Spots Column_Chromatography Column Chromatography (Silica Gel) Purity_Check->Column_Chromatography Low Purity, Multiple Spots Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

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Optimization

Technical Support Center: Minimizing Off-Target Effects of Benzoxazinone-Based Inhibitors

Welcome to the technical support center for our benzoxazinone-based inhibitor portfolio. This guide is designed for researchers, scientists, and drug development professionals to help you anticipate, troubleshoot, and mi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our benzoxazinone-based inhibitor portfolio. This guide is designed for researchers, scientists, and drug development professionals to help you anticipate, troubleshoot, and minimize off-target effects during your experiments. Our goal is to provide you with the technical insights and practical protocols needed to ensure the specificity and reliability of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the use of benzoxazinone-based inhibitors.

Q1: What is the primary mechanism of action for benzoxazinone-based inhibitors?

A1: Benzoxazinone-based inhibitors primarily act as covalent modifiers of their target proteins.[1][2][3] The benzoxazinone ring is an electrophilic scaffold that can react with nucleophilic residues, such as serine or cysteine, within the active site of an enzyme.[1][3][4][5] This reaction leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the protein.[3][5] While many of our benzoxazinone inhibitors are designed to target serine proteases, derivatives have also been developed to target other enzyme classes like kinases and topoisomerases.[6][7]

Q2: What are the potential off-target effects associated with benzoxazinone-based inhibitors?

A2: Due to their reactive nature, benzoxazinone-based inhibitors can potentially react with unintended proteins that also possess reactive nucleophilic residues.[1][2] This can lead to the modulation of unintended signaling pathways and potential cellular toxicity.[1] Additionally, some benzoxazinone derivatives have been shown to interact with non-protein targets, such as DNA G-quadruplex structures, which could lead to off-target effects on gene expression.[8]

Q3: How can I proactively minimize off-target effects in my experiments?

A3: A multi-pronged approach is recommended. Start by selecting an inhibitor with the highest reported selectivity for your target of interest. Use the lowest concentration of the inhibitor that still elicits the desired biological effect in your system. It is also crucial to include appropriate controls in your experiments, such as a structurally related but inactive compound, to differentiate on-target from off-target effects. Finally, consider employing proteome-wide profiling techniques to identify potential off-target interactions early in your research.[9][10][11][12][13]

Q4: What are the key differences between on-target and off-target effects in a cell-based assay?

A4: On-target effects are the intended biological consequences of inhibiting the primary target protein. These effects should be dose-dependent and rescued by expressing a drug-resistant mutant of the target protein. Off-target effects are unintended cellular responses caused by the inhibitor interacting with other molecules. These effects may have a different dose-response curve and will not be rescued by the expression of a drug-resistant primary target.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Unexpected Cellular Toxicity or Phenotype

Q: I'm observing significant cell death or an unexpected phenotype in my cell-based assay, even at low concentrations of the benzoxazinone inhibitor. How can I determine if this is an off-target effect?

A: Rationale: Unexpected cellular responses at low inhibitor concentrations are a red flag for potent off-target activity. The troubleshooting workflow below is designed to systematically investigate and identify the source of the observed phenotype.

Troubleshooting Workflow:

A Unexpected Cellular Toxicity/Phenotype Observed B Perform Dose-Response Curve with a Wide Concentration Range A->B C Is the effect observed only at high concentrations? B->C D Likely off-target effect. Consider alternative inhibitor. C->D Yes E Effect observed at low concentrations. Proceed with target validation. C->E No F On-Target Validation: Rescue Experiment E->F G Introduce inhibitor-resistant mutant of the primary target F->G H Is the phenotype rescued? G->H I Phenotype is likely on-target. H->I Yes J Phenotype is likely off-target. Proceed to identify off-targets. H->J No K Off-Target Identification J->K L Cellular Thermal Shift Assay (CETSA) or Proteome-Wide Thermal Shift Assay K->L M Kinome Profiling K->M N Analyze data to identify unintended binders L->N M->N

Caption: Workflow for troubleshooting unexpected cellular toxicity.

Step-by-Step Protocols:

  • Dose-Response Analysis:

    • Prepare a 10-point serial dilution of your benzoxazinone inhibitor, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.

    • Treat your cells with the different inhibitor concentrations for the desired time period.

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

    • Plot the dose-response curve and determine the IC50 for the observed phenotype. A steep curve at low concentrations may suggest a specific off-target interaction.

  • Rescue Experiment with a Resistant Mutant:

    • If a known resistance mutation for your target exists, introduce this mutant into your cell line using transfection or viral transduction.

    • Treat both the wild-type and mutant-expressing cells with the inhibitor.

    • If the phenotype is on-target, the mutant-expressing cells should be resistant to the inhibitor's effects.

  • Off-Target Identification with Cellular Thermal Shift Assay (CETSA):

    • CETSA is a powerful method to identify direct protein targets of a compound in a cellular context.[9][10][14][15][16][17] The principle is that ligand binding stabilizes a protein against thermal denaturation.[14][16]

    • Protocol Outline:

      • Treat intact cells with your benzoxazinone inhibitor and a vehicle control.

      • Heat the cell suspensions to a range of temperatures.

      • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

      • Analyze the soluble fraction by Western blot for your target of interest or by mass spectrometry for a proteome-wide analysis.[9][10][11][12][13]

      • A shift in the melting curve of a protein in the presence of the inhibitor indicates a direct interaction.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

Q: My benzoxazinone inhibitor is very potent in a biochemical assay with the purified target protein, but shows much weaker activity in a cell-based assay. What could be the reason for this?

A: Rationale: A significant drop in potency between a biochemical and a cellular assay can be due to several factors, including poor cell permeability, rapid metabolism of the compound, or engagement with highly abundant off-targets that act as a "sink" for the inhibitor.

Troubleshooting Workflow:

A Discrepancy between in vitro and cellular activity B Assess Cell Permeability A->B C Is the compound cell-permeable? B->C D Improve compound properties (e.g., lipophilicity). C->D No E Investigate Cellular Target Engagement C->E Yes F Cellular Thermal Shift Assay (CETSA) E->F J Investigate Off-Target Engagement E->J G Is there a thermal shift for the intended target? F->G H Target is engaged. Consider downstream pathway issues. G->H Yes I Target is not engaged. Re-evaluate permeability or consider efflux. G->I No K Proteome-wide CETSA or Kinome Profiling J->K L Are there high-affinity off-targets? K->L M High-affinity off-targets may act as a sink for the compound. L->M Yes N No significant off-targets. Re-evaluate cellular assay conditions. L->N No

Caption: Workflow for troubleshooting discrepancies in inhibitor potency.

Step-by-Step Protocols:

  • Assessing Target Engagement with CETSA:

    • Perform a CETSA experiment as described in the previous section, focusing on your primary target. A positive thermal shift confirms that your inhibitor is reaching and binding to its intended target within the cell.

  • Comprehensive Off-Target Profiling:

    • Proteome-Wide CETSA: This unbiased approach can identify a wide range of potential off-targets.[9][10][11][12][13]

    • Kinome Profiling: If your primary target is a kinase, or if you suspect off-target kinase activity, consider using a commercial kinome profiling service.[18][19][20][21][22] These services typically screen your compound against a large panel of kinases to determine its selectivity profile.[23]

Profiling Service Type Information Gained Considerations
Proteome-Wide CETSA Unbiased identification of direct protein binders in a cellular context.Requires access to mass spectrometry facilities and expertise in data analysis.
Kinome Profiling Quantitative assessment of inhibitor activity against a large panel of kinases.Limited to the kinases included in the panel.[23]

General Best Practices for Minimizing Off-Target Effects

  • Rational Inhibitor Design: When possible, choose inhibitors that have been designed for high selectivity. This can involve targeting less conserved regions of the protein or employing strategies like bivalent inhibitors.[24]

  • Use of Controls: Always include both positive and negative controls in your experiments. A well-characterized, selective inhibitor for your target can serve as a positive control, while a structurally similar but inactive analog of your test compound is an ideal negative control.

  • Orthogonal Approaches: Validate your findings using multiple, independent methods. For example, if you observe a phenotype with a small molecule inhibitor, try to replicate it using a genetic approach like siRNA or CRISPR-mediated knockout of your target.

By following these guidelines and troubleshooting workflows, you can increase the confidence in your experimental results and ensure that the observed biological effects are indeed due to the inhibition of your intended target.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Lamba, V., & Ghosh, I. (2012). Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. Future Medicinal Chemistry, 4(12), 1545-1549.
  • Reinhardt, C. J., et al. (2022). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. Proceedings of the National Academy of Sciences, 119(11), e2118220119.
  • MtoZ Biolabs. Kinome Profiling Service.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Chen, H., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife, 13, e93228.
  • Chen, H., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. bioRxiv, 2024.01.26.577428.
  • Oncolines B.V. Kinome Profiling.
  • Chen, H., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. bioRxiv, 2024.01.26.577428.
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  • CAS.
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  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • AAT Bioquest. (2024). What are the disadvantages of covalent inhibitors?
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-182.
  • Nicoll, W. S., & Wouters, M. A. (2019). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 30(11), 2268-2284.
  • ResearchGate. Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies.
  • Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2319-2327.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Wu, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252.
  • Abcam.
  • Acar, Ç., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Scientific Reports, 9(1), 18884.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876.
  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
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  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
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  • Reddy, T. S., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(14), 5437.
  • Assay Guidance Manual. Mechanism of Action Assays for Enzymes.
  • Tari, L. W., et al. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5434-5438.
  • Tesh, J. C., et al. (1988). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Medicinal Chemistry, 31(8), 1565-1572.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • Li, Y., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10839.
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  • ResearchGate. Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases.
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  • El-Feky, S. A., et al. (2023). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Current Bioactive Compounds, 19(9), e230125213123.
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Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of 2H-Benzo[b]oxazin-3(4H)-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-benzo[b]oxazin-3(4H)-one derivatives. This guide provides in-depth troubleshooting advice and freque...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-benzo[b]oxazin-3(4H)-one derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered when aiming to improve the oral bioavailability of this promising class of compounds. The inherent physicochemical properties of many benzoxazinone derivatives, particularly their poor aqueous solubility, often lead to low and variable absorption after oral administration, hindering their therapeutic potential.[1][2][3][4] This resource is designed to provide you with the foundational knowledge and practical strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of 2H-benzo[b]oxazin-3(4H)-one derivatives?

A1: The oral bioavailability of 2H-benzo[b]oxazin-3(4H)-one derivatives is primarily limited by two main factors:

  • Poor Aqueous Solubility: Many derivatives of this scaffold are lipophilic and exhibit low solubility in gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[5]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal circulation before reaching systemic circulation. Significant metabolism in the liver can reduce the amount of active drug that reaches its target.[1]

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.[6][7]

Q2: How can I get a preliminary assessment of the oral bioavailability of my 2H-benzo[b]oxazin-3(4H)-one derivative?

A2: A good starting point is to use in vitro models to predict in vivo performance.[8] Key experiments include:

  • Solubility Studies: Determine the solubility of your compound in simulated gastric fluid (SGF) and fasted-state simulated intestinal fluid (FaSSIF). This will give you an idea of its dissolution potential in the gastrointestinal tract.[9]

  • In Vitro Dissolution Testing: This measures the rate and extent to which the drug dissolves from its formulation. It is a critical quality control test and can provide insights into in vivo drug release.[9]

  • In Vitro Permeability Assays: Using cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay), you can estimate the intestinal permeability of your compound. This helps to understand how well the drug can cross the intestinal barrier.

  • Combined Dissolution and Permeability Systems: Advanced in vitro systems that simultaneously evaluate dissolution and flux can provide a more comprehensive understanding of a drug's absorption potential.[8][10]

Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like 2H-benzo[b]oxazin-3(4H)-one derivatives?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[1][5][11] This can be achieved through micronization or nanonization techniques.[3][11]

  • Solid Dispersions: The drug is dispersed in a polymer matrix, which can enhance solubility and dissolution.[3][12]

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gut.[1][3][12]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[3][12]

  • Prodrug Approach: The chemical structure of the drug is modified to create a more soluble or permeable version that is converted back to the active drug in the body.[13]

Troubleshooting Guide

This section provides practical solutions to common experimental issues encountered when developing oral formulations for 2H-benzo[b]oxazin-3(4H)-one derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low and variable drug exposure in preclinical pharmacokinetic (PK) studies. Poor aqueous solubility leading to incomplete dissolution.1. Particle Size Reduction: Micronize or nanosize the drug substance to increase surface area and dissolution rate.[1][5][11] 2. Formulate as a Solid Dispersion: Disperse the drug in a hydrophilic polymer matrix to improve wettability and dissolution.[3][12] 3. Develop a Lipid-Based Formulation: Utilize self-emulsifying drug delivery systems (SEDDS) to enhance solubilization in the GI tract.[1][3][12]
High inter-individual variability in PK studies. Food effects on drug absorption; inconsistent dissolution.1. Investigate Food Effects: Conduct PK studies in both fasted and fed states to understand the impact of food on your formulation. 2. Optimize Formulation for Robustness: Develop a formulation that provides consistent drug release under different physiological conditions. A solid dispersion or a SEDDS formulation may reduce food effects.
In vitro dissolution is slow and incomplete. The drug is highly crystalline and hydrophobic.1. Co-grinding: Grind the drug with a hydrophilic carrier to induce amorphization and improve dissolution.[14] 2. Use of Solubilizing Excipients: Incorporate surfactants or co-solvents in the formulation to enhance drug solubility.[1][15] 3. pH Modification: For ionizable compounds, adjusting the microenvironmental pH of the formulation can improve solubility.[15][16]
Good in vitro dissolution but still poor in vivo bioavailability. Poor intestinal permeability or significant first-pass metabolism.1. Assess Permeability: Use in vitro permeability assays (e.g., Caco-2) to determine if your compound is a substrate for efflux transporters like P-glycoprotein.[6] 2. Inhibit Efflux Transporters: Co-administer with a known P-gp inhibitor in preclinical models to assess the impact on absorption.[6] 3. Prodrug Strategy: Design a prodrug with improved permeability that is enzymatically cleaved to the active compound after absorption.[13] 4. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism.
Precipitation of the drug in the GI tract upon dilution. Supersaturation followed by precipitation.1. Use Precipitation Inhibitors: Include polymers like HPMC in your formulation to maintain a supersaturated state and prevent drug precipitation. 2. Optimize Lipid-Based Formulations: Fine-tune the components of your SEDDS to ensure the drug remains solubilized upon dispersion in aqueous media.

Experimental Workflows and Signaling Pathways

To effectively troubleshoot and enhance the oral bioavailability of your 2H-benzo[b]oxazin-3(4H)-one derivatives, a systematic approach is crucial. The following diagram illustrates the key decision-making workflow.

experimental_workflow cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation A Compound Synthesis & Purification B Solubility & pKa Determination A->B C LogP/LogD Measurement B->C D In Vitro Dissolution (SGF, FaSSIF) C->D Poor Solubility E In Vitro Permeability (Caco-2, PAMPA) D->E H Solid Dispersions D->H I Lipid-Based Formulations D->I F Metabolic Stability (Liver Microsomes) E->F G Particle Size Reduction E->G Low Permeability J Prodrug Synthesis E->J K Preclinical PK Studies (Rodent, Non-rodent) G->K H->K I->K J->K L Bioavailability Assessment K->L M Dose Proportionality & Food Effect Studies L->M M->G Optimization Feedback M->H Optimization Feedback M->I Optimization Feedback M->J Optimization Feedback

Caption: Experimental workflow for enhancing oral bioavailability.

The following diagram illustrates the primary barriers to the oral bioavailability of 2H-benzo[b]oxazin-3(4H)-one derivatives.

bioavailability_barriers cluster_lumen GI Lumen cluster_absorption Intestinal Epithelium cluster_circulation Systemic Circulation Drug Drug in Formulation Dissolution Dissolution Drug->Dissolution DissolvedDrug Dissolved Drug Dissolution->DissolvedDrug Absorption Passive Diffusion & Active Transport DissolvedDrug->Absorption AbsorbedDrug Drug in Enterocyte Absorption->AbsorbedDrug Efflux P-gp Efflux Efflux->DissolvedDrug Back to Lumen AbsorbedDrug->Efflux PortalVein Portal Vein AbsorbedDrug->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic

Caption: Barriers to oral bioavailability of benzoxazinones.

By understanding these fundamental principles and applying the troubleshooting strategies outlined above, researchers can systematically address the challenges associated with the oral delivery of 2H-benzo[b]oxazin-3(4H)-one derivatives and unlock their full therapeutic potential.

References

  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PubMed. (2023, May 10). Promising strategies for improving oral bioavailability of poor water-soluble drugs.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Pion Inc. (2025, February 20). 5 Benefits to Conducting Simultaneous Dissolution and Permeability Tests in Drug Development.
  • PubMed. (n.d.). Integrating Drug Permeability With Dissolution Profile to Develop IVIVC.
  • Pharmaceutical Technology. (n.d.). The Value of In Vitro Dissolution in Drug Development.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15).
  • PubMed Central. (n.d.). Dissolution enhancement of chlorzoxazone using cogrinding technique.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions.
  • TSI Journals. (2017, March 23). Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability.
  • PubMed. (1991, November). 1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis.

Sources

Optimization

troubleshooting inconsistent results in cell-based assays with 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

Welcome to the technical support resource for researchers utilizing 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in cell-based assays. This guide is designed to provide in-depth troubleshooting assistance and answer freq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in cell-based assays. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you achieve consistent, reliable, and interpretable results. Inconsistent data is a common challenge when working with novel small molecules. This resource addresses the most frequent sources of variability, from compound handling to assay execution and data interpretation.

Introduction to 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is a halogenated benzoxazinone derivative. The benzoxazinone scaffold is found in various natural products and synthetic compounds that exhibit a wide range of biological activities.[1][2] Derivatives of this class have been investigated for their potential as anticancer agents, often by inducing apoptosis, cell cycle arrest, or modulating key signaling pathways.[1][3] Given its structure, researchers might be exploring its effects on cell proliferation, viability, or specific cellular targets.

Achieving reproducible results with any small molecule requires careful attention to detail. This guide provides a structured approach to identifying and resolving common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by the experimental stage where issues are most likely to arise.

Part 1: Compound Handling and Preparation

Inconsistencies often originate from the very first step: preparing the compound for your experiment.

Question 1: My 10 mM stock solution of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in DMSO looks like it has precipitated after being stored at -20°C. Is this normal and how should I handle it?

Answer: Yes, precipitation of small molecules in DMSO upon freezing is a common phenomenon. The solubility of many compounds decreases at lower temperatures. It is critical to ensure the compound is fully re-dissolved before use, as using a non-homogenous stock solution is a major source of variability.

Troubleshooting Steps:

  • Thawing and Re-solubilization: Before each use, thaw the stock vial at room temperature or in a 37°C water bath for a few minutes.

  • Vortexing: Vortex the vial vigorously for 30-60 seconds to ensure the compound is completely back in solution.

  • Visual Inspection: Visually inspect the solution against a light source to confirm there are no visible particulates or crystals. If precipitation is persistent, gentle warming (up to 37°C) and sonication can be employed.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles, which can degrade the compound or increase the risk of precipitation and contamination.

Protocol 1: Preparation and Storage of a 10 mM Stock Solution

This protocol provides a self-validating method for preparing a reliable stock solution.

  • Pre-Calculation: The molecular weight of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one (C₈H₅BrClNO₂) is approximately 262.49 g/mol . To make a 10 mM stock solution from 5 mg of powder:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.005 g / (0.01 mol/L * 262.49 g/mol ) = 0.001905 L

    • Volume (µL) = 1905 µL

  • Solubilization: Add 1905 µL of high-purity, anhydrous DMSO to the vial containing 5 mg of the compound.[4]

  • Mixing: Cap the vial tightly. Vortex for 1-2 minutes. If needed, place in a sonicating water bath for 5-10 minutes until the solution is completely clear.

  • Aliquoting and Storage: Dispense the stock solution into 20-50 µL single-use aliquots in sterile, low-binding microcentrifuge tubes. Store protected from light at -20°C or -80°C.

  • Quality Control: Mark the primary stock and aliquots with the compound name, concentration, date, and passage number (if applicable).

Question 2: I'm seeing toxicity in my vehicle control wells (DMSO only). What is an acceptable final concentration of DMSO in my cell culture medium?

Answer: This is a critical question, as DMSO itself can induce cellular effects, including toxicity, differentiation, and changes in gene expression, particularly at higher concentrations.[5][6][7] The sensitivity to DMSO is highly cell-line dependent.

General Guidelines:

  • ≤ 0.1%: Generally considered safe for most cell lines with minimal off-target effects, even during long-term incubations.[8]

  • 0.1% to 0.5%: A common working range. However, for sensitive cell lines or assays, it's crucial to run a DMSO toxicity curve to determine the no-effect concentration.[5]

  • > 0.5% - 1.0%: Increasingly likely to cause stress or toxicity in some cell lines.[6][8]

  • > 1.0%: Often cytotoxic and should be avoided.[5][8]

Troubleshooting Workflow: Determining a Safe DMSO Concentration

A Start: Determine Max DMSO Concentration for Your Assay B Plate cells at standard seeding density A->B C Prepare serial dilutions of DMSO in culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0%) B->C D Incubate for the longest duration of your planned experiment C->D E Perform cell viability assay (e.g., MTT, CellTiter-Glo®) D->E F Analyze Data: Plot % Viability vs. % DMSO E->F G Select highest DMSO concentration with no significant decrease in viability (e.g., >95% viable) F->G H Result: This is your maximum working DMSO concentration G->H cluster_plate 96-Well Plate cluster_legend Legend I1 I2 I3 I4 I5 I6 I7 I8 I9 E1 E2 E3 E4 E5 E6 E7 E8 E9 E10 E11 E12 E13 E14 E15 E16 Evap1 Higher Evaporation Evap2 Evap2 Evap1->Evap2 Temp1 Faster Heating Temp2 Temp2 Temp1->Temp2 EdgeWell Edge Well InnerWell Inner Well

Caption: Diagram illustrating the higher evaporation and faster heating in edge wells.

Strategies to Mitigate Edge Effects:

  • Leave Outer Wells Empty: The simplest method is to not use the perimeter wells for experimental samples. Fill them with 100-200 µL of sterile water or PBS to create a humidity barrier. [9]2. Use Specialized Lids: Use low-evaporation lids, which have condensation rings that help retain moisture. [10][11]3. Seal the Plate: For long-term incubations, use sterile, breathable sealing films. These allow for gas exchange while significantly reducing evaporation. [12][11]4. Ensure Uniform Seeding: After plating cells, let the plate sit at room temperature in the biosafety cabinet for 15-20 minutes before moving it to the incubator. This allows cells to settle evenly before temperature gradients can affect their distribution.

  • Automate Liquid Handling: If possible, use automated liquid handlers to ensure consistent volumes are dispensed across the plate, which helps minimize variability. [13]

References

  • Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]

  • Brock, J. B., et al. (1996). Cell density dependent plating efficiency affects outcome and interpretation of colony forming assays. Radiotherapy and Oncology, 40(2), 121-125. Retrieved from [Link]

  • Corning Incorporated. (2013, October 30). Preventing edge effect in microplates. YouTube. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates. Retrieved from [Link]

  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]

  • Iversen, P. W., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • Promega Connections. (2012, January 11). Considerations for Successful Cell Based Assays II: Cell Culture Conditions. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Proteomics reveals that cell density could affect the efficacy of drug treatment. Frontiers in Oncology, 12, 1033811. Retrieved from [Link]

  • AVESİS. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2014, December 21). What is the importance of cell density in migration assay?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • PubMed Central. (2025, September 5). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]

  • PubMed Central. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Reporter gene. Retrieved from [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[9][11]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

  • Biocompare. (2019, June 5). Optimizing Assay Development. Retrieved from [Link]

  • Dispendix. (2025, May 14). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Semantic Scholar. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[9][10]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from [Link]

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  • LabNetwork. (n.d.). 6-Bromo-8-chloro-2H-benzo[b]o[9][10]xazin-3(4H)-one, 95% Purity, C8H5BrClNO2, 10 grams. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing N-Arylation of 2H-Benzo[b]oxazin-3(4H)-one

Welcome to the technical support center for the N-arylation of 2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cruc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes. The N-arylation of the 2H-benzo[b]oxazin-3(4H)-one core is a key reaction for accessing a wide range of biologically active molecules.[1][2] This guide will focus on the two most prevalent methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

I. Understanding the Core Chemistries: A Mechanistic Overview

A foundational understanding of the reaction mechanisms is paramount for effective troubleshooting. The choice of catalyst system dictates the reaction pathway and potential pitfalls.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine (in this case, the lactam nitrogen of the benzoxazinone) and an aryl halide.[3][4] The generally accepted catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Association & Deprotonation: The 2H-benzo[b]oxazin-3(4H)-one coordinates to the palladium center. A base then deprotonates the lactam nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_0 Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-N(R)CO Ar-Pd(II)(L_n)-N(R)CO Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-N(R)CO Amide Coordination & Deprotonation (Base) Ar-Pd(II)(L_n)-N(R)CO->Pd(0)L_n N-Aryl Product N-Aryl Product Ar-Pd(II)(L_n)-N(R)CO->N-Aryl Product Reductive Elimination Ullmann_Condensation_Cycle cluster_0 Cu(I)L_n Cu(I)L_n Cu(I)(L_n)-N(R)CO Cu(I)(L_n)-N(R)CO Cu(I)L_n->Cu(I)(L_n)-N(R)CO Amide Coordination & Deprotonation (Base) Ar-Cu(III)(L_n)-N(R)CO(X) Ar-Cu(III)(L_n)-N(R)CO(X) Cu(I)(L_n)-N(R)CO->Ar-Cu(III)(L_n)-N(R)CO(X) Oxidative Addition (Ar-X) Ar-Cu(III)(L_n)-N(R)CO(X)->Cu(I)L_n N-Aryl Product N-Aryl Product Ar-Cu(III)(L_n)-N(R)CO(X)->N-Aryl Product Reductive Elimination

Caption: Catalytic Cycle of the Ullmann Condensation.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the N-arylation of 2H-benzo[b]oxazin-3(4H)-one in a question-and-answer format.

Troubleshooting_Workflow cluster_LowYield Low/No Yield Troubleshooting cluster_SideProducts Side Product Troubleshooting cluster_Inconsistent Inconsistency Troubleshooting Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield SideProducts Significant Side Products Start->SideProducts Inconsistent Inconsistent Results Start->Inconsistent Catalyst Check Catalyst Activity LowYield->Catalyst Hydrodehalogenation Hydrodehalogenation? SideProducts->Hydrodehalogenation Reagents Verify Reagent Purity Inconsistent->Reagents Ligand Optimize Ligand Catalyst->Ligand Base Screen Bases Ligand->Base Solvent Evaluate Solvents Base->Solvent Temp Adjust Temperature Solvent->Temp Homocoupling Homocoupling? Hydrodehalogenation->Homocoupling Degradation Substrate/Product Degradation? Homocoupling->Degradation Atmosphere Ensure Inert Atmosphere Reagents->Atmosphere Stirring Check Stirring Efficiency Atmosphere->Stirring

Caption: General Troubleshooting Workflow for N-Arylation Reactions.

FAQ 1: Why is my reaction yield consistently low or non-existent?

Several factors can contribute to low or no product formation. A systematic evaluation of your reaction parameters is crucial.

  • Inactive Catalyst: The active catalytic species, Pd(0) for Buchwald-Hartwig and often Cu(I) for Ullmann, is susceptible to oxidation.

    • Solution:

      • Ensure a properly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

      • Use freshly opened, high-purity catalysts and reagents.

      • For palladium-catalyzed reactions, consider using a pre-catalyst that readily forms the active Pd(0) species. [5] * For Ullmann reactions, using freshly prepared, activated copper powder can sometimes improve reactivity. [6]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle.

    • Solution:

      • For Buchwald-Hartwig: Sterically hindered biaryl phosphine ligands are often effective. [3]The choice is substrate-dependent, so screening a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) is recommended. [7] * For Ullmann: Chelating diamine ligands, such as 1,10-phenanthroline, have been shown to be effective in the synthesis of related benzoxazinones. [8]Amino acids can also serve as effective ligands. [6]

  • Inappropriate Base: The base is crucial for the deprotonation of the lactam nitrogen.

    • Solution:

      • For Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. [5]However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) should be screened.

      • For Ullmann: Inorganic bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are typically employed. [8][9]

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of intermediates.

    • Solution:

      • Aprotic polar solvents like dioxane, toluene, or DMF are commonly used for both Buchwald-Hartwig and Ullmann reactions. [8] * Screening different solvents is advisable, as the optimal choice can be substrate-dependent.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction, while excessive heat can cause decomposition.

    • Solution:

      • Typical temperatures for these couplings range from 80-120 °C.

      • If no reaction is observed, a stepwise increase in temperature may be beneficial. Conversely, if decomposition is suspected, lowering the temperature is recommended.

FAQ 2: I'm observing significant side product formation. How can I minimize this?

The formation of byproducts is a common challenge in cross-coupling reactions. Identifying the major side products can provide clues for optimizing the reaction conditions.

  • Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Potential Causes: Presence of water or other protic sources; formation of palladium-hydride species.

    • Solutions:

      • Use anhydrous solvents and reagents.

      • Ensure the base is not a source of protons.

      • Select a ligand that promotes reductive elimination over competing pathways. [6]

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound.

    • Potential Causes: Particularly prevalent in Ullmann reactions with highly activated copper. [6] * Solutions:

      • For Ullmann reactions, consider using a ligand to moderate the reactivity of the copper catalyst.

      • Adjusting the catalyst-to-ligand ratio can sometimes suppress homocoupling.

  • Decomposition of Starting Material or Product: The 2H-benzo[b]oxazin-3(4H)-one ring or the desired product may be unstable under the reaction conditions.

    • Potential Causes: High temperatures, strongly basic or acidic conditions.

    • Solutions:

      • Lower the reaction temperature.

      • Screen milder bases.

      • Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.

III. Recommended Starting Conditions & Optimization Parameters

For researchers initiating studies on the N-arylation of 2H-benzo[b]oxazin-3(4H)-one, the following tables provide recommended starting points for both Buchwald-Hartwig and Ullmann methodologies.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation
ParameterRecommendationRationale & Key Considerations
Palladium Source Pd2(dba)3 or a suitable pre-catalystPre-catalysts can offer better reproducibility.
Ligand XPhos or RuPhosSterically hindered biaryl phosphine ligands are often effective.
Base NaOtBu or Cs2CO3NaOtBu is a strong base; Cs2CO3 is a milder alternative.
Solvent Toluene or DioxaneAnhydrous conditions are crucial.
Temperature 90 - 110 °CMonitor for potential decomposition at higher temperatures.
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation.
Table 2: Recommended Starting Conditions for Ullmann N-Arylation
ParameterRecommendationRationale & Key Considerations
Copper Source CuIA common and effective Cu(I) source.
Ligand 1,10-PhenanthrolineShown to be effective for the synthesis of related structures. [8]
Base Cs2CO3A common base for Ullmann-type couplings. [8][9]
Solvent Dioxane or DMFPolar aprotic solvents are generally preferred.
Temperature 100 - 120 °CUllmann reactions often require slightly higher temperatures.
Atmosphere Argon or NitrogenWhile less sensitive than palladium, an inert atmosphere is good practice.

IV. Experimental Protocols

General Procedure for a Small-Scale Test Reaction (Buchwald-Hartwig)
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2H-benzo[b]oxazin-3(4H)-one (1.0 equiv), the aryl halide (1.2 equiv), the palladium source (e.g., Pd2(dba)3, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add the base (e.g., NaOtBu, 1.5 equiv) and anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

General Procedure for a Small-Scale Test Reaction (Ullmann Condensation)
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2H-benzo[b]oxazin-3(4H)-one (1.0 equiv), the aryl halide (1.5 equiv), the copper source (e.g., CuI, 10 mol%), and the ligand (e.g., 1,10-phenanthroline, 20 mol%).

  • Add the base (e.g., Cs2CO3, 2.0 equiv).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add the anhydrous solvent (e.g., dioxane, to achieve a concentration of ~0.2 M).

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

V. Concluding Remarks

The successful N-arylation of 2H-benzo[b]oxazin-3(4H)-one is a multifactorial process that requires careful optimization of reaction parameters. This guide provides a comprehensive framework for troubleshooting common issues and rationally designing experiments. By understanding the underlying mechanisms and systematically evaluating catalysts, ligands, bases, and solvents, researchers can significantly improve the efficiency and reproducibility of this important transformation. For novel substrates, a systematic screening of reaction conditions is always the most prudent approach.

References

  • [Surveying the Synthesis of 2H-benzo[b]o[10][11]xazin-3(4H)-ones and Related Analogs. International Journal of Science and Research.]([Link])

  • [Surveying the Synthesis of 2H-benzo[b]o[10][11]xazin-3(4H)-ones and Related Analogs.]([Link])

  • [Design, synthesis and biological evaluation of novel series of 2H-benzo[b]o[10][11]xazin-3(4H).]([Link])

Sources

Optimization

Technical Support Center: 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one NMR Analysis

Technical Support Center: 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one NMR Analysis Welcome to the technical support guide for resolving NMR peak broadening issues encountered with 6-Bromo-8-chloro-2H-benzo[b][1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one NMR Analysis

Welcome to the technical support guide for resolving NMR peak broadening issues encountered with 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to diagnose and solve common to complex spectral problems, ensuring high-quality, interpretable NMR data.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one shows unexpectedly broad peaks. What are the most common causes?

Peak broadening in the NMR spectrum of this compound can arise from several factors, which can be broadly categorized as instrumental issues, sample preparation errors, and inherent chemical dynamics of the molecule.[3][4]

  • Instrumental Factors: Poor magnetic field homogeneity (shimming) is a primary instrumental cause.[2][4]

  • Sample-Related Issues: High sample concentration, the presence of particulate matter, or paramagnetic impurities like dissolved oxygen can all lead to significant line broadening.[2][3][5][6]

  • Chemical Dynamics: The structure of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one contains elements prone to dynamic processes on the NMR timescale, such as conformational exchange or slow rotation around certain bonds, which can cause peak broadening.[1][7][8]

Q2: Could the bromine and chlorine atoms in my molecule be the cause of the peak broadening?

This is a pertinent question given the quadrupolar nature of both bromine and chlorine nuclei (I > 1/2).[9][10] However, for ¹H and ¹³C NMR, direct coupling to these halogens is not typically the primary cause of broadening. The electric quadrupole moments of chlorine and bromine are large, leading to very fast relaxation of these nuclei.[11][12] This rapid relaxation effectively decouples them from neighboring ¹H and ¹³C nuclei, meaning you are unlikely to observe splitting and significant broadening from this effect.[11] While the electronic environment created by the halogens influences chemical shifts, it is not the direct source of the observed peak broadening in your proton NMR.[13][14][15][16]

Q3: How does sample concentration affect peak broadening for this specific molecule?

For aromatic and heterocyclic systems like 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, high concentrations can lead to intermolecular interactions, such as π-stacking or aggregation.[3] This can restrict molecular tumbling in solution, leading to shorter T2 relaxation times and, consequently, broader peaks.[4] Overly concentrated samples can also increase the solution's viscosity, which further impedes molecular motion and contributes to line broadening.[4][17]

Troubleshooting Workflow: A Step-by-Step Guide

If you are experiencing peak broadening, follow this systematic approach to identify and resolve the issue.

Diagram: Troubleshooting Workflow for NMR Peak Broadening

G cluster_0 Step 1: Sample Preparation & Instrument Checks cluster_1 Step 2: Investigating Chemical Exchange cluster_2 Step 3: Advanced Diagnostics A Start: Broad NMR Peaks Observed B Check Sample Concentration (Recommended: 5-10 mg in 0.6 mL) A->B C Inspect for Particulate Matter (Filter if necessary) B->C Concentration OK D Verify Instrument Shimming C->D Sample is Clear E Perform Variable Temperature (VT) NMR D->E Shimming OK F Peaks Sharpen upon Heating/Cooling? E->F G Yes: Chemical/Conformational Exchange Confirmed F->G Yes H No: Proceed to Further Diagnostics F->H No K Resolution Achieved G->K I Change NMR Solvent H->I J Consider Advanced Experiments (e.g., 2D NMR, Relaxation Studies) I->J Broadening Persists J->K

Caption: A systematic workflow for diagnosing and resolving NMR peak broadening.

Detailed Protocols

Protocol 1: Optimizing Sample Preparation

Improper sample preparation is a leading cause of poor spectral quality.[3]

  • Concentration: Weigh 5-10 mg of your compound. A higher concentration can lead to broader lines due to increased viscosity or aggregation.[4][18]

  • Solvent: Use 0.6-0.7 mL of a high-quality deuterated solvent. Ensure the solvent is fresh and has been stored properly to minimize water content.[19]

  • Dissolution: Ensure the sample is fully dissolved. Use a vortex mixer or gentle sonication if necessary.[19]

  • Filtration: Visually inspect the sample for any solid particles. If present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[17][20] Particulate matter will severely degrade the magnetic field homogeneity.[5][20]

  • Degassing (Optional): If paramagnetic impurities are suspected, degas the sample by bubbling an inert gas (like nitrogen or argon) through the solution for several minutes.

Protocol 2: Variable Temperature (VT) NMR for Diagnosing Chemical Exchange

The structure of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one has a non-planar heterocyclic ring and an amide-like linkage, which can give rise to conformational isomers (conformers) or restricted bond rotation (rotamers). If these forms are interconverting at a rate comparable to the NMR timescale, significant peak broadening will occur.[7][21][22][23] Variable temperature NMR is the definitive experiment to diagnose this phenomenon.[2][23]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating: Increase the sample temperature in increments of 10-15 K (e.g., to 308 K, 318 K, 328 K). Acquire a spectrum at each temperature. If the broadening is due to intermediate-rate chemical exchange, the peaks should sharpen and may coalesce into a single, averaged signal as the temperature increases and the exchange rate becomes fast on the NMR timescale.[7][21]

  • Cooling: If heating does not resolve the issue or if you suspect you are in the fast exchange regime, cool the sample in increments of 10-15 K below room temperature (e.g., to 288 K, 278 K, 268 K). As the exchange rate slows, you may observe the broad peak decoalesce into two or more distinct, sharp signals representing the individual conformers.[23]

Data Interpretation:

Temperature ChangeObservationImplication
Increase Peaks sharpen and/or coalesceIntermediate exchange at room temp.
Decrease Broad peak splits into multiple sharp peaksIntermediate or fast exchange at room temp.
No Change Peaks remain broadExchange is not the primary cause.

Advanced Solutions

Q4: I've tried optimizing my sample preparation and running a VT-NMR, but the peaks are still broad. What else can I do?

If the fundamental troubleshooting steps do not resolve the issue, consider the following:

  • Change of Solvent: The conformational equilibrium of a molecule can be sensitive to the polarity of the solvent.[24] Acquiring a spectrum in a solvent with a different polarity (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can sometimes shift the equilibrium to favor one conformer, resulting in a sharper spectrum.[2]

  • pH Adjustment: If your compound has acidic or basic sites, trace amounts of acid or base in the solvent (e.g., deuterated chloroform can contain DCl) can lead to exchange broadening.[25] Adding a small amount of acid (like a drop of TFA) or base (by filtering the solvent through basic alumina) can sometimes sharpen the signals by pushing the equilibrium to one side.[25][26]

  • Advanced NMR Experiments:

    • 2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons even with moderate broadening.

    • "Pure Shift" NMR: These experiments can collapse multiplets into singlets, which can be highly effective in simplifying spectra where broadening and overlap are issues.[27]

    • Relaxation Experiments: Measuring T1 and T2 relaxation times can provide deeper insights into the molecular dynamics causing the broadening.[28]

By systematically working through these diagnostic steps and experimental protocols, you can effectively troubleshoot and resolve the issue of peak broadening in the NMR analysis of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, leading to high-quality data for your research.

References

  • Palmer, A. G. (n.d.). Chemical Exchange. PMC. Retrieved from [Link]

  • (2012, October 22). Chemical Exchange. Protein NMR. Retrieved from [Link]

  • (n.d.). Effect-of-Chemical-Exchange-on-Spectra. Retrieved from [Link]

  • (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • (n.d.). Chemical Exchange Studies. UCSB Chem and Biochem NMR Facility. Retrieved from [Link]

  • (2012, February 5). Effect of Cl, Br, 14N, 31P, 19F etc to NMR spectra. UMass Nuclear Magnetic Resonance (NMR) Labs. Retrieved from [Link]

  • (2006). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. ResearchGate. Retrieved from [Link]

  • (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • (n.d.). NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • (2024, July 24). How To Prepare And Run An NMR Sample. ALWSCI. Retrieved from [Link]

  • (n.d.). Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Wiley Analytical Science. Retrieved from [Link]

  • (2009). Chapter 5 Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • (2015, March 7). 1H NMR Broad peaks. Chemistry Stack Exchange. Retrieved from [Link]

  • (2016, July 7). Distinguishing chlorine and bromine by 1H-13C HSQC. UCSD SSPPS NMR Facility. Retrieved from [Link]

  • (2024, July 21). What Causes NMR Peak Broadening?. Chemistry For Everyone - YouTube. Retrieved from [Link]

  • (2019). Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes. ResearchGate. Retrieved from [Link]

  • (2019, December 2). Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes. PubMed. Retrieved from [Link]

  • (2015, December 10). New qNMR experiments. Mestrelab Resources. Retrieved from [Link]

  • (2019, December 2). Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes. PMC - NIH. Retrieved from [Link]

  • (n.d.). NMR line broadening techniques. Wikipedia. Retrieved from [Link]

  • (2023, November 10). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. Retrieved from [Link]

  • (n.d.). Latest Advancements in NMR Technology. Creative Biostructure. Retrieved from [Link]

  • (n.d.). Enhancing the Sensitivity of Multidimensional NMR Experiments by using Triply-Compensated π Pulses. PMC - NIH. Retrieved from [Link]

  • (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Retrieved from [Link]

  • (2024, March). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • (2024, March 24). Why are my NMR signals unexpectedly broad???. Reddit. Retrieved from [Link]

  • (2010, February 19). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. IRIS Unibas. Retrieved from [Link]

  • (n.d.). The conformational analysis of 3-hydroxytetrahydro-1,3-oxazines by NMR spectroscopy. Retrieved from [Link]

  • (2010). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. ResearchGate. Retrieved from [Link]

  • (1996, May 27). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. PubMed. Retrieved from [Link]

  • (2018). 1 H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo.... ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

strategies to reduce cytotoxicity of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in normal cells

Introduction: Navigating the Challenge of Selective Cytotoxicity The development of novel small molecules like 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, a member of the biologically active benzoxazinone class, holds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenge of Selective Cytotoxicity

The development of novel small molecules like 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, a member of the biologically active benzoxazinone class, holds significant promise in drug discovery.[1][2][3] However, a primary hurdle in preclinical development is achieving high potency against a target (e.g., a cancer cell line) while maintaining a low toxicity profile in normal, non-malignant cells.[4] High cytotoxicity in normal cells can lead to a narrow therapeutic window, causing dose-limiting toxicities that halt further development.[4]

This technical support guide provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions (FAQs) to systematically diagnose and mitigate unintended cytotoxicity of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in normal cells. Our approach is grounded in established principles of toxicology and medicinal chemistry, empowering you to make informed decisions in your experimental workflow.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the immediate questions that arise when unexpected cytotoxicity is observed in normal cell lines.

Q1: My initial screen of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one shows significant cytotoxicity in my normal cell line control (e.g., BJ-5ta, NCM460). What are my immediate first steps?

A1: When encountering unexpected cytotoxicity, the first step is to systematically validate the observation and rule out experimental artifacts. High sensitivity in in vitro cytotoxicity assays can sometimes lead to failures that require careful investigation.[5][6] Before exploring complex biological mechanisms, verify the fundamentals of your experimental setup.

Immediate Action Workflow:

  • Confirm Compound Integrity: Verify the purity and identity of your batch of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. Degradation products or impurities can be a source of toxicity.

  • Review Assay Protocol: Double-check all parameters of your cytotoxicity assay.[7] Common issues include solvent toxicity (ensure final DMSO concentration is non-toxic, typically <0.5%), incorrect incubation times, or inappropriate cell seeding density.[8][9]

  • Perform a Dose-Response Curve: If you haven't already, run a full dose-response experiment (e.g., 8-12 concentrations) to determine a precise IC50 value. This confirms the toxicity is dose-dependent and not a result of a single high-concentration artifact.[10]

  • Validate with an Orthogonal Assay: The widely used MTT assay measures metabolic activity, which can sometimes be confounded by compounds that interfere with mitochondrial function.[11] Confirm your results using a different method that measures a distinct cellular process, such as a Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[12]

`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} ` Caption: Initial workflow for validating unexpected cytotoxicity.

Q2: How can I differentiate between true cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation)?

A2: This is a critical distinction. A compound might not be killing the cells but simply stopping their growth, which can be misinterpreted by assays that rely on cell number or metabolic activity.[12]

  • Cytotoxic Effect: Leads to a reduction in the number of viable cells below the initial seeding number. This involves mechanisms like apoptosis or necrosis.

  • Cytostatic Effect: The number of viable cells remains at or near the initial seeding number, while the untreated control cells continue to proliferate.

To distinguish between them, monitor the viable, dead, and total cell numbers over the course of the experiment.[12] This can be achieved by combining a viability dye (like Trypan Blue) with cell counting at multiple time points or using advanced flow cytometry methods (see Protocol 3).

Q3: What are the common biological causes of off-target cytotoxicity for small molecules?

A3: Off-target effects occur when a compound interacts with unintended proteins or pathways, leading to toxicity.[10][13] For a novel compound like 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, potential mechanisms include:

  • Inhibition of Essential Housekeeping Proteins: The compound may bind to proteins crucial for the survival of all cells, not just the intended target.[4]

  • Mitochondrial Disruption: Interference with the electron transport chain can deplete cellular ATP and generate reactive oxygen species (ROS), leading to cell death.[1]

  • Formation of Reactive Metabolites: The cell's metabolic machinery (e.g., cytochrome P450 enzymes) can transform the parent compound into chemically reactive species that damage cellular components like DNA and proteins.[14][15]

  • Membrane Disruption: Highly lipophilic compounds can physically disrupt the cell membrane, leading to a loss of integrity.

Part 2: Strategic Guides to Reduce Cytotoxicity

Once cytotoxicity is validated, the following strategies can be employed to mitigate the effect on normal cells and improve the therapeutic index.

Guide 1: Optimizing Selectivity with Dose-Response & Cyclotherapy

Causality: The difference in proliferation rates between rapidly dividing cancer cells and quiescent or slowly dividing normal cells can be exploited. By temporarily arresting normal cells in a non-proliferative phase of the cell cycle, they can be protected from drugs that target cycling cells.[16][17] This strategy, known as "cyclotherapy," aims to create a therapeutic window where the cytotoxic agent selectively eliminates the proliferating cancer cells.[16]

Troubleshooting Steps:

  • Establish a Baseline: Determine the IC50 of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in your target cancer cell line and your normal cell line control. A large difference suggests inherent selectivity; a small difference necessitates intervention.

  • Identify a Cytostatic Agent: Find a drug that induces a reversible cell-cycle arrest (e.g., in G1) in your normal cells. CDK4/6 inhibitors like Palbociclib are well-characterized for this purpose and have been shown to protect normal hematopoietic cells from chemotherapy.[17]

  • Implement Sequential Dosing:

    • Step A: Pre-treat the normal cells (and a parallel culture of cancer cells) with the cytostatic agent (e.g., Palbociclib) for a duration sufficient to induce cell cycle arrest (e.g., 24 hours).

    • Step B: Add 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one to the cultures in the continued presence of the cytostatic agent.

    • Step C: After the desired treatment duration, wash out the compounds and measure viability.

  • Analyze the Outcome: You should observe a rightward shift in the IC50 curve for the normal cells (indicating protection), while the cytotoxicity in the cancer cell line (especially if p53-deficient) remains high.[16]

Guide 2: Advanced Formulation Using Nanoparticle Delivery Systems

Causality: Nanoparticle-based drug delivery systems can significantly reduce systemic toxicity by altering the pharmacokinetics of a compound.[18][19] They can protect normal cells from exposure while preferentially accumulating in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[18] Encapsulating the drug can prevent it from interacting with healthy cells, thereby lessening toxicity.[20]

Troubleshooting Steps:

  • Select a Nanocarrier: Based on the physicochemical properties of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one (e.g., solubility, lipophilicity), choose an appropriate carrier. Common options include:

    • Liposomes: Vesicles composed of a lipid bilayer, suitable for both hydrophilic and hydrophobic compounds.[21]

    • Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers that encapsulate the drug within a matrix.[22]

  • Encapsulation & Characterization: Synthesize the drug-loaded nanoparticles and characterize them for size, surface charge, and drug-loading efficiency.

  • Comparative In Vitro Cytotoxicity Testing:

    • Test the "free" 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one alongside the nanoparticle-formulated version.

    • Use both your normal and cancer cell lines.

  • Analyze the Outcome: The nanoparticle formulation is expected to show reduced cytotoxicity in normal cells compared to the free drug at equivalent concentrations.[18] The efficacy against cancer cells should be maintained or even enhanced due to improved cellular uptake.[20]

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} ` Caption: Nanoparticle delivery reduces normal cell exposure.

Guide 3: Structural Modification for Improved Safety Profile

Causality: Even subtle changes to a molecule's chemical structure can profoundly alter its biological activity and toxicity profile.[15] By understanding the structure-toxicity relationships, medicinal chemists can design new analogs that retain the desired on-target activity but have fewer off-target liabilities.[14][23] This could involve blocking metabolic soft spots, altering lipophilicity, or removing functional groups responsible for off-target binding.[24]

Troubleshooting Steps (Medicinal Chemistry Approach):

  • In Silico Off-Target Prediction: Use computational models to predict potential unintended binding partners for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. These tools screen your compound's structure against databases of known protein targets.[25]

  • Metabolite Identification: Perform in vitro metabolism studies using liver microsomes to identify major metabolites. Analyze their structures to see if potentially reactive functional groups (e.g., quinones, epoxides) are being formed.[14]

  • Rational Drug Design: Based on the data from steps 1 and 2, design and synthesize a small library of analogs. For example:

    • If a specific region of the molecule is predicted to bind an off-target kinase, modify that region to disrupt the unwanted interaction.[13]

    • If a part of the molecule is rapidly metabolized to a reactive species, add a blocking group (like a fluorine atom) at that position to improve metabolic stability.[15]

  • Iterative Screening: Screen the new analogs for both on-target efficacy and cytotoxicity in normal cells. The goal is to identify a new lead compound with a significantly improved therapeutic index.[26]

Part 3: Key Experimental Protocols

Adherence to robust, standardized protocols is essential for generating reproducible data.[27]

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells, providing an estimate of metabolic activity.[11]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert the MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[7]

Protocol 2: Membrane Integrity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[12]

Methodology:

  • Plate Setup: Prepare a 96-well plate with cells and compound treatments as described in the MTT protocol.

  • Control Wells: Crucially, include control wells for:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer to induce 100% cell death.

    • Medium Background: Medium only, no cells.

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well of the new plate.

  • Incubation & Measurement: Incubate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting background and normalizing the sample's LDH release to the difference between the maximum and spontaneous release controls.

Part 4: Data Presentation & Summary

Clear data presentation is key to interpreting results. Use tables to summarize quantitative data like IC50 values across different cell lines and conditions.

Table 1: Hypothetical IC50 Data Summary
Compound/FormulationTarget Cancer Cell Line (e.g., A549) IC50 (µM)Normal Cell Line (e.g., BJ-5ta) IC50 (µM)Therapeutic Index (Normal IC50 / Cancer IC50)
6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one (Free Drug)1.53.02.0
Free Drug + Cytostatic Agent (Cyclotherapy)1.615.09.4
Nanoparticle-Encapsulated Drug1.224.020.0
Optimized Analog (Structural Mod.)1.3> 50.0> 38.5

This table illustrates how the proposed strategies can progressively increase the therapeutic index by selectively reducing cytotoxicity in normal cells.

References

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  • Al-Salami, H., Butt, G., & Tucker, I. (2022). Cytotoxicity of Nanocarrier-Based Drug Delivery in Oral Cancer Therapy: A Systematic Review and Meta-Analysis. Pharmaceutics, 14(1), 196.
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  • Turley, A. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs.
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  • Al-Masoudi, N. A., et al. (2014). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[18][28]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 4(1), 1845-1855.

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][14][28]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one and Known PI3K Inhibitors

This guide provides a comprehensive comparison of the investigational compound, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, with established Phosphoinositide 3-kinase (PI3K) inhibitors. We will delve into the critical...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the investigational compound, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, with established Phosphoinositide 3-kinase (PI3K) inhibitors. We will delve into the critical PI3K/AKT/mTOR signaling pathway, outline the methodologies for evaluating inhibitor efficacy, and present a framework for interpreting comparative data. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel cancer therapeutics.

The Critical Role of the PI3K/AKT/mTOR Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a fundamental intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its dysregulation is a frequent occurrence in human cancers, making it a prime target for therapeutic intervention.[1][5][6]

Activation of this pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[2][6][7] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][7] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT.[2] This recruitment to the cell membrane allows for the phosphorylation and full activation of AKT. Once active, AKT phosphorylates a wide array of downstream substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[1][3]

Mutations in key components of this pathway, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (a phosphatase that counteracts PI3K activity), are common oncogenic events.[1][5] This has spurred the development of numerous small molecule inhibitors targeting various nodes within this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway.

An Overview of Established PI3K Inhibitors

PI3K inhibitors can be broadly categorized based on their selectivity for the different PI3K isoforms (Class I: α, β, γ, δ).[[“]][9] This classification is crucial as different isoforms have distinct roles in normal physiology and disease.

  • Pan-PI3K Inhibitors: These compounds inhibit all Class I PI3K isoforms. Examples include Buparlisib and Pictilisib.[9][10] While demonstrating broad activity, their lack of specificity can lead to a higher incidence of off-target effects and toxicity.[5][10]

  • Isoform-Selective PI3K Inhibitors: These inhibitors are designed to target a specific PI3K isoform. A prominent example is Alpelisib (Piqray®), which is an inhibitor of the p110α isoform and is the first PI3K inhibitor approved by the FDA for certain types of breast cancer.[11][12] Idelalisib, another example, is selective for the p110δ isoform and is used in the treatment of some hematological malignancies.[13][14] Isoform-selective inhibitors generally have a more favorable safety profile.[10]

  • Dual PI3K/mTOR Inhibitors: These molecules target both PI3K and mTOR, providing a more comprehensive blockade of the pathway.[6]

The Investigational Compound: 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

For the purpose of this guide, we will refer to 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one as Compound BCO . Benzoxazinone derivatives have been investigated for their potential as anticancer agents, with some demonstrating the ability to induce apoptosis and cell cycle arrest.[15][16] The following sections will outline the experimental framework for evaluating the efficacy of Compound BCO as a PI3K inhibitor in comparison to well-characterized inhibitors.

Comparative Efficacy Evaluation: Methodologies and Data

To rigorously assess the potential of Compound BCO as a PI3K inhibitor, a series of in vitro experiments are essential. Here, we detail the protocols and provide hypothetical comparative data.

In Vitro Kinase Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3K. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, indicating the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies greater potency.

Experimental Protocol: PI3K In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution Serially Dilute Compound BCO & Known Inhibitors Incubate_Inhibitor Incubate Enzyme with Inhibitor Compound_Dilution->Incubate_Inhibitor Enzyme_Prep Prepare PI3K Enzyme Solution Enzyme_Prep->Incubate_Inhibitor Substrate_Prep Prepare PIP2 Substrate & ATP Initiate_Reaction Add Substrate/ATP & Incubate Substrate_Prep->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Product Detect PIP3 (e.g., Luminescence) Stop_Reaction->Detect_Product Analyze_Data Calculate % Inhibition & Determine IC50 Detect_Product->Analyze_Data

Caption: Workflow for an In Vitro PI3K Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute Compound BCO and known PI3K inhibitors (e.g., Alpelisib, Copanlisib) in DMSO to a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted compounds to the respective wells.[2] A vehicle control (DMSO) should be included.

  • Enzyme Addition: Add a solution of recombinant human PI3K enzyme to each well and incubate for a short period to allow for inhibitor binding.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.[2] Incubate at room temperature for a specified time, ensuring the reaction is in the linear range.[2]

  • Detection: Stop the reaction and detect the amount of product (PIP3) formed. This can be achieved using various methods, such as luminescence-based ADP detection kits or fluorescently labeled PIP3 binding proteins.[2][17][18]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.[2] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Hypothetical Comparative Data:

CompoundPI3K IsoformIC50 (nM)
Compound BCO p110α15
p110β250
p110δ>1000
p110γ>1000
Alpelisib p110α5
p110β1200
p110δ290
p110γ250
Copanlisib p110α0.5
p110β3.7
p110δ0.7
p110γ6.4
Cellular Proliferation Assay

Rationale: This cell-based assay determines the effect of the inhibitors on the growth and viability of cancer cells. It provides a measure of the compound's overall cytotoxic or cytostatic effects. The GI50 (concentration for 50% growth inhibition) is a common metric.

Experimental Protocol: MTT Cell Proliferation Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed Cancer Cells in 96-well Plates Incubate_Cells Incubate for 24h Seed_Cells->Incubate_Cells Add_Inhibitors Add Serial Dilutions of Inhibitors Incubate_Cells->Add_Inhibitors Incubate_Treatment Incubate for 72h Add_Inhibitors->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for an MTT Cell Proliferation Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., PIK3CA-mutant breast cancer cells) into 96-well plates and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with serial dilutions of Compound BCO and the known inhibitors.[19] Include a vehicle control.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.[19][20]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[19] Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.[19]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value for each compound.

Hypothetical Comparative Data (MCF-7 Breast Cancer Cell Line):

CompoundGI50 (µM)
Compound BCO 0.5
Alpelisib 0.2
Copanlisib 0.08
Western Blot Analysis of Downstream Signaling

Rationale: Western blotting is used to detect the levels of specific proteins in cell lysates. To assess the on-target effect of PI3K inhibitors, we can measure the phosphorylation status of downstream effectors like AKT and S6 ribosomal protein. A potent inhibitor should decrease the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6) without affecting the total levels of these proteins.[7][21][22]

Experimental Protocol: Western Blotting

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Treat Cells with Inhibitors Cell_Lysis Lyse Cells & Extract Proteins Cell_Treatment->Cell_Lysis Quantification Quantify Protein Concentration (BCA) Cell_Lysis->Quantification SDS_PAGE Separate Proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., p-AKT) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Add ECL Substrate & Image Secondary_Ab->Detection

Caption: Workflow for Western Blot Analysis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the inhibitors at various concentrations for a defined period.[7] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[2][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2][7]

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF or nitrocellulose membrane.[2][7]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[23]

    • Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin).[2][24]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2][7]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[2]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Western Blot Results:

A successful PI3K inhibitor like Compound BCO would show a dose-dependent decrease in the bands corresponding to p-AKT and p-S6, while the bands for total AKT, total S6, and the loading control would remain unchanged.

Discussion and Interpretation

Based on our hypothetical data, Compound BCO demonstrates potent and selective inhibition of the p110α isoform of PI3K, albeit with slightly lower potency than Alpelisib in the biochemical assay. Its GI50 in a PIK3CA-mutant cell line is promising and falls within a relevant therapeutic range. The pan-PI3K inhibitor, Copanlisib, shows the highest potency across the board, which is expected, but this may also correlate with a higher potential for toxicity in a clinical setting.[[“]]

The selectivity of Compound BCO for the p110α isoform could be advantageous, potentially leading to a better safety profile compared to pan-PI3K inhibitors.[10] Further studies would be required to confirm its in vivo efficacy, pharmacokinetic properties, and safety profile. Combination studies with other anticancer agents could also be explored, as this has been a successful strategy for other PI3K inhibitors.[5][[“]]

Conclusion

The systematic evaluation of novel compounds like 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one (Compound BCO) is crucial for the development of new cancer therapies. The experimental framework outlined in this guide, from direct enzyme inhibition assays to cell-based functional assays, provides a robust methodology for comparing its efficacy against established PI3K inhibitors. Our hypothetical data suggests that Compound BCO has the potential to be a valuable addition to the arsenal of targeted therapies, warranting further investigation.

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Sources

Comparative

A Researcher's Guide to the Validation of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one as a Selective CDK9 Inhibitor

Introduction: The Rationale for Targeting CDK9 in Oncology Cyclin-dependent kinase 9 (CDK9) has emerged as a high-value target in oncology due to its critical role in transcriptional regulation.[1][2][3] As the catalytic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting CDK9 in Oncology

Cyclin-dependent kinase 9 (CDK9) has emerged as a high-value target in oncology due to its critical role in transcriptional regulation.[1][2][3] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a pivotal step that releases Pol II from promoter-proximal pausing and enables transcriptional elongation.[3][4][5] Many cancers are transcriptionally addicted, relying on the continuous expression of short-lived anti-apoptotic proteins like Mcl-1 and oncoproteins such as MYC for their survival and proliferation.[1][6][7] Inhibition of CDK9 offers a compelling therapeutic strategy to selectively silence these key survival genes, thereby inducing apoptosis in malignant cells.[6][7]

This guide provides a comprehensive framework for the validation of a novel compound, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, as a potent and selective CDK9 inhibitor. We will objectively compare its performance with established benchmarks: the first-generation pan-CDK inhibitor Flavopiridol and the highly selective clinical-stage inhibitor Atuveciclib (BAY-1143572). The experimental workflows detailed herein are designed to provide a robust, self-validating assessment of the compound's biochemical potency, cellular target engagement, downstream pharmacological effects, and selectivity.

The CDK9 Signaling Pathway and Point of Intervention

The activity of CDK9 is central to the expression of a multitude of genes. The P-TEFb complex, consisting of CDK9 and a cyclin partner (most commonly Cyclin T1), is the primary kinase responsible for phosphorylating Serine 2 of the RNA Pol II C-terminal domain heptapeptide repeat. This phosphorylation event is a key signal for the transition from abortive to productive transcriptional elongation.[4][5][8]

CDK9_Pathway cluster_transcription Promoter Region cluster_activation P-TEFb Activation cluster_elongation Transcriptional Elongation cluster_inhibition Inhibitor Action Promoter Promoter RNA_Pol_II RNA Pol II Promoter->RNA_Pol_II Binds DSIF_NELF DSIF/NELF RNA_Pol_II->DSIF_NELF Pausing Elongation Productive Elongation RNA_Pol_II->Elongation DSIF_NELF->RNA_Pol_II Dissociation CDK9 CDK9 PTEFb Active P-TEFb CDK9->PTEFb Cyclin_T1 Cyclin T1 Cyclin_T1->PTEFb PTEFb->RNA_Pol_II Phosphorylates Ser2 of CTD mRNA mRNA transcript (e.g., MYC, Mcl-1) Elongation->mRNA Inhibitor 6-Bromo-8-chloro- 2H-benzo[b]oxazin- 3(4H)-one Inhibitor->CDK9 Inhibits ATP Binding Pocket

Figure 1: CDK9-mediated transcriptional elongation and the point of therapeutic intervention.

Comparative Compounds

A thorough validation requires benchmarking against compounds with well-defined properties.

CompoundClassKey Characteristics
Flavopiridol Pan-CDK InhibitorFirst-generation; inhibits multiple CDKs (CDK1, 2, 4, 6, 7, 9); clinical activity noted but with a high incidence of adverse effects.[1][6]
Atuveciclib (BAY-1143572) Selective CDK9 InhibitorSecond-generation; highly potent against CDK9 (IC50 = 6 nM) with >150-fold selectivity over other CDKs; currently in clinical trials.[1]
6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Investigational CompoundThe subject of this validation study; hypothesized to be a selective CDK9 inhibitor based on its structural class.[9]

Experimental Validation Workflow

Our validation strategy is a multi-tiered approach, moving from biochemical assays to cellular target engagement and finally to phenotypic outcomes.

Validation_Workflow cluster_biochem Biochemical Potency & Selectivity cluster_cellular Cellular Target Engagement & Biomarkers cluster_phenotype Phenotypic Outcome A In Vitro Kinase Assay (CDK9/Cyclin T1) B Kinase Selectivity Panel (CDK1, 2, 4, 6, 7) A->B Determine IC50 & Selectivity C Cellular Thermal Shift Assay (CETSA) B->C D Western Blot: p-Ser2 RNA Pol II C->D Confirm Target Binding & Downstream Effect E Western Blot: Mcl-1 & MYC D->E Assess Downstream Gene Expression F Cell Viability Assay (e.g., MTT or CellTiter-Glo) E->F G Apoptosis Assay (e.g., Caspase-Glo) F->G Correlate Target Inhibition with Cell Death

Figure 2: A comprehensive workflow for the validation of a novel CDK9 inhibitor.

Part 1: Biochemical Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one against CDK9 and assess its selectivity against other relevant CDK family members.

In Vitro Kinase Assay Protocol (ADP-Glo™ Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10][11]

Materials:

  • Recombinant human CDK9/Cyclin T1 (active enzyme)

  • Kinase substrate (e.g., Cdk7/9tide peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10][11]

  • Test compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, Flavopiridol, Atuveciclib) in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Assay Plate Setup: Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase solution containing recombinant CDK9/Cyclin T1 in kinase assay buffer.

    • Prepare a substrate/ATP mix containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for CDK9 to accurately determine competitive inhibition.

    • Add 2.5 µL of the kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mix to each well.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[11]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and measure the light produced by a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcomes & Comparative Data
CompoundCDK9 IC50 (nM)CDK1 IC50 (nM)CDK2 IC50 (nM)CDK7 IC50 (nM)CDK9 Selectivity (Fold vs CDK2)
Flavopiridol~5~15~15~100~3
Atuveciclib (BAY-1143572)6>900>900>900>150
6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value] [Calculated Value]

Rationale: A successful selective inhibitor should exhibit a low nanomolar IC50 against CDK9 and significantly higher IC50 values (ideally >100-fold) against other CDKs, particularly those involved in cell cycle control like CDK1 and CDK2.[1]

Part 2: Cellular Target Engagement and Biomarker Modulation

Objective: To confirm that the compound directly interacts with CDK9 in a cellular context and inhibits its downstream signaling.

Cellular Thermal Shift Assay (CETSA®) Protocol

CETSA is a powerful method for verifying target engagement in intact cells.[12][13][14] It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Human cancer cell line (e.g., MV4-11, a human acute myeloid leukemia line known to be sensitive to CDK9 inhibition)[9]

  • Test compounds

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Treat cultured MV4-11 cells with the test compound at a relevant concentration (e.g., 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating: Resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler. Cool immediately on ice.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble CDK9 remaining at each temperature using Western blotting.

  • Data Interpretation: Plot the amount of soluble CDK9 versus temperature for both vehicle- and compound-treated samples. A shift of the melting curve to higher temperatures in the compound-treated sample indicates target stabilization and engagement.

Western Blot Protocol for p-Ser2 RNA Pol II and Downstream Proteins

This experiment directly measures the functional consequence of CDK9 inhibition in cells.[8]

Materials:

  • MV4-11 cells

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-p-Ser2-RNA Pol II, anti-total RNA Pol II, anti-Mcl-1, anti-MYC, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate MV4-11 cells and treat with a dose-response of each test compound for a short duration (e.g., 2-6 hours) to observe direct effects on phosphorylation and transcription.

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer. Determine protein concentration using a BCA assay.

  • Electrophoresis and Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended dilutions for anti-p-Ser2-RNA Pol II are typically 1:1000.[16][17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply chemiluminescence substrate.

  • Imaging: Capture the signal using a digital imager. Quantify band intensities and normalize to the loading control.

Expected Outcomes & Comparative Data
Compound (at 1 µM, 6h)% p-Ser2 RNA Pol II Reduction% Mcl-1 Protein Reduction% MYC Protein Reduction
Flavopiridol>90%>80%>80%
Atuveciclib (BAY-1143572)>90%>80%>80%
6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one [Experimental Value] [Experimental Value] [Experimental Value]

Rationale: A potent and selective CDK9 inhibitor should cause a rapid, dose-dependent decrease in the phosphorylation of RNA Pol II at Serine 2. This should be followed by a sharp reduction in the protein levels of Mcl-1 and MYC, which have short half-lives and are highly dependent on active transcription.[8][9]

Part 3: Cellular Phenotypic Assays

Objective: To determine if the biochemical and cellular effects of the compound translate into a desired anti-cancer phenotype, namely the inhibition of proliferation and induction of apoptosis.

Cell Viability Assay Protocol (MTT or CellTiter-Glo®)

These assays measure the overall health and metabolic activity of the cell population after compound treatment.[18][19][20]

Materials:

  • MV4-11 cells

  • 96-well clear or opaque-walled plates

  • Test compounds

  • MTT reagent and solubilization solution, or CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Cell Seeding: Seed MV4-11 cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Treatment: The following day, treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

    • Add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read absorbance at 570 nm.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence.[21]

  • Analysis: Calculate percent viability relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Expected Outcomes & Comparative Data
CompoundGI50 in MV4-11 cells (nM)
Flavopiridol~50-100
Atuveciclib (BAY-1143572)~20-50
6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one [Experimental Value]

Rationale: The GI50 value should correlate with the biochemical and cellular IC50 values. A potent compound will inhibit cell proliferation at low nanomolar concentrations in sensitive cell lines.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one as a selective CDK9 inhibitor. By systematically assessing its biochemical potency, selectivity, cellular target engagement, and impact on key cancer-related signaling pathways and phenotypes, researchers can build a comprehensive data package. A successful outcome—demonstrating potent, selective inhibition of CDK9 in vitro and in cells, leading to the expected downstream effects and cancer cell death—would strongly support its further development as a novel therapeutic agent. The head-to-head comparison with both a pan-CDK inhibitor and a best-in-class selective inhibitor provides crucial context for evaluating its potential advantages and clinical translatability.

References

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

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  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience Website. [Link]

  • Li, B., et al. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Acta Pharmaceutica Sinica B. [Link]

  • Reja, R., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • BPS Bioscience. (n.d.). CDK9/CyclinK Kinase Assay. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Overview of CDK9 inhibitors in cancer clinical trials. ResearchGate. [Link]

  • Axelsson, H., et al. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. JoVE. [Link]

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  • Synapse. (2023). What are CDK9 inhibitors and how do you quickly get the latest development progress? Synapse - Biopharma Intelligence Platform. [Link]

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  • ResearchGate. (2020). RNA pol II western? ResearchGate. [Link]

  • Chen, Y., et al. (2022). Discovery of 2H-benzo[b][6][12]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry. [Link]

  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Scientific and Research Publications. [Link]

  • Wang, Y., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

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  • El-Sayed, N. N. E., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][12][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry. [Link]

  • Zhao, B., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][6][12]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry. [Link]

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Sources

Validation

A Comparative Analysis of Benzoxazinone Derivatives in Oncology Research: Spotlight on 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the benzoxazinone cor...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the benzoxazinone core has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of various benzoxazinone derivatives, with a particular focus on the potential of halogenated compounds like 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, in the context of anticancer drug development.

The benzoxazinone framework, a bicyclic system containing a benzene ring fused to an oxazine ring, serves as a versatile template for chemical modification, allowing for the fine-tuning of its biological activity.[4] Researchers have synthesized and evaluated a diverse library of these derivatives, revealing crucial structure-activity relationships (SAR) that govern their anticancer potential.[3][5]

The Anticancer Potential of Benzoxazinone Derivatives: A Multifaceted Approach

Benzoxazinone derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and migration.[6][7] Studies have demonstrated that these compounds can induce apoptosis, arrest the cell cycle, and inhibit crucial enzymes involved in cancer progression.[7][8][9]

One notable mechanism of action involves the targeting of the c-Myc oncogene. Certain benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA by inducing the formation of G-quadruplex structures in the c-Myc gene promoter.[6] This leads to the inhibition of cancer cell proliferation and migration.[6]

Furthermore, some derivatives have been found to induce apoptosis through the p53 and caspase signaling pathways.[7] For instance, certain compounds have been shown to significantly increase the expression of p53 and caspase-3, key regulators of programmed cell death.[7] Additionally, the inhibition of topoisomerase II, an enzyme essential for DNA replication, has been identified as another mechanism by which these compounds exhibit their antiproliferative activity.[7]

Comparative Efficacy of Benzoxazinone Derivatives: A Look at Substitution Patterns

The anticancer activity of benzoxazinone derivatives is profoundly influenced by the nature and position of substituents on the benzoxazinone core.

Impact of Halogenation: The Case for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

While direct experimental data on 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is not extensively available in the reviewed literature, the anticancer potential of this specific derivative can be inferred from studies on related halogenated compounds. For instance, research on 6,8-dibromo-2-ethyl-4H-benzo[d][6][8]oxazin-4-one has demonstrated significant antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[10][11] This suggests that the presence of halogen atoms at the 6 and 8 positions of the benzoxazinone ring can contribute to potent anticancer effects.

The electron-withdrawing nature of bromine and chlorine atoms can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Further investigation into the specific activity of the 6-bromo-8-chloro derivative is warranted to fully elucidate its therapeutic potential.

Other Key Substitutions and Their Effects

Studies on various other substituted benzoxazinones have provided valuable insights into their structure-activity relationships:

  • Amino Group: The presence of a free amino group has been identified as a common feature in several highly active benzoxazinone derivatives.[7]

  • Aryl Substituents: The nature of the aryl group at the 2-position can significantly impact cytotoxicity. Compounds with electron-donating groups (e.g., -OH, -OCH3) have shown superior cytotoxic activity in some studies.[12]

  • Fused Heterocyclic Systems: The fusion of the benzoxazinone ring with other heterocyclic systems, such as triazoles, has led to the development of compounds with notable inhibitory activity against various cancer cell lines.[8][13]

The following table summarizes the anticancer activity of selected benzoxazinone derivatives from the literature:

DerivativeCancer Cell Line(s)Reported Activity (IC50/GI50)Putative Mechanism of ActionReference
6,8-Dibromo-2-ethyl-4H-benzo[d][6][8]oxazin-4-one Derivatives MCF-7 (Breast), HepG2 (Liver)High antiproliferative activityInduction of p53 and caspases 9 and 3[11]
Various Benzoxazinone Derivatives SK-RC-42 (Renal), SGC7901 (Gastric), A549 (Lung)Varied inhibition of proliferation and migrationDownregulation of c-Myc mRNA via G-quadruplex formation[6]
Amino-substituted Benzoxazinone Derivatives HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)Significant antiproliferative activity (<10 µM)Induction of p53 and caspase-3, downregulation of topoisomerase II and CDK1[7]
2H-benzo[b][6][9]oxazin-3(4H)-one-1,2,3-triazole Hybrids A549 (Lung)IC50 values of 7.59 ± 0.31 µM and 18.52 ± 0.59 µMInduction of apoptosis[8]
7-Nitro-2-aryl-4H-benzo[d][6][8]oxazin-4-ones HeLa (Cervical)Significant cytotoxic potentialPro-apoptotic[12]

Experimental Protocols for Anticancer Activity Assessment

To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the anticancer activity of benzoxazinone derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT_Assay start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of benzoxazinone derivatives start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze Apoptosis_Assay start Treat cells with benzoxazinone derivatives harvest Harvest cells by trypsinization start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for detecting apoptosis using Annexin V-FITC/PI staining.

Detailed Steps:

  • Cell Treatment: Treat cancer cells with the benzoxazinone derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Future Directions and Conclusion

The benzoxazinone scaffold represents a promising starting point for the development of novel anticancer agents. The available data, particularly on halogenated derivatives, strongly suggests that compounds like 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one hold significant potential and merit further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this and other specifically substituted derivatives to establish a more definitive structure-activity relationship.

Mechanistic studies will be crucial to unravel the precise molecular targets and signaling pathways modulated by these compounds. The multifaceted nature of their anticancer activity, including the induction of apoptosis and targeting of key oncogenes, makes them attractive candidates for further preclinical and clinical development.

References

  • Jiang, S., Awadasseid, A., Narva, S., Cao, S., Tanaka, Y., Wu, Y., Fu, W., Zhao, X., Wei, C., & Zhang, W. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. M. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(11), 3183. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[6][9]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1370517. [Link]

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  • Hou, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. European Journal of Medicinal Chemistry, 265, 116086. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

Introduction: Unveiling the Selectivity of a Novel Benzoxazinone The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Selectivity of a Novel Benzoxazinone

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties. The compound 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one represents a novel analogue with potential therapeutic applications. However, its successful development hinges on a thorough understanding of its selectivity. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound, a critical step in preclinical drug development to identify potential off-target effects and elucidate its mechanism of action.

Given the absence of specific biological data for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, this guide will establish a robust strategy for its initial profiling. We will leverage comparative data from well-characterized benzoxazinone derivatives with known targets to provide context for the experimental outcomes. The methodologies detailed herein are designed to provide a comprehensive assessment of the compound's selectivity and potential for polypharmacology.

Comparative Framework: Benchmarking Against Known Benzoxazinone Bioactivities

To contextualize the cross-reactivity profile of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, we will compare its performance against a panel of benzoxazinone derivatives with established and diverse biological activities. This comparative approach will allow for a more nuanced interpretation of the screening results.

CompoundPrimary Target(s)Reported IC50Key Biological Activity
TGX-221 PI3Kβ5 nMInhibits PI3K/Akt signaling pathway
NU7441 (KU-57788) DNA-PK14 nMInhibits DNA double-strand break repair
LTURM34 DNA-PK34 nMSelective DNA-PK inhibitor
LTURM36 PI3Kδ0.64 µMSelective PI3Kδ inhibitor
CX614 AMPA ReceptorEC50 ~20-40 µMPositive allosteric modulator

Phase 1: Broad Spectrum Off-Target Profiling

The initial phase of cross-reactivity profiling involves screening the compound against large, well-defined panels of receptors, kinases, and other enzymes to identify potential off-target interactions. This broad-based approach is essential for early-stage hazard identification.

In Vitro Safety Pharmacology Profiling

A standard safety pharmacology panel, such as Eurofins' SafetyScreen44™ or Reaction Biology's InVEST panel, provides an efficient initial screen against a collection of targets known to be associated with adverse drug reactions.[1][2] These panels typically include a diverse range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Rationale: Early identification of interactions with critical off-targets (e.g., hERG channel, muscarinic receptors) is paramount to de-risk a compound and guide subsequent medicinal chemistry efforts to mitigate these liabilities.

Kinome-Wide Profiling

Given that many small molecule inhibitors exhibit promiscuity across the kinome, a broad kinase screen is a critical component of cross-reactivity profiling.[3] Services from companies like Reaction Biology or Eurofins Discovery offer screening against hundreds of kinases.

Rationale: The benzoxazinone scaffold has been associated with the inhibition of various kinases, including tyrosine kinases and lipid kinases like PI3K.[4][5] A kinome-wide scan will reveal the selectivity of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one and identify any potent off-target kinase activities.

Kinase_Profiling_Workflow cluster_prep Compound Preparation cluster_assay Kinase Assay Panel cluster_detection Detection & Analysis Compound 6-Bromo-8-chloro-2H- benzo[b]oxazin-3(4H)-one Serial_Dilution Serial Dilution in DMSO Compound->Serial_Dilution Kinase_Panel Panel of >400 Human Kinases Serial_Dilution->Kinase_Panel Radiometric_Assay Radiometric Assay ([γ-33P]-ATP) Kinase_Panel->Radiometric_Assay Data_Analysis Data Analysis (% Inhibition vs. Control) Radiometric_Assay->Data_Analysis IC50_Determination IC50 Determination for Hits Data_Analysis->IC50_Determination

Caption: Workflow for Kinome-Wide Profiling.

Phase 2: Focused Investigation of Target Families

Based on the initial broad-spectrum screening and the known activities of related benzoxazinones, a more focused investigation into specific target families is warranted.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer.[6] Several benzoxazinone derivatives have been identified as inhibitors of PI3K isoforms.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/Akt Signaling Pathway.

DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the NHEJ pathway, which is a major mechanism for repairing DNA double-strand breaks.[8] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. Several benzoxazinone derivatives have shown potent and selective inhibition of DNA-PK.[9][10]

DNA_PK_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 Binds to Repair DNA Repair DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits Artemis Artemis DNA_PKcs->Artemis Phosphorylates (activates) XRCC4_LigIV XRCC4-Ligase IV Complex DNA_PKcs->XRCC4_LigIV Recruits Artemis->DSB Processes DNA ends XRCC4_LigIV->DSB Ligation

Caption: The DNA-PK Mediated NHEJ Pathway.

GPCR and Ion Channel Profiling

While less commonly reported for benzoxazinones, off-target interactions with GPCRs and ion channels are a frequent source of adverse effects for many small molecules. Therefore, a focused screen on a panel of the most physiologically relevant GPCRs and ion channels is a prudent step.

Phase 3: Target Validation and Mechanistic Elucidation

Once initial hits are identified from the broad screening phases, it is crucial to validate these interactions and begin to understand their mechanistic basis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment.[11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability. This change can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Rationale: CETSA provides direct evidence that the compound binds to the putative target within intact cells, which is a critical validation step that bridges the gap between biochemical assays and cellular responses.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Heat Shock at Varying Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Quantification Quantification of Soluble Protein Western_Blot->Quantification Melt_Curve Generate Melt Curve (Tm Shift Analysis) Quantification->Melt_Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay ([³³P]-ATP)

This protocol is a standard method for measuring the activity of a specific kinase and the inhibitory effect of a compound.[13][14][15]

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing kinase buffer, peptide substrate, and the test compound (or DMSO vehicle control) in a microplate well.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value for the compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol details the steps for performing CETSA to validate target engagement in cells.[11][12]

Materials:

  • Cultured cells expressing the target protein

  • Test compound and vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to an appropriate confluency.

  • Treat the cells with the test compound or vehicle at the desired concentration and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control sample.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Carefully collect the supernatant (soluble fraction).

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities and plot the normalized intensity of the soluble protein as a function of temperature to generate a melting curve.

  • Compare the melting curves of the vehicle- and compound-treated samples to determine the thermal shift (ΔTm).

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. By employing a combination of broad-spectrum screening, focused target family investigation, and biophysical validation, researchers can build a comprehensive understanding of the compound's selectivity. The comparative data from known benzoxazinone derivatives will provide a valuable context for interpreting the results and guiding the subsequent stages of drug discovery. A thorough and well-documented cross-reactivity profile is an indispensable component of the preclinical data package, ultimately contributing to the development of safer and more effective therapeutics.

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Validation

Mechanistic Validation of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one's Anti-Inflammatory Effects: A Comparative Guide

This guide provides a comprehensive technical comparison of the potential anti-inflammatory properties of the novel compound 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one against established anti-inflammatory agents, Cele...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the potential anti-inflammatory properties of the novel compound 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one against established anti-inflammatory agents, Celecoxib and Dexamethasone. By examining its likely mechanism of action through validated in-vitro and in-vivo experimental models, we aim to offer researchers and drug development professionals a robust framework for its evaluation.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is therefore a significant area of research. Benzoxazinone derivatives have emerged as a promising class of compounds with demonstrated anti-inflammatory potential.[1][2][3] This guide will explore the mechanistic basis for the anti-inflammatory effects of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, a member of this class.

Our analysis will be grounded in established experimental protocols, providing a clear rationale for each step. We will compare the expected performance of our target compound with two widely used drugs: Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Dexamethasone, a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive actions.[4][5][6][7]

Proposed Mechanism of Action of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

Based on existing literature for related benzoxazinone and benzoxazole derivatives, it is hypothesized that 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one exerts its anti-inflammatory effects through a multi-targeted mechanism. This likely involves the inhibition of key pro-inflammatory enzymes and the modulation of critical signaling pathways that regulate the expression of inflammatory mediators.

Recent studies on similar compounds have shown that they can significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[8][9][10] Furthermore, these compounds often interfere with the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central to the inflammatory response.[11][12][13][14]

The proposed signaling pathway is illustrated below:

Proposed_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Compound 6-Bromo-8-chloro-2H- benzo[b]oxazin-3(4H)-one Compound->MAPK inhibits Compound->IKK inhibits DNA DNA NFkB_n->DNA binds iNOS iNOS DNA->iNOS transcribes COX2 COX-2 DNA->COX2 transcribes Cytokines TNF-α, IL-6, IL-1β DNA->Cytokines transcribes

Caption: Proposed anti-inflammatory mechanism of the target compound.

Part 1: In-Vitro Comparative Analysis

To assess the anti-inflammatory potential of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one at the cellular level, the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is an excellent choice.[15][16] Macrophages are key players in the inflammatory response, and their activation by LPS leads to the production of a wide array of inflammatory mediators.[17][18]

Comparative Efficacy in LPS-Stimulated RAW 264.7 Macrophages

The following table outlines the expected comparative inhibitory concentrations (IC50) for our target compound versus Celecoxib and Dexamethasone on key inflammatory markers.

CompoundIC50 for NO Production (µM)IC50 for PGE2 Production (µM)IC50 for TNF-α Release (µM)IC50 for IL-6 Release (µM)
6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Celecoxib >100 (indirect effect)~0.05>100 (indirect effect)>100 (indirect effect)
Dexamethasone ~1~0.1~0.01~0.005

Note: Celecoxib primarily inhibits COX-2 activity, thus directly impacting PGE2 production.[5][19] Its effect on NO, TNF-α, and IL-6 is generally indirect and less potent. Dexamethasone has a broad action, inhibiting the expression of multiple pro-inflammatory genes.[6][7][20][21]

Experimental Protocol: In-Vitro Anti-Inflammatory Assay

Objective: To quantify the inhibitory effect of the test compounds on the production of NO, PGE2, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, Celecoxib, Dexamethasone

  • Griess Reagent for NO determination

  • ELISA kits for PGE2, TNF-α, and IL-6[22][23][24]

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere for 24 hours.[18]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the unstimulated control group) and incubate for 24 hours.[10][16]

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Assay: Mix 100 µL of supernatant with an equal volume of Griess reagent. Measure the absorbance at 540 nm.[10]

  • PGE2, TNF-α, and IL-6 Assays: Quantify the concentrations of PGE2, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[22][23][24][25][26]

  • Data Analysis: Calculate the percentage inhibition of each mediator for each compound concentration and determine the IC50 values.

Part 2: Mechanistic Validation via NF-κB Pathway Analysis

The NF-κB signaling pathway is a cornerstone of inflammatory gene expression.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[27] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory proteins like iNOS, COX-2, and various cytokines.[11][28]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB P p65_p50 p65/p50 IkB->p65_p50 Releases p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation Compound Test Compounds Compound->IKK Inhibits Gene Pro-inflammatory Gene Transcription p65_p50_n->Gene

Caption: NF-κB signaling pathway and potential inhibition points.

Experimental Protocol: Western Blot for NF-κB p65 Nuclear Translocation

Objective: To determine if the test compounds inhibit the LPS-induced translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • LPS-stimulated RAW 264.7 cells treated with test compounds

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with test compounds and LPS as described in the in-vitro protocol.

  • Cell Lysis and Fractionation: After treatment, harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) from each fraction onto an SDS-PAGE gel and perform electrophoresis.[29]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, Lamin B1, and β-actin overnight at 4°C.[27][30][31]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in compound-treated cells (compared to LPS-only treated cells) indicates inhibition of NF-κB activation.

Part 3: In-Vivo Comparative Analysis

The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the in-vivo efficacy of acute anti-inflammatory drugs.[32][33][34][35][36]

Comparative Efficacy in Carrageenan-Induced Paw Edema

The table below shows the expected comparative efficacy of the test compounds in reducing paw edema.

Compound (Dose)Edema Inhibition at 3 hours (%)Edema Inhibition at 5 hours (%)
6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one (e.g., 50 mg/kg)Hypothetical ValueHypothetical Value
Celecoxib (e.g., 30 mg/kg)~40-50%~50-60%
Dexamethasone (e.g., 1 mg/kg)~60-70%~70-80%
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in-vivo anti-inflammatory activity of the test compounds by measuring the reduction of carrageenan-induced paw edema.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% solution in sterile saline)

  • Test compounds and vehicle

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (Celecoxib or Dexamethasone), and test compound groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[33]

  • Compound Administration: Administer the test compounds, positive controls, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[32][34]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[36]

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. Determine the percentage inhibition of edema by the test compounds relative to the vehicle control group.

Conclusion

This guide outlines a systematic approach to validate the anti-inflammatory effects of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. By employing established in-vitro and in-vivo models and comparing its performance against well-characterized drugs like Celecoxib and Dexamethasone, a comprehensive understanding of its therapeutic potential and mechanism of action can be achieved. The proposed multi-targeted mechanism, involving the inhibition of key inflammatory enzymes and the modulation of the NF-κB and MAPK signaling pathways, positions this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapies.

References

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Comparative

A Head-to-Head Comparative Analysis of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one Against Standard-of-Care Drugs for Alzheimer's Disease

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the benzoxazinone scaffold has emerged as a promising starting point for medicinal chemists.[1][2][3] These heterocyclic compounds have demo...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the benzoxazinone scaffold has emerged as a promising starting point for medicinal chemists.[1][2][3] These heterocyclic compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4] This guide provides a detailed head-to-head comparison of a novel benzoxazinone derivative, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, with the current standard-of-care drugs for Alzheimer's disease.

While preclinical data on this specific molecule is emerging, its structural alerts and the known activities of related analogs suggest a potential role in modulating key pathological pathways in Alzheimer's disease, such as neuroinflammation and aberrant kinase activity. This document outlines a proposed series of comparative studies designed to rigorously evaluate its therapeutic potential against established treatments like Donepezil and Memantine.

The Scientific Rationale: Why Investigate 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one for Alzheimer's Disease?

The core structure, 2H-benzo[b][1][5]oxazin-3(4H)-one, is a key pharmacophore found in various biologically active compounds.[1][2] Modifications to this scaffold have yielded derivatives with potent and selective inhibitory activity against various kinases, some of which are implicated in the pathophysiology of Alzheimer's disease.[6] For instance, Cyclin-dependent kinase 9 (CDK9) and PI3K/mTOR pathways, which are targets for some benzoxazinone derivatives, are also involved in neuronal survival and apoptosis.[6][7][8]

The working hypothesis for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is its potential to act as a multi-target agent, addressing both cholinergic dysfunction and glutamate excitotoxicity, the two primary pathways targeted by current standard-of-care drugs. The bromine and chlorine substitutions on the benzoxazinone ring are anticipated to enhance potency and modulate the pharmacokinetic profile of the compound.

Standard-of-Care Drugs in Alzheimer's Disease

A meaningful comparison requires a thorough understanding of the current therapeutic landscape. The standard-of-care for Alzheimer's disease primarily focuses on symptomatic relief and includes:

  • Donepezil: A reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By increasing the levels of this neurotransmitter, Donepezil can lead to modest improvements in cognitive function.[9][10]

  • Memantine: An NMDA receptor antagonist that works by blocking the effects of excessive levels of glutamate, a neurotransmitter that can lead to neuronal damage in Alzheimer's disease.[9]

A Proposed Framework for Head-to-Head Comparison

To objectively assess the potential of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, a multi-tiered approach is proposed, encompassing in vitro and in vivo studies.

In Vitro Comparative Efficacy and Selectivity

The initial phase of comparison focuses on the direct interaction of the compounds with their intended targets and their effects on neuronal cells in culture.

1. Enzymatic Assays: Potency and Selectivity

A crucial first step is to quantify the inhibitory activity of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one against key enzymes implicated in Alzheimer's disease and compare it to the standard-of-care.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one against human recombinant AChE and compare it with Donepezil.

  • Materials: Human recombinant AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compounds (6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one and Donepezil), and a 96-well microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the assay buffer, DTNB, and the test compound dilutions.

    • Initiate the reaction by adding AChE to each well and incubate for 15 minutes at 37°C.

    • Add the substrate, ATCI, to all wells.

    • Measure the absorbance at 412 nm every minute for 10 minutes to determine the rate of reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

2. Cell-Based Assays: Neuroprotection and Cytotoxicity

Evaluating the effects of the compounds on neuronal cells provides a more biologically relevant context.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

  • Objective: To assess the neuroprotective effects of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one and Memantine against glutamate-induced cell death in primary cortical neurons.

  • Materials: Primary cortical neurons, Neurobasal medium, B27 supplement, glutamate, test compounds, and a lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Procedure:

    • Plate primary cortical neurons in 96-well plates and allow them to mature.

    • Pre-treat the neurons with various concentrations of the test compounds for 2 hours.

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate for 24 hours.

    • Measure cell death by quantifying the amount of LDH released into the culture medium using the LDH assay kit.

    • Calculate the percentage of neuroprotection for each concentration of the test compound relative to the glutamate-only control.

    • Determine the half-maximal effective concentration (EC50) for neuroprotection.

Comparative Data Summary (Hypothetical)

CompoundTargetIC50/EC50 (nM)Cytotoxicity (CC50 in SH-SY5Y cells, µM)
6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one AChE15> 50
Neuroprotection (Glutamate)50> 50
Donepezil AChE10> 100
Neuroprotection (Glutamate)Not Applicable> 100
Memantine NMDA Receptor1000> 100
Neuroprotection (Glutamate)200> 100
In Vivo Comparative Efficacy in Animal Models

The most critical evaluation of a potential therapeutic is its performance in a living organism. Standard animal models of Alzheimer's disease will be used to compare the in vivo efficacy of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one with the standard-of-care drugs.

Experimental Protocol: Morris Water Maze in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

  • Objective: To evaluate the effect of chronic treatment with 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, Donepezil, and Memantine on spatial learning and memory.

  • Animals: 5XFAD transgenic mice and wild-type littermates.

  • Procedure:

    • Begin chronic daily administration of the test compounds or vehicle to the mice at an appropriate age.

    • After a defined treatment period, conduct the Morris water maze test.

      • Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length.

      • Probe Trial (Day 5): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Analyze the data to compare the performance of the different treatment groups.

Visualizing the Comparison: Pathways and Workflows

To better understand the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_AD Alzheimer's Disease Pathology cluster_SoC Standard-of-Care Mechanisms cluster_Test_Compound Hypothesized Mechanism of Test Compound Abeta Aβ Plaque Formation Tau Tau Hyperphosphorylation Neuroinflammation Neuroinflammation Cholinergic_Deficit Cholinergic Deficit Glutamate_Excitotoxicity Glutamate Excitotoxicity Donepezil Donepezil AChE AChE Inhibition Donepezil->AChE Inhibits Memantine Memantine NMDA_Antagonism NMDA Receptor Antagonism Memantine->NMDA_Antagonism Blocks AChE->Cholinergic_Deficit Addresses NMDA_Antagonism->Glutamate_Excitotoxicity Addresses Test_Compound 6-Bromo-8-chloro-2H- benzo[b]oxazin-3(4H)-one Kinase_Inhibition Kinase Inhibition Test_Compound->Kinase_Inhibition Anti_Inflammatory Anti-inflammatory Effects Test_Compound->Anti_Inflammatory Kinase_Inhibition->Tau Reduces Anti_Inflammatory->Neuroinflammation Reduces

Caption: Hypothesized multi-target mechanism of the test compound in Alzheimer's disease.

G start Start: In Vitro Evaluation enzymatic Enzymatic Assays (AChE, etc.) start->enzymatic cell_based Cell-Based Assays (Neuroprotection, Cytotoxicity) start->cell_based in_vivo In Vivo Efficacy: Animal Models enzymatic->in_vivo cell_based->in_vivo behavioral Behavioral Testing (Morris Water Maze) in_vivo->behavioral histopathology Post-mortem Histopathology in_vivo->histopathology pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd conclusion Comparative Assessment: Efficacy & Safety Profile behavioral->conclusion histopathology->conclusion pk_pd->conclusion

Caption: Proposed experimental workflow for comparative analysis.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit prospective, framework for the head-to-head comparison of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one with standard-of-care drugs for Alzheimer's disease. The benzoxazinone scaffold holds significant promise, and rigorous, well-controlled comparative studies are essential to validate the therapeutic potential of its derivatives.[1][3] The proposed experiments will provide crucial data on efficacy, selectivity, and safety, ultimately determining if this novel compound offers a meaningful advantage over existing treatments. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action and progression towards clinical development.

References

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  • Drug Therapy of Neurodegenerative Diseases. AccessPharmacy. [Link]

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  • ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. Frontiers. [Link]

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  • Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Semantic Scholar. [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Link]

  • Discovery of 2H-benzo[b][1][5]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Science and Research (IJSR). [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]

  • 6-Bromo-8-methyl-2H-benzo[b][1][5]oxazin-3(4H)-one, min 95%, 100 mg. CP Lab Safety. [Link]

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Validation

Comparative Guide to Confirming Small Molecule Binding Modes: A Mutagenesis-Driven Approach for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

Introduction: Beyond Docking—The Imperative for Empirical Validation While the specific biological target for this compound is not publicly established, this guide will proceed under a common drug discovery scenario: 6-B...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Docking—The Imperative for Empirical Validation

While the specific biological target for this compound is not publicly established, this guide will proceed under a common drug discovery scenario: 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one has been identified as a potent inhibitor of a hypothetical enzyme, "Kinase X," and a docking model predicts key interactions within the ATP-binding pocket. Our goal is to systematically dissect this predicted binding mode and generate robust, publishable data. We will explore the causality behind experimental choices, provide detailed protocols, and compare this methodology against other powerful techniques.

The Central Hypothesis: Using Mutagenesis to Probe the Binding Interface

The core principle of this approach is that if a specific amino acid residue is critical for binding a ligand, mutating that residue should disrupt the interaction. This disruption will manifest as a measurable decrease in binding affinity (an increase in the dissociation constant, Kd) or a reduction in functional inhibition (an increase in the half-maximal inhibitory concentration, IC50).

Alanine scanning mutagenesis is the classic method, where residues are systematically mutated to alanine.[1] This removes the side chain's functionality beyond the β-carbon, providing a clean assessment of its contribution to the binding energy without introducing significant steric hindrance or new interactions.[1] For our study of Kinase X, we will use this technique to test the residues predicted by our docking model to form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Figure 1. Logic of Mutagenesis in Binding Mode Validation cluster_0 Computational Prediction cluster_1 Experimental Validation cluster_2 Data Interpretation Docking In Silico Docking Model Hypothesis Hypothesis: Residues Y150, L175, K120 are critical for binding Docking->Hypothesis Mutagenesis Site-Directed Mutagenesis (e.g., Y150A, L175A, K120A) Hypothesis->Mutagenesis Test Hypothesis Assay Biochemical / Biophysical Assay (Measure IC50 or Kd) Mutagenesis->Assay Result1 Result A: IC50 of Y150A mutant >> Wild-Type IC50 Assay->Result1 Result2 Result B: IC50 of L175A mutant ≈ Wild-Type IC50 Assay->Result2 Conclusion1 Conclusion: Y150 is critical for binding. Docking model is supported. Result1->Conclusion1 Conclusion2 Conclusion: L175 is not critical. Refine docking model. Result2->Conclusion2

Caption: Logic of Mutagenesis in Binding Mode Validation.

Experimental Workflow: From Plasmid to Purified Protein

The following section details a robust, self-validating workflow for confirming the binding mode of our compound.

Figure 2. Experimental Workflow for Mutagenesis Study Start 1. Primer Design (Based on Docking Model) PCR 2. Mutagenic PCR (High-fidelity polymerase) Start->PCR Digestion 3. DpnI Digestion (Remove parental plasmid) PCR->Digestion Transformation 4. Transformation (Into competent E. coli) Digestion->Transformation Sequencing 5. Sequence Verification (Confirm mutation, check for errors) Transformation->Sequencing Expression 6. Protein Expression (WT and Mutant Kinase X) Sequencing->Expression Purification 7. Protein Purification (e.g., Ni-NTA Chromatography) Expression->Purification Assay 8. Functional/Binding Assay (Determine IC50 or Kd) Purification->Assay Analysis 9. Data Analysis & Comparison (Validate or Refine Model) Assay->Analysis

Caption: Experimental Workflow for Mutagenesis Study.

Protocol 1: Site-Directed Mutagenesis of Kinase X

This protocol is based on the highly effective QuikChange method and is designed to introduce point mutations into the expression plasmid containing the gene for Kinase X.[2][3][4]

1. Primer Design (The Foundation of Specificity):

  • Causality: The primers are the most critical component; their design dictates the success and specificity of the mutagenesis. They must contain the desired mutation and anneal with high fidelity to the template DNA.
  • Procedure:
  • Design two complementary primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing a Tyrosine codon TAC to an Alanine codon GCC).
  • The mutation should be located in the center of the primer with at least 10-15 bases of correct sequence on both sides.
  • Aim for a GC content of at least 40% and ensure the primers terminate in one or more G or C bases to promote stable binding.
  • The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[2][4]

2. PCR Amplification (Creating the Mutant Plasmid):

  • Causality: A high-fidelity DNA polymerase is essential to prevent the introduction of unwanted, secondary mutations during the amplification of the entire plasmid.[3][5]
  • Reaction Mix: | Component | Volume (µL) | Final Conc. | |---|---|---| | 5x Phusion HF Buffer | 10 | 1x | | dNTPs (10 mM) | 1 | 200 µM | | Forward Primer (10 µM) | 1.25 | 0.25 µM | | Reverse Primer (10 µM) | 1.25 | 0.25 µM | | Template DNA (10 ng/µL) | 1 | 10 ng | | Phusion DNA Polymerase | 0.5 | 1 unit | | Nuclease-Free Water | up to 50 | - |
  • PCR Program: | Step | Temperature (°C) | Time | Cycles | |---|---|---|---| | Initial Denaturation | 98 | 30 sec | 1 | | Denaturation | 98 | 10 sec | \multirow{3}{*}{18-25} | | Annealing | 60-68 | 30 sec | | | Extension | 72 | 30 sec/kb | | | Final Extension | 72 | 7 min | 1 | | Hold | 4 | ∞ | 1 |

3. DpnI Digestion (Selective Elimination of Template):

  • Causality: This step is the key to ensuring a high frequency of mutants. The template plasmid, isolated from a dam-methylated E. coli strain, will be digested by DpnI, which specifically cleaves methylated GATC sequences. The newly synthesized PCR product is unmethylated and remains intact.[3]
  • Procedure: Add 1 µL of DpnI enzyme directly to the PCR product. Incubate at 37°C for 1-2 hours.

4. Transformation and Verification:

  • Procedure: Transform 1-2 µL of the DpnI-treated product into high-efficiency competent E. coli cells. Plate on selective media and incubate overnight.
  • Self-Validation: Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Send the purified plasmids for Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations in the gene. This step is non-negotiable for trustworthiness.
Protocol 2: Protein Expression, Purification, and Activity Assay

Once a sequence-verified mutant plasmid is obtained, the next step is to produce the protein and test its interaction with the compound.

  • Expression: Transform the wild-type (WT) and mutant plasmids into a suitable protein expression E. coli strain (e.g., BL21(DE3)). Grow cultures and induce protein expression with IPTG.

  • Purification: Lyse the cells and purify the His-tagged Kinase X (WT and mutants) using nickel-NTA affinity chromatography. Assess purity via SDS-PAGE.

  • Activity Assay:

    • Causality: A robust and sensitive assay is required to accurately quantify the inhibitory effect of the compound on both WT and mutant enzymes.

    • Procedure (Example Kinase Assay):

      • Prepare a reaction buffer containing ATP, a peptide substrate for Kinase X, and either WT or mutant enzyme.

      • Create a serial dilution of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

      • Incubate the enzyme with the compound for 15 minutes before initiating the reaction by adding ATP.

      • Measure the rate of substrate phosphorylation using a suitable detection method (e.g., luminescence-based ATP-to-ADP conversion assay).

      • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Interpretation: From Raw Numbers to Mechanistic Insight

The power of this method lies in the direct comparison between the wild-type and mutant enzymes. A significant increase (typically >10-fold) in the IC50 or Kd for a mutant strongly suggests that the mutated residue plays a critical role in binding the compound.

Table 1: Hypothetical Mutagenesis Data for Kinase X and 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

MutantPredicted InteractionWild-Type IC50 (nM)Mutant IC50 (nM)Fold ChangeInterpretation
Y150AH-bond with oxazinone carbonyl152,100140Critical Interaction: Confirms H-bond is essential for potency.
K120ASalt bridge with a solvent-exposed carboxylate15181.2No Direct Role: This residue is not directly involved in binding the inhibitor.
L175AHydrophobic contact with bromo-chloro-phenyl ring1525517Important Interaction: Confirms contribution of hydrophobic packing.
F250APi-stacking with phenyl ring15956.3Minor Contribution: Contributes to binding, but is not a primary anchor.

This quantitative data provides strong, direct evidence to support or refute the initial computational model, guiding the next steps in the structure-activity relationship (SAR) studies.

Comparison with Alternative Methodologies

While powerful, site-directed mutagenesis is not the only tool available. A comprehensive validation strategy often involves orthogonal approaches. The choice of method depends on the specific question, available resources, and the stage of the project.

Table 2: Comparison of Techniques for Validating Protein-Ligand Binding Modes

MethodPrincipleProsConsBest For
Site-Directed Mutagenesis Assess functional impact of removing specific side chains.Direct evidence of functional importance; relatively low cost; high-throughput variants exist.[6]Indirect structural information; can cause protein misfolding; results can be context-dependent.[7]Validating key interactions predicted by models; probing the energetic contribution of specific residues.
X-ray Crystallography Provides a high-resolution 3D structure of the protein-ligand complex.Unambiguous, high-resolution structural data; the "gold standard" for binding mode confirmation.[8]Requires well-diffracting crystals (can be a major bottleneck); provides a static picture of the interaction.Obtaining a definitive, atomic-level view of the binding mode to guide structure-based design.
Photo-affinity Labeling (PAL) A photo-reactive group on the ligand permanently crosslinks to nearby residues upon UV exposure.Identifies residues in close proximity to the ligand in a native-like solution state; no crystallization needed.Synthesis of a photo-reactive probe is required; can be technically challenging; crosslinking may not be to directly interacting residues.Identifying the binding site on a target protein when no structural information is available.
HDX-Mass Spectrometry Measures changes in the rate of hydrogen-deuterium exchange in the protein backbone upon ligand binding.Provides information on conformational changes; no crystallization needed; sensitive to allosteric effects.Lower resolution (identifies regions, not specific residues); data interpretation can be complex.Mapping binding sites and identifying allosteric effects or ligand-induced conformational changes.
Computational Approaches (in silico ASM) Computationally mutates residues and calculates the change in binding free energy.[9]Very high throughput; low cost; can screen all residues quickly to prioritize experimental work.Predictive, not empirical; accuracy depends heavily on the quality of the starting model and force fields.[9][10]Prioritizing residues for experimental mutagenesis; generating hypotheses for binding energetics.

Conclusion

Confirming the binding mode of a small molecule is a critical step in validating its mechanism of action and enabling rational, structure-based drug design. Site-directed mutagenesis, when executed with a clear hypothesis and rigorous controls, provides powerful, functional data that directly tests predicted molecular interactions. As demonstrated with our hypothetical inhibitor of Kinase X, this technique allows researchers to move from a static computational model to a dynamic understanding of the energetic contributions of individual residues. By integrating mutagenesis data with orthogonal methods like X-ray crystallography and biophysical analysis, scientists can build a high-confidence model of their protein-ligand interaction, paving the way for the development of more potent and selective therapeutics.

References

  • Rupp, B., et al. (2017). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Methods in Molecular Biology. Available at: [Link].

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Comparative

Evaluating the Synergistic Potential of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide for Preclinical Cancer Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic effects of the novel investigational compound, 6-Bromo-8-chloro-2H-benzo[b]oxazin-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic effects of the novel investigational compound, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, in combination with established chemotherapeutic agents. The benzoxazinone scaffold has garnered interest in medicinal chemistry due to the diverse biological activities of its derivatives, including anticancer properties.[1][2][3][4] The primary objective of combination therapy in oncology is to achieve a therapeutic effect that is greater than the sum of the effects of individual agents, a phenomenon known as synergy.[5][6] This can lead to lower required doses, reduced toxicity, and the potential to overcome drug resistance.[5][6][7]

This document outlines a structured, experimentally-driven approach to rigorously assess the synergistic potential of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, from initial screening to preliminary mechanistic insights. The methodologies described herein are grounded in established principles of pharmacology and cancer biology, ensuring scientific integrity and the generation of robust, interpretable data.

Rationale for Combination Studies and Selection of Chemotherapeutic Partners

While the precise mechanism of action of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is yet to be fully elucidated, related benzoxazinone compounds have been reported to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells.[3][4][8] A logical starting point for evaluating synergistic interactions is to pair this novel agent with chemotherapeutics that have well-defined and differing mechanisms of action. This approach increases the probability of identifying synergy through complementary or convergent effects on critical cancer cell survival pathways.

For the initial phase of this investigation, we propose a panel of three widely-used chemotherapeutic agents, each representing a distinct class of anticancer drugs:

Chemotherapeutic AgentClassMechanism of Action
Cisplatin Alkylating-like agentForms DNA adducts, leading to DNA damage and induction of apoptosis.
Doxorubicin Topoisomerase II InhibitorIntercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.
Paclitaxel Mitotic InhibitorStabilizes microtubules, leading to mitotic arrest and apoptosis.

The selection of these agents provides a diverse mechanistic landscape to probe for potential synergistic interactions with 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

Experimental Workflow for Synergy Evaluation

A systematic, multi-step process is essential for the accurate evaluation of drug synergy. The following workflow provides a clear path from initial single-agent characterization to the confirmation and preliminary mechanistic understanding of synergistic combinations.

Synergy_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Combination Analysis cluster_2 Phase 3: Mechanistic Validation A Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Determine IC50 Values of Single Agents (MTS/MTT Assay) A->B C Checkerboard Assay (Constant Ratio or Non-Constant Ratio) B->C D Calculate Combination Index (CI) (Chou-Talalay Method) C->D E Identify Synergistic Combinations (CI < 1) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (Annexin V/PI Staining) E->G H Western Blot Analysis (Key Signaling Proteins) E->H

Caption: A streamlined workflow for the systematic evaluation of drug synergy.

Detailed Experimental Protocols

Cell Line Selection and Maintenance
  • Rationale: The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of potential synergistic activity. We recommend starting with a panel of well-characterized cell lines such as:

    • MCF-7: Human breast adenocarcinoma (luminal A)

    • A549: Human lung carcinoma

    • HCT116: Human colorectal carcinoma

  • Protocol:

    • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Routinely passage cells upon reaching 70-80% confluency to ensure they remain in the exponential growth phase for experiments.

Single-Agent Cytotoxicity Assay (MTS/MTT)
  • Rationale: Before evaluating combinations, it is imperative to determine the half-maximal inhibitory concentration (IC50) for each compound individually in the selected cell lines. This data informs the concentration ranges to be used in the combination studies.[5]

  • Protocol:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one and the selected chemotherapeutic agents.

    • Treat the cells with a range of concentrations for each drug and incubate for 72 hours.

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Combination Synergy Analysis: The Checkerboard Assay
  • Rationale: The checkerboard assay is a widely used in vitro method to assess the interaction between two drugs.[9][10][11] It involves treating cells with a matrix of concentrations of both drugs, allowing for the calculation of the Combination Index (CI).[9][10]

  • Protocol:

    • Seed cells in 96-well plates as described for the single-agent assay.

    • Prepare serial dilutions of Drug A (e.g., 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one) and Drug B (chemotherapeutic agent) around their respective IC50 values.

    • Dispense the drugs into the 96-well plate in a checkerboard format, where each well contains a unique combination of concentrations of Drug A and Drug B.

    • Incubate the plate for 72 hours.

    • Assess cell viability using the MTS/MTT assay as previously described.

Data Analysis: The Chou-Talalay Method
  • Rationale: The Chou-Talalay method is a robust and widely accepted quantitative approach to determine drug interactions.[5][7][12][13][14] It is based on the median-effect equation and calculates a Combination Index (CI), which provides a quantitative measure of the nature of the drug interaction.[7][12][13]

  • Calculation and Interpretation: The CI value is calculated using specialized software such as CompuSyn or through manual calculation based on the dose-effect data from the checkerboard assay.[13] The interpretation of the CI value is as follows:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Hypothetical Data Presentation

The results of the synergy analysis should be presented in a clear and concise tabular format.

Table 1: Single-Agent IC50 Values (72h Treatment)

Cell Line6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one IC50 (µM)Cisplatin IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (nM)
MCF-7 [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
A549 [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
HCT116 [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 2: Combination Index (CI) Values for the Combination of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one and Doxorubicin in MCF-7 Cells

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.25[Hypothetical Value e.g., 0.85]Synergism
0.50 (IC50)[Hypothetical Value e.g., 0.60]Strong Synergism
0.75[Hypothetical Value e.g., 0.45]Very Strong Synergism
0.90[Hypothetical Value e.g., 0.38]Very Strong Synergism

Elucidating the Mechanism of Synergy

Once a synergistic interaction has been identified and confirmed, the next crucial step is to investigate the underlying molecular mechanism.

Potential Mechanisms of Synergistic Interaction

A synergistic effect can arise from various molecular events, including:

  • Complementary inhibition of survival pathways: The two agents may inhibit different, but complementary, pathways that are essential for cancer cell survival.

  • Enhanced induction of apoptosis: One agent may prime the cells for apoptosis, which is then more effectively triggered by the second agent.

  • Modulation of drug metabolism or transport: One drug may alter the uptake, efflux, or metabolism of the other, leading to increased intracellular concentration and efficacy.

The following diagram illustrates a hypothetical signaling pathway where 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one and a chemotherapeutic agent (Drug X) could exert a synergistic effect by co-targeting the PI3K/Akt and MAPK/ERK pathways, leading to enhanced apoptosis.

Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Drug_B 6-Bromo-8-chloro- 2H-benzo[b]oxazin- 3(4H)-one Drug_B->Akt Drug_X Drug X Drug_X->MEK

Caption: Hypothetical synergistic mechanism targeting parallel survival pathways.

Recommended Mechanistic Assays
  • Cell Cycle Analysis:

    • Method: Propidium iodide (PI) staining followed by flow cytometry.

    • Rationale: To determine if the drug combination causes a synergistic arrest at a specific phase of the cell cycle (e.g., G2/M arrest).

  • Apoptosis Assays:

    • Method: Annexin V/PI staining followed by flow cytometry.

    • Rationale: To quantify the induction of early and late apoptosis and confirm that the synergistic effect on cell viability is due to an enhanced apoptotic response.

  • Western Blot Analysis:

    • Method: Standard western blotting techniques.

    • Rationale: To probe the expression and activation status of key proteins in signaling pathways related to cell survival, apoptosis, and DNA damage. Recommended targets include:

      • Apoptosis markers: Cleaved Caspase-3, Cleaved PARP

      • Cell cycle regulators: Cyclin B1, p21

      • DNA damage markers: γH2AX

      • Survival signaling: p-Akt, p-ERK

By following this comprehensive guide, researchers can systematically and rigorously evaluate the synergistic potential of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one with other chemotherapeutics, generating high-quality data that can inform further preclinical and clinical development.

References

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  • Zhao, L., Wientjes, M. G., & Au, J. L. S. (2004). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Journal of translational medicine, 2(1), 1-13. [Link]

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  • Singh, S., Singh, S. K., & Chowdhury, I. (2018). An update on technical, interpretative and clinical relevance of antimicrobial synergy testing methodologies. Journal of laboratory physicians, 10(1), 7. [Link]

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  • White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914-1918. [Link]

  • Moodley, C., Lowe, M., & Pillay, K. (2022). In Vitro Evaluation of Antimicrobial Synergy Against Multidrug-Resistant Gram-Negative Paediatric Bloodstream Pathogens in South Africa. Antibiotics, 11(11), 1599. [Link]

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Validation

assessing the selectivity of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one against different kinase isoforms

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The human kinome comprises over 500 kinases, many of which share str...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The human kinome comprises over 500 kinases, many of which share structural similarities, especially within the ATP-binding pocket—the primary target for a majority of small molecule kinase inhibitors.[2][3] Consequently, a critical challenge in the development of novel kinase inhibitors is ensuring their selectivity. Poor selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects.[4] This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel compound, 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, a molecule with a scaffold that has been explored for various biological activities, including anticancer properties.[5][6][7] While derivatives of the 2H-benzo[b][8][9]oxazin-3(4H)-one core have been identified as potent inhibitors of specific kinases such as CDK9, a broad selectivity profile of the titular compound is not yet publicly available.[10]

This document will serve as a practical guide for researchers, scientists, and drug development professionals on how to design and execute a robust kinase selectivity study. We will delve into the rationale behind experimental design, provide a detailed protocol for a widely used in vitro kinase assay, present and interpret a hypothetical dataset, and discuss the implications of the selectivity profile for further drug development.

The Imperative of Kinase Selectivity Profiling

The primary goal of kinase selectivity profiling is to understand the interaction of a compound with a broad spectrum of kinases.[1] This allows for the early identification of a compound's primary targets, as well as any potential off-target interactions. A highly selective inhibitor interacts with a minimal number of kinases, which is often desirable for reducing the risk of toxicity. Conversely, a more promiscuous inhibitor that targets multiple kinases might be advantageous in certain therapeutic contexts, such as in the treatment of complex diseases driven by multiple signaling pathways. Therefore, a comprehensive understanding of a compound's selectivity is paramount for informed decision-making in the drug discovery pipeline.[4][11]

Designing the Kinase Selectivity Study

A successful kinase selectivity study begins with a well-thought-out experimental design. This involves selecting an appropriate panel of kinases and choosing a suitable assay technology.

Selecting the Kinase Panel

The choice of kinases for the screening panel is crucial. A broad panel covering different branches of the human kinome tree provides a comprehensive overview of selectivity. For a novel compound like 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, a tiered approach is recommended. Initially, a broad "kinome scan" against a large panel (e.g., >300 kinases) can be performed to identify initial hits. This can be followed by more focused dose-response studies on a smaller, more relevant panel of kinases. This panel should include:

  • Suspected Targets: Based on the chemical scaffold or preliminary cellular assays, any kinases suspected to be primary targets should be included. For the benzoxazinone scaffold, this might include kinases from the CDK family.[10]

  • Clinically Relevant Kinases: Kinases that are well-validated drug targets in relevant disease areas (e.g., EGFR, BRAF, MEK in cancer).

  • Anti-Targets: Kinases for which inhibition is known to cause toxicity (e.g., certain members of the SRC family).

  • Representatives from Different Kinase Families: To ensure broad coverage of the kinome.

Choosing the Right Assay Technology

A variety of in vitro kinase assay formats are available, each with its own advantages and limitations.[2][12] These can be broadly categorized into:

  • Activity Assays: These measure the enzymatic activity of the kinase, i.e., the transfer of a phosphate group from ATP to a substrate. Common methods include:

    • Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[2][13] They are highly sensitive and direct but require handling of radioactive materials.

    • Fluorescence-Based Assays: These utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[12][14]

    • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9] They are highly sensitive and amenable to high-throughput screening.

  • Binding Assays: These assays measure the direct binding of the inhibitor to the kinase, typically at the ATP-binding site.[2][13] They are useful for identifying compounds that bind to the kinase but may not necessarily inhibit its activity in a particular assay format.

For our hypothetical study of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one, we will utilize a luminescence-based ADP-Glo™ kinase assay due to its high sensitivity, scalability, and non-radioactive nature.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the steps for determining the inhibitory activity of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one against a panel of selected kinases.

Materials and Reagents:
  • 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Dimethyl Sulfoxide (DMSO, Vehicle Control)

  • Recombinant Kinases (Selected Panel)

  • Kinase-Specific Substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates (white, low-volume)

  • Multichannel pipettes and a plate reader capable of luminescence detection.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Compound Dilution (6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one) D Dispense Compound to Plate A->D B Kinase/Substrate Mix E Add Kinase/Substrate Mix B->E C ATP Solution G Initiate Reaction with ATP C->G D->E F Incubate (e.g., 30 min) E->F F->G H Incubate (e.g., 60 min at RT) G->H I Add ADP-Glo™ Reagent I (Stop Kinase Reaction, Deplete ATP) H->I J Incubate (e.g., 40 min at RT) I->J K Add Kinase Detection Reagent (Convert ADP to ATP, Generate Luminescence) J->K L Incubate (e.g., 30 min at RT) K->L M Read Luminescence L->M

Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.

Step-by-Step Procedure:
  • Compound Preparation:

    • Prepare a stock solution of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

    • Prepare a stock solution of Staurosporine (positive control) and a DMSO-only plate (negative control).

  • Kinase Reaction Setup:

    • In a 384-well assay plate, add a small volume (e.g., 1 µL) of the diluted test compound, positive control, or DMSO to the appropriate wells.

    • Prepare a master mix of the kinase and its specific substrate in the assay buffer.

    • Add the kinase/substrate mix to each well of the assay plate.

    • Allow the plate to incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

  • Initiation and Incubation of Kinase Reaction:

    • Prepare an ATP solution in the assay buffer at a concentration close to the Kₘ for each respective kinase to ensure competitive inhibition can be accurately measured.[11]

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time will vary depending on the specific kinase.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The amount of luminescence is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Selectivity Profile of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one

The following table presents a hypothetical dataset for the inhibitory activity of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one against a panel of 10 representative kinases.

Kinase FamilyKinaseIC₅₀ (nM) of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-oneIC₅₀ (nM) of Staurosporine (Control)
CMGC CDK2/CycA854
CMGC CDK9/CycT115 6
TK EGFR>10,00020
TK SRC5,2007
AGC AKT18,50015
AGC PKA>10,00010
CAMK CAMK2A>10,00025
STE MEK19,80050
TKL BRAF>10,00030
Other PI3Kα>10,000100

Interpretation of Results and Discussion

The hypothetical data suggests that 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one is a potent and selective inhibitor of CDK9/CycT1, with an IC₅₀ value of 15 nM. The compound displays significantly weaker activity against CDK2/CycA (IC₅₀ = 85 nM), indicating a degree of selectivity within the CDK family. Importantly, the compound shows minimal to no activity against kinases from other families, such as Tyrosine Kinases (TK), AGC, CAMK, STE, and TKL, with IC₅₀ values in the high micromolar or millimolar range.

This selectivity profile is highly desirable, as CDK9 is a key regulator of transcription and a validated target in various cancers, particularly hematological malignancies.[10] The lack of activity against other kinases, especially those known to be associated with toxicity when inhibited, suggests a potentially favorable safety profile for this compound.

The broad-spectrum inhibitor Staurosporine, used as a positive control, demonstrates potent inhibition across all tested kinases, highlighting the selective nature of our test compound.

Visualizing the Selectivity and Signaling Pathway Context

The selectivity of an inhibitor can be visualized in the context of cellular signaling pathways to better understand its potential biological effects.

G cluster_pathway Simplified Transcription Elongation Pathway cluster_off_target Distal Off-Target Pathways PTEFb P-TEFb (CDK9/CycT1) PolII RNA Polymerase II PTEFb->PolII Phosphorylates mRNA mRNA Transcript PolII->mRNA Transcription DNA DNA Template DNA->PolII Inhibitor 6-Bromo-8-chloro-2H- benzo[b]oxazin-3(4H)-one Inhibitor->PTEFb EGFR EGFR MEK1 MEK1 EGFR->MEK1 AKT1 AKT1

Caption: Hypothetical target engagement of 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.

This diagram illustrates the proposed mechanism of action where 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one selectively inhibits CDK9, a component of the P-TEFb complex, thereby blocking transcription elongation. The lack of interaction with other key signaling molecules like EGFR, AKT1, and MEK1, as suggested by our hypothetical data, is also depicted.

Conclusion and Future Directions

This guide has outlined a systematic approach to assessing the kinase selectivity of the novel compound 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one. Based on our hypothetical data, the compound emerges as a potent and selective inhibitor of CDK9. This favorable selectivity profile warrants further investigation.

The next logical steps in the preclinical development of this compound would include:

  • Cellular Assays: Validating the on-target activity in cell-based assays by measuring the inhibition of CDK9-mediated phosphorylation of its downstream substrates.

  • Broader Kinome Profiling: Expanding the kinase panel to include an even larger number of kinases to confirm the selectivity observed in our initial screen.

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).[3][8][15]

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's therapeutic potential and safety profile in animal models of relevant diseases.

By following a rigorous and systematic approach to selectivity profiling, researchers can gain crucial insights into the therapeutic potential and potential liabilities of novel kinase inhibitors, ultimately accelerating the journey from the laboratory to the clinic.

References

  • IUCr Journals. (n.d.). Kinase crystal identification and ATP-competitive inhibitor screening using the fluorescent ligand SKF86002. Retrieved from [Link]

  • PubMed. (n.d.). Protein kinase profiling assays: a technology review. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2014, December 10). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. Retrieved from [Link]

  • ScienceDirect. (2018, November 6). The Screening and Design of Allosteric Kinase Inhibitors. Retrieved from [Link]

  • Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • National Institutes of Health. (2018, October 24). A new screening method for ATP-independent kinase inhibitors identifies repurposed anti-cancer drugs. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Semantic Scholar. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[8][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6-Bromo-8-methyl-2H-benzo[b][8][9]oxazin-3(4H)-one, min 95%, 100 mg. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

  • PubMed. (2022, August 5). Discovery of 2H-benzo[b][8][9]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one

A Researcher's Guide to Safely Handling 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides essential safety and logistical information for handling 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, a halogenated benzoxazinone derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and established laboratory safety protocols to ensure a comprehensive safety framework.

Hazard Analysis: Understanding the Risks

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Given the presence of bromine and chlorine atoms, this compound is classified as a halogenated organic compound, which necessitates specific handling and disposal procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is paramount when handling 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. The following table outlines the recommended PPE for various laboratory activities.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Flame-resistant lab coat- Safety glasses with side shields or chemical splash goggles- N95 respiratorTo prevent inhalation of fine particles and skin contact.
Dissolving and Solution Handling - Nitrile gloves (double-gloving recommended)- Flame-resistant lab coat- Chemical splash goggles- Face shield (when handling larger volumes >1L)To protect against splashes of the compound and solvent.[4]
Running Reactions and Work-up - Nitrile gloves (double-gloving recommended)- Flame-resistant lab coat- Chemical splash goggles- Work within a certified chemical fume hoodTo contain volatile organic compounds and potential reaction byproducts.
Waste Disposal - Nitrile gloves- Flame-resistant lab coat- Chemical splash gogglesTo prevent contact with contaminated materials.

Glove Selection: For handling halogenated organic compounds of unknown toxicity, it is prudent to use a double-gloving technique. A flexible laminate glove (such as Silver Shield® or 4H®) can be worn under a pair of heavy-duty, chemically resistant outer gloves like nitrile gloves.[4] Always inspect gloves for any signs of degradation or perforation before use.

Step-by-Step PPE Protocols

Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE Wash Wash Hands Inspect->Wash LabCoat Don Lab Coat Wash->LabCoat Respirator Don Respirator (if needed) LabCoat->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Gloves (over cuffs) Goggles->Gloves caption Figure 1: PPE Donning Sequence

Caption: Figure 1: Step-by-step workflow for correctly donning personal protective equipment.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence (Contaminated Area) cluster_final Final Steps (Clean Area) Gloves Remove Outer Gloves Goggles Remove Goggles/Face Shield Gloves->Goggles LabCoat Remove Lab Coat Goggles->LabCoat InnerGloves Remove Inner Gloves LabCoat->InnerGloves Wash Wash Hands Thoroughly InnerGloves->Wash caption Figure 2: PPE Doffing Sequence

Caption: Figure 2: Step-by-step workflow for safely removing personal protective equipment to avoid contamination.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Alert others in the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Major Spill Evacuate the laboratory and alert your institution's environmental health and safety (EHS) office immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[2][5]

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_disposal Disposal Pathway Solid Contaminated Solids (gloves, paper towels, etc.) SolidWaste Seal in Labeled Bag Solid->SolidWaste Liquid Unused Compound & Contaminated Solvents LiquidWaste Collect in Designated 'Halogenated Organic Waste' Container Liquid->LiquidWaste EHS Arrange for Pickup by Environmental Health & Safety SolidWaste->EHS LiquidWaste->EHS caption Figure 3: Waste Disposal Workflow

Sources

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